1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6/c1-3(2,4(6,7)8)5(9,10)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGDXIHDFMCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Prospective Synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Introduction: The Allure of Sterically Congested Fluorinated Alkanes
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, offer a powerful toolkit for molecular design.[1] While a significant body of research exists on the synthesis of a diverse array of organofluorine compounds, the construction of highly sterically congested frameworks, such as 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane, presents a formidable synthetic challenge that remains largely unexplored in the current literature.
This technical guide ventures into this uncharted territory, providing a prospective analysis of potential synthetic routes to this novel, gem-dimethylated, bis-trifluoromethylated alkane. As a Senior Application Scientist, the following discourse is grounded in established principles of organofluorine chemistry, drawing analogies from existing literature to propose logical and scientifically sound synthetic strategies. This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis of novel, complex fluorinated molecules and the challenges inherent in their creation.
Retrosynthetic Analysis: Deconstructing a Formidable Target
A retrosynthetic analysis of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane reveals several potential bond disconnections that could lead to viable starting materials. The core challenge lies in the formation of the quaternary carbon center bearing two methyl and two trifluoromethyl groups.
Caption: Retrosynthetic analysis of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
Two primary retrosynthetic pathways emerge as the most plausible:
-
Carbene Insertion Route: Disconnection of the C-C bonds between the quaternary carbon and the two trifluoromethyl groups could lead back to a central dimethyl-substituted carbon synthon and two trifluoromethyl synthons. A more practical approach in the forward direction would be the reaction of a dimethylcarbene equivalent with a molecule already containing two trifluoromethyl groups, such as hexafluoroacetone.
-
Nucleophilic Trifluoromethylation Route: Alternatively, disconnection of the C-CF3 bonds suggests a nucleophilic trifluoromethylation of a suitable electrophile containing the 2,2-dimethylpropyl core. This would likely involve a gem-dihalo- or di-pseudo-halopropane derivative as the starting material.
The following sections will explore the forward synthesis of these proposed routes in detail.
Proposed Synthetic Route 1: Carbene Insertion into Hexafluoroacetone
This route leverages the high reactivity of hexafluoroacetone as an electrophile.[3][4] The central concept is the generation of dimethylcarbene in the presence of hexafluoroacetone, leading to a [1+2] cycloaddition to form an oxirane, which would then need to be opened and reduced. A more direct, albeit challenging, approach would be a formal insertion of the carbene into the C=O bond.
Experimental Protocol
Step 1: Generation of 2-Diazopropane
-
Warning: 2-Diazopropane is a potentially explosive and toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser cooled to -78 °C, a solution of acetone hydrazone (1.0 eq) in diethyl ether is prepared.
-
The solution is cooled to 0 °C, and a solution of yellow mercuric oxide (1.1 eq) in diethyl ether is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 4 hours. The resulting deep red solution of 2-diazopropane is carefully decanted from the precipitated mercury salts. The concentration of the diazopropane solution can be determined by titration with a standard acid.
Step 2: Reaction of 2-Diazopropane with Hexafluoroacetone
-
A solution of hexafluoroacetone (1.2 eq) in anhydrous diethyl ether is placed in a high-pressure reaction vessel equipped with a magnetic stirrer and cooled to -78 °C.
-
The freshly prepared solution of 2-diazopropane is added slowly to the hexafluoroacetone solution via a cannula.
-
The reaction vessel is sealed, and the mixture is allowed to slowly warm to room temperature and stirred for 24 hours.
-
The reaction is then carefully vented, and the solvent is removed under reduced pressure to yield the crude product, which is expected to be 2,2-dimethyl-3,3-bis(trifluoromethyl)oxirane.
Step 3: Reductive Opening of the Oxirane
-
The crude oxirane from the previous step is dissolved in a suitable solvent such as tetrahydrofuran.
-
A reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq), is added portion-wise at 0 °C.
-
The reaction mixture is then refluxed for 12 hours.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting slurry is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.
-
Purification by fractional distillation or preparative gas chromatography would be necessary to isolate the target compound, 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
Caption: Proposed synthetic workflow via carbene insertion.
Proposed Synthetic Route 2: Nucleophilic Trifluoromethylation of a Gem-Dihalopropane
This approach relies on the nucleophilic substitution of halogens with a trifluoromethyl source. The key challenge is the successful double trifluoromethylation of a sterically hindered gem-dihalide.
Experimental Protocol
Step 1: Synthesis of 2,2-Dibromopropane
-
In a round-bottom flask, acetone (1.0 eq) is dissolved in a suitable solvent like carbon tetrachloride.
-
The solution is cooled in an ice bath, and phosphorus pentabromide (PBr5) (1.1 eq) is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and distilled to give 2,2-dibromopropane.
Step 2: Double Trifluoromethylation
-
Method A: Using Ruppert-Prakash Reagent (TMSCF3)
-
In a flame-dried Schlenk flask under an inert atmosphere, 2,2-dibromopropane (1.0 eq) and Ruppert-Prakash reagent (TMSCF3) (2.5 eq) are dissolved in anhydrous tetrahydrofuran.
-
A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is added.
-
The reaction mixture is stirred at room temperature for 48-72 hours, monitoring the progress by GC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
-
Method B: Using a Metal Trifluoromethyl Complex
-
In a glovebox, a copper(I) trifluoromethyl complex, such as [(phen)Cu(CF3)], is prepared according to literature procedures.
-
2,2-Dibromopropane (1.0 eq) is added to a solution of the copper complex (2.2 eq) in a polar aprotic solvent like DMF or NMP.
-
The reaction mixture is heated to 80-100 °C for 24-48 hours in a sealed tube.
-
After cooling, the mixture is diluted with water and extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated.
-
-
Purification of the final product from either method would likely require fractional distillation under reduced pressure.
Caption: Proposed synthetic workflows via nucleophilic trifluoromethylation.
Discussion of Potential Challenges and Alternative Strategies
Both proposed routes are ambitious and fraught with potential challenges:
-
Carbene Insertion Route: The reaction of diazocompounds with hexafluoroacetone can lead to a mixture of products, including polymers. The regioselectivity of the oxirane opening with a hydride reagent could also be an issue, although the electronics of the trifluoromethyl groups should favor attack at the less substituted carbon.
-
Nucleophilic Trifluoromethylation Route: The double nucleophilic substitution on a sterically hindered secondary carbon is a significant hurdle. The second trifluoromethylation will be significantly more difficult than the first due to increased steric hindrance and deactivation of the carbon center. High temperatures and long reaction times will likely be necessary, which could lead to side reactions.
Alternative Strategies:
-
Radical Trifluoromethylation: An alternative to the nucleophilic approach would be a radical-based trifluoromethylation of a suitable precursor.
-
Building Block Approach: A more convergent synthesis could involve the coupling of two fragments already containing the trifluoromethyl and methyl groups.
Predicted Properties and Characterization of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
As this is a novel compound, experimental data is unavailable. However, we can predict its properties based on structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C5H6F6 |
| Molecular Weight | 180.09 g/mol |
| Boiling Point | 40-50 °C |
| Density | ~1.3 g/mL |
| ¹H NMR (CDCl₃) | Singlet at ~1.5 ppm (6H) |
| ¹⁹F NMR (CDCl₃) | Singlet at ~ -70 ppm (6F) |
| ¹³C NMR (CDCl₃) | Quartet for CF₃ at ~125 ppm (J_CF ~280 Hz), Singlet for C(CH₃)₂ at ~40 ppm, Singlet for CH₃ at ~25 ppm |
Conclusion
The synthesis of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane represents a significant synthetic challenge due to the high degree of steric congestion around the central quaternary carbon. This technical guide has outlined two plausible, albeit demanding, synthetic routes based on established principles of organofluorine chemistry. The successful synthesis of this molecule would not only provide access to a novel compound with potentially interesting properties but also contribute to the development of new synthetic methodologies for the construction of complex, highly fluorinated molecules. Further experimental work is required to validate and optimize these proposed pathways.
References
- Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC. (2025, February 21).
- Co-Catalyzed Hydrofluorination of Alkenes: Photocatalytic Method Development and Electroanalytical Mechanistic Investigation | Journal of the American Chemical Society. (2024, February 1).
- Hydrofluorination of Alkenes Using Et N·HF under Dual Cobalt and Photoredox Catalysis. (n.d.).
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
- Nickel-Catalyzed Hydrofluorination of Unactivated Alkenes through a HAT Pathway | ACS Catalysis - ACS Publications. (2020, October 29).
- Enzymatic synthesis of fluorinated compounds - PMC - NIH. (2021, October 9).
- Co-Catalyzed Hydrofluorination of Alkenes: Photocatalytic Method Development and Electroanalytical Mechanistic Investigation | Journal of the American Chemical Society - ACS Publications. (2024, February 1).
- Synthesis of Fluorinated Poly(phenyl-alkane)s of Intrinsic Microporosity by Regioselective Aldehyde (A2) + Aromatics (B2) Friedel–Crafts Polycondensation | Macromolecules - ACS Publications. (2021, June 22).
- WO2006124335A1 - Method for producing fluorinated organic compounds - Google Patents. (n.d.).
- US4244891A - Preparation of hexafluoroisobutylene - Google Patents. (n.d.).
- hexafluoroacetone - Organic Syntheses Procedure. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023, May 17).
- 1,1,1,3,3,3-Hexafluoro-2-methylpropane - PubChem. (n.d.).
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).
- Hexafluoroisobutylene - Wikipedia. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol - Sigma-Aldrich. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. (2023, November 10).
- Insertion reactions of hexafluorobut-2-yne, tetrafluoroethylene, and hexafluoroacetone with η5-cyclopentadienyl-iron, -ruthenium, -palladium, and -molybdenum complexes - RSC Publishing. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 - ChemicalBook. (2026, March 3).
- Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1) - Cheméo. (n.d.).
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- WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents. (n.d.).
- An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024, March 1).
- EP0254220A1 - Process for the preparation of 2.2-bisphenyl hexafluoropropane - Google Patents. (n.d.).
- Hexafluoroacetone - Wikipedia. (n.d.).
- Synthesis of Derivatives of Hexafluoroisopropanol - eGrove. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-methylpropane | CAS 382-09-2 | SCBT. (n.d.).
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Technical Whitepaper: Physical Properties and Applications of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Executive Summary
As a Senior Application Scientist, I approach the characterization of fluorinated organic compounds not merely as isolated chemical curiosities, but as foundational building blocks for advanced materials engineering. The molecule 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5) represents a highly specialized structural motif. Characterized by a central quaternary carbon flanked by two methyl groups and two highly electronegative trifluoromethyl (-CF
This guide synthesizes the fundamental physical properties of the discrete molecule and explores its profound macroscopic impact when integrated into polymer matrices—specifically its role in disrupting chain packing, lowering glass transition temperatures (
Molecular Architecture and Fundamental Physical Properties
The physical properties of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane are dictated by the interplay between the strong, highly polarized carbon-fluorine (C-F) bonds and the massive steric crowding around the central carbon atom.
Electronic and Steric Profile
The -CF
Thermodynamic and Phase Properties
Compounds containing the -CF
-
Volatility: Despite its relatively high molecular weight (180.13 g/mol ), the low polarizability of the fluorine atoms minimizes intermolecular van der Waals forces, making it a highly volatile liquid at standard temperature and pressure.
-
Lipophilicity: The -CF
groups impart unique physical properties, significantly altering solubility and increasing lipophilicity and hydrophobicity [1].
Macromolecular Impact: The "Bulky Spacer" Effect
The true industrial value of the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane motif is realized when it is incorporated into polymer backbones, such as in 6FDA-ODA polyimides (PI) used in advanced electronics.
Free Volume Expansion and Reduction
In conventional polyimides, polymer chains pack densely, resulting in insoluble, highly rigid materials. However, the presence of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane units in the repeating structure acts as a "bulky spacer" [3].
Causality: The massive steric hindrance induced by the opposed -CF
Enhanced Solubility
Because the interchain steric hindrance prevents the formation of strong intermolecular charge-transfer complexes, polymers containing this motif become highly soluble in common polar organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) [3].
Fig 1: Causal pathway of CF3 structural motifs dictating macroscopic physical properties.
Quantitative Data Summaries
To facilitate rapid comparison for material selection, the physical properties are synthesized into the following matrices.
Table 1: Physicochemical Properties of the Discrete Molecule
| Property | Characteristic / Value | Causality |
| Chemical Formula | C | - |
| Molecular Weight | 180.13 g/mol | High mass due to six fluorine atoms. |
| Steric Profile | Highly Hindered | Quaternary carbon flanked by bulky -CF |
| Chemical Stability | Exceptionally High | Shielding effect of unreactive C-F bonds prevents nucleophilic attack. |
| Intermolecular Forces | Weak | Low polarizability of fluorine reduces London dispersion forces. |
Table 2: Impact of the Motif on Polymer Matrices (6FDA-ODA PI)
| Polymer Property | Shift Induced by Motif | Mechanism |
| Glass Transition ( | Decreased | Increased free volume lowers energy barrier for chain mobility. |
| Solvent Resistance | Decreased (Soluble) | Disruption of dense chain packing allows solvent intercalation. |
| Optical Transparency | Increased | Amorphous regions form easily, preventing crystalline light scattering. |
| Voltage Holding Ratio | Maintained/High | Ion-free, highly stable fluorinated matrix prevents charge leakage. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and characterizing materials reliant on the physical properties of this fluorinated motif.
Protocol 1: Synthesis and Imidization of CF -Spaced Polyimide Films
Objective: To synthesize a soluble PI film utilizing the steric bulk of the hexafluoro-2,2-dimethylpropane motif to ensure high optical transparency and solvent processability.
-
Precursor Preparation: Dissolve 4,4′-oxydianiline (ODA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in NMP to form a 4.5 wt% polyamic acid (PAA) solution [3].
-
Spin-Coating: Dispense the PAA solution onto a clean glass substrate. Spin at 2000 RPM for 30 seconds to achieve a uniform, isotropic thin film.
-
Thermal Imidization (Self-Validating Step): Subject the film to a stepped thermal gradient: 110 °C for 2 hours, followed by 230 °C for 1 hour.
-
Causality: The stepped gradient prevents rapid solvent boiling, which would create artificial micro-voids. This ensures the measured free volume is solely a property of the -CF
steric hindrance, not a structural defect from processing.
-
-
Validation: Confirm imidization completion via FTIR (appearance of imide carbonyl peaks at 1780 cm⁻¹ and 1720 cm⁻¹).
Protocol 2: Characterization of Free Volume and Solvent Resistance
Objective: To quantify the physical property shifts induced by the fluorinated motif.
-
Solubility Profiling: Immerse the cured PI film in THF, DMF, and NMP for 24 hours at 25 °C.
-
Causality: Unlike conventional PI, the 6FDA-ODA film will dissolve due to the interchain steric hindrance of the -CF
groups disrupting dense packing [3].
-
-
Thermal Analysis (DSC): Run Differential Scanning Calorimetry (DSC) from 25 °C to 350 °C at a ramp rate of 10 °C/min. Observe the endothermic shift corresponding to
. The bulky space moieties will yield a distinctly lower compared to non-fluorinated analogs. -
Electrical Validation (LC Alignment): Assemble a liquid crystal cell using the PI film as an alignment layer. Measure the Voltage Holding Ratio (VHR) and Residual Direct Current (RDC). The high purity and ion-free nature of the fluorinated matrix ensure high VHR and low RDC, validating its use in advanced displays [3].
Fig 2: Self-validating experimental workflow for characterizing fluorinated polyimide films.
References
- CF3 Definition - Organic Chemistry Key Term Fiveable
- Free radicals CH3 and CF3 why both are differ YouTube
- Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer MDPI
An In-Depth Technical Guide to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane and its Core Analogs for Advanced Research
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data
This guide provides a comprehensive overview of the requested compound, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, and in light of its limited publicly available data, offers an in-depth exploration of the closely related and extensively studied fluorinated alcohol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). This dual approach is designed to directly address the user's query while also providing a robust and practical resource for researchers, scientists, and drug development professionals working with fluorinated compounds.
Part 1: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: Identification and Data Scarcity
The Chemical Abstracts Service (CAS) number for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is 140451-80-5 .
Despite its confirmed registration, publicly accessible, in-depth technical information regarding the synthesis, physicochemical properties, applications, and safety of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is exceedingly scarce. Chemical databases and scientific literature do not currently provide the comprehensive data necessary for a detailed technical guide. This scarcity may indicate that the compound is either very new, synthesized for a highly specialized and undisclosed application, or has not been the subject of extensive academic or industrial research.
Given the user's interest in the technical application of this class of compounds, the following sections will focus on a structurally similar and extensively documented analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The principles, properties, and applications discussed for HFIP can provide valuable insights for researchers exploring the potential of related hexafluorinated propane derivatives.
Part 2: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): A Comprehensive Technical Guide
CAS Number: 920-66-1[1] Molecular Formula: C₃H₂F₆O[1]
Introduction to a Unique Fluorinated Solvent
1,1,1,3,3,3-Hexafluoro-2-propanol, commonly known as HFIP, is a colorless, volatile liquid with a pungent odor.[1] It is a highly polar, strongly hydrogen-bond-donating solvent with low nucleophilicity, a combination of properties that makes it a unique and powerful tool in both organic synthesis and specialized applications within the life sciences.[2] Its two trifluoromethyl groups create a sterically hindered and electron-deficient alcohol, leading to its distinct reactivity and solvent characteristics.
Physicochemical and Spectroscopic Data
The unique properties of HFIP are quantified in the following table, providing a critical reference for experimental design.
| Property | Value | Source |
| Molecular Weight | 168.04 g/mol | [1] |
| Density | 1.596 g/mL at 25 °C | [1] |
| Boiling Point | 58.2 °C | [1] |
| Melting Point | -3.3 °C | [1] |
| pKa | 9.3 | [1] |
| Refractive Index | ~1.275 | |
| UV Cutoff | Transparent | [1] |
Synthesis of 1,1,1,3,3,3-Hexafluoro-2-propanol
The primary industrial synthesis of HFIP involves the catalytic hydrogenation of hexafluoroacetone (HFA). HFA itself is a key intermediate, and its synthesis has been approached through various methods.[3]
Caption: Industrial synthesis pathway of HFIP from Hexafluoropropylene.
A general laboratory-scale protocol for the synthesis of HFIP can be adapted from various literature sources. A representative, though not universally applicable, procedure is outlined below.
Experimental Protocol: Synthesis of HFIP
-
Reaction Setup: A high-pressure reactor is charged with a suitable catalyst (e.g., a supported precious metal catalyst).
-
Reagent Addition: The reactor is cooled and charged with hexafluoroacetone (HFA).
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure.
-
Reaction Conditions: The reaction mixture is heated to the target temperature and stirred for a specified duration.
-
Workup and Purification: After cooling and depressurization, the crude product is filtered to remove the catalyst. The resulting liquid is then purified by distillation to yield high-purity HFIP.
Applications in Research and Drug Development
HFIP's unique properties make it an invaluable tool in several areas relevant to pharmaceutical and life science research.
-
Specialty Solvent in Organic Synthesis: HFIP's high polarity and ability to stabilize cationic intermediates make it an excellent solvent for a variety of reactions, including Friedel-Crafts alkylations and oxidations.[1][4] It can enhance reaction rates and influence selectivity in ways that are not achievable with more conventional solvents.
-
Peptide and Protein Chemistry: HFIP is a powerful solvent for dissolving and monomerizing peptides and proteins, including those that form β-sheet aggregates, which are implicated in a range of diseases.[1][5] This property is crucial for analytical techniques like NMR and mass spectrometry, as well as for the preparation of peptide-based biomaterials.[5]
-
Fluorinated Building Block: Beyond its role as a solvent, HFIP can be used as a nucleophilic building block to introduce the hexafluoroisopropyl group into molecules.[2] This functional group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.[2]
Caption: Key application areas of HFIP in advanced research.
Safety and Handling
HFIP is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: It can cause severe skin burns and eye damage. Inhalation may be harmful.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
While information on 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is currently limited, the in-depth study of its close analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), provides a valuable framework for understanding the potential of this class of compounds. HFIP's unique combination of properties has established it as a critical tool for chemists and biochemists, particularly in the realm of drug discovery and development. Further research into other hexafluorinated propane derivatives may uncover new and valuable applications.
References
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GLR Innovations (Page 17) @ ChemBuyersGuide.com, Inc. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023, May 17). Metathesis. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. (2023, November 10). MDPI. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-methylpropane. PubChem. [Link]
-
Hexafluoro-2-propanol. Wikipedia. [Link]
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An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024, March 1). ResearchGate. [Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol. (2023, May). eGrove. [Link]
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Spectroscopic Analysis of Highly Fluorinated Propane Derivatives: A Technical Examination of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
A Note to the Researcher: A comprehensive search of the scientific literature and chemical databases reveals no evidence for the synthesis or characterization of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. The significant steric hindrance that would arise from positioning two bulky trifluoromethyl groups and two methyl groups on a single quaternary carbon atom likely renders this molecule highly unstable and synthetically inaccessible under standard conditions.
This technical guide has been adapted to provide a detailed spectroscopic analysis of closely related and structurally significant analogues. By examining the spectral data of these compounds, we can infer the expected spectroscopic properties of molecules containing the bis(trifluoromethyl)methyl and gem-dimethyl functionalities, offering valuable insights for researchers in drug development and materials science.
Introduction: The Influence of Fluorine on Molecular Properties
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are among the key advantages sought by medicinal chemists. The trifluoromethyl group (CF₃), in particular, is a cornerstone of modern drug design. Understanding the spectroscopic signatures of highly fluorinated compounds is therefore paramount for their unambiguous identification and characterization.
This guide will focus on the spectroscopic data of two key analogues: 1,1,1,3,3,3-Hexafluoro-2-methylpropane and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol . These compounds provide a basis for understanding the spectroscopic behavior of the bis(trifluoromethyl)methane core and the influence of adjacent substituents.
Molecular Structures and Key Features
A visual representation of the target compound and its viable analogues is crucial for understanding the forthcoming spectroscopic data.
Figure 1: Molecular structures of the hypothetical target compound and its characterized analogues.
Spectroscopic Data of Analogous Compounds
1,1,1,3,3,3-Hexafluoro-2-methylpropane (CAS: 382-09-2)[1]
This compound features a single methyl group attached to the central carbon bearing the two trifluoromethyl groups.
Table 1: Key Properties of 1,1,1,3,3,3-Hexafluoro-2-methylpropane
| Property | Value |
| Molecular Formula | C₄H₄F₆ |
| Molecular Weight | 166.06 g/mol |
| CAS Number | 382-09-2 |
Due to the commercial availability of this compound, detailed spectroscopic data can be obtained upon request from suppliers. The expected spectroscopic features are as follows:
-
¹H NMR: A doublet for the methyl protons, split by the single adjacent proton. A septet (or multiplet) for the lone methine proton, split by the three methyl protons and the six fluorine atoms.
-
¹³C NMR: A quartet for the trifluoromethyl carbons due to coupling with the three fluorine atoms.[1] A signal for the central methine carbon, which will be split by the attached proton and the six fluorine atoms. A signal for the methyl carbon.
-
¹⁹F NMR: A doublet for the six equivalent fluorine atoms, due to coupling with the single methine proton.
-
Mass Spectrometry: A molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of a trifluoromethyl group or a methyl group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS: 1515-14-6)[3]
This tertiary alcohol provides insight into the spectroscopic properties of a quaternary carbon bonded to two trifluoromethyl groups.
Table 2: Key Properties of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
| Property | Value |
| Molecular Formula | C₄H₄F₆O |
| Molecular Weight | 182.06 g/mol |
| CAS Number | 1515-14-6 |
| Boiling Point | 60-62 °C |
| Density | 1.484 g/mL at 25 °C |
Expected Spectroscopic Features:
-
¹H NMR: A singlet for the methyl protons and a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent).
-
¹³C NMR: A quartet for the trifluoromethyl carbons. A signal for the quaternary carbon, which will show coupling to the six fluorine atoms. A signal for the methyl carbon.
-
¹⁹F NMR: A singlet for the six equivalent fluorine atoms.
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak may be weak or absent. Prominent fragments would correspond to the loss of a methyl group or a trifluoromethyl group.
General Methodologies for Spectroscopic Analysis of Fluorinated Compounds
The following are generalized protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (1024 or more) is often required due to the low natural abundance of ¹³C and the splitting of signals by fluorine, which can reduce signal-to-noise.[1]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical spectral width: -250 to 50 ppm (referenced to an internal or external standard like CFCl₃ or C₆F₆).[2]
-
¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically needed.
-
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional groups.
Step-by-Step Protocol:
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean crystal/plates first.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
While spectroscopic data for the specific molecule 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is not available due to its likely instability, a thorough understanding of its spectroscopic properties can be inferred from closely related, well-characterized analogues. The analysis of 1,1,1,3,3,3-Hexafluoro-2-methylpropane and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol provides a robust framework for predicting the chemical shifts, coupling constants, and fragmentation patterns that would be characteristic of such a sterically hindered, highly fluorinated compound. This approach of leveraging data from structural analogues is a cornerstone of chemical research and is particularly valuable in the fields of drug discovery and materials science, where the predictable modification of molecular properties through fluorination is a key strategy.
References
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Ernst, L. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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A Theoretical and Computational Investigation of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. While direct experimental and theoretical studies on this specific molecule are limited, this document leverages established computational chemistry methodologies applied to analogous fluorinated alkanes to outline a robust research protocol. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed roadmap for predicting the structural, electronic, and thermodynamic properties of this highly fluorinated propane derivative.
Introduction: The Enigmatic Structure of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, a propane backbone flanked by two trifluoromethyl groups and substituted with two methyl groups at the central carbon, presents a unique case study in steric and electronic interactions. The high degree of fluorination is known to impart distinct properties to organic molecules, including enhanced thermal stability, chemical inertness, and altered lipophilicity.[1] These characteristics are of significant interest in the design of novel pharmaceuticals, advanced materials, and specialty chemicals.
Despite its intriguing structure, a survey of the current scientific literature reveals a notable scarcity of dedicated theoretical or experimental studies on 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. This guide, therefore, serves as a proactive measure, providing a comprehensive theoretical framework to elucidate its fundamental properties. By drawing upon the extensive body of research on the computational analysis of perfluoroalkanes and other fluorinated hydrocarbons, we can confidently outline the necessary steps to model and predict the behavior of this molecule with a high degree of accuracy.[2][3][4]
This document will detail the application of first-principles computational methods, primarily Density Functional Theory (DFT), to investigate the geometry, conformational landscape, vibrational spectra, and electronic characteristics of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Theoretical Methodology: A Roadmap for In Silico Investigation
The theoretical investigation of a molecule for which limited empirical data exists necessitates a robust and validated computational approach. The following sections detail a step-by-step methodology grounded in the principles of quantum chemistry.
Molecular Structure and Geometry Optimization
The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.
Protocol for Geometry Optimization:
-
Initial Structure Generation: A 3D model of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is constructed using molecular modeling software.
-
Selection of Theoretical Level and Basis Set:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, offer a good balance of computational cost and accuracy for systems of this size.[3][5] The M06-2X functional is often recommended for systems where non-covalent interactions may be significant.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, is recommended to accurately describe the electronic structure, particularly the diffuse functions on the fluorine atoms.[6]
-
-
Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is typically employed to locate the energy minimum.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be a valuable tool for experimental identification.
Frequencies calculated using DFT methods are often systematically overestimated and may require scaling to match experimental values.[1]
Conformational Analysis
The presence of rotatable bonds between the central carbon and the trifluoromethyl and methyl groups suggests the possibility of different conformational isomers (conformers). A thorough conformational analysis is crucial to identify the most stable conformer and to understand the molecule's dynamic behavior.
Protocol for Conformational Analysis:
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the C-C bonds connecting the central carbon to the trifluoromethyl and methyl groups.
-
Identification of Minima: The minima on the PES correspond to stable conformers.
-
Full Optimization and Frequency Analysis: Each identified minimum is then fully optimized and subjected to a frequency analysis to confirm it as a true minimum and to calculate its thermodynamic properties.
-
Boltzmann Population Analysis: The relative energies of the conformers are used to calculate their populations at a given temperature using the Boltzmann distribution.
Predicted Molecular Properties
The following table summarizes the key molecular properties that can be predicted for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane using the described theoretical methods. The values for analogous fluorinated propanes are provided for context.
| Property | Predicted Value for C5H6F6 | Analogous Compound | Analogous Value | Reference |
| Molecular Weight ( g/mol ) | 180.08 | 1,1,1,3,3,3-Hexafluoropropane | 152.04 | [7] |
| Dipole Moment (Debye) | To be determined | 1,1,1,2,3,3-Hexafluoropropane | ~1.5 - 2.0 D | [8] |
| Rotational Constants (GHz) | To be determined | Propane | A: 29.1, B: 25.4, C: 10.7 | [9] |
| Vibrational Frequencies (cm⁻¹) | To be determined | Perfluoroalkanes | C-F stretch: ~1100-1350 | [2] |
| Relative Conformational Energies (kcal/mol) | To be determined | 1,3-difluoropropane | Varies with solvent polarity | [10][11] |
| HOMO-LUMO Gap (eV) | To be determined | Fluorinated liquid crystals | Varies with substitution | [5] |
Electronic Structure and Reactivity
The electronic properties of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane will be significantly influenced by the high electronegativity of the fluorine atoms.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability. A larger gap suggests higher stability.
Electrostatic Potential (ESP) Map
An ESP map visually represents the charge distribution within the molecule. For 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, it is expected that the regions around the fluorine atoms will be electron-rich (negative potential), while the hydrocarbon portions will be relatively electron-poor (positive potential). This information is crucial for predicting intermolecular interactions and potential sites for nucleophilic or electrophilic attack.
Potential Applications and Future Directions
The theoretical data generated through the methodologies outlined in this guide will provide a fundamental understanding of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane's properties. This knowledge can inform its potential applications in:
-
Drug Discovery: As a fragment in medicinal chemistry to modulate the physicochemical properties of drug candidates.
-
Materials Science: As a building block for the synthesis of novel fluorinated polymers with tailored properties.
-
Solvent Chemistry: Investigating its potential as a specialty solvent, leveraging its expected unique polarity and inertness.
Future work should focus on the experimental validation of the predicted properties. Synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane followed by spectroscopic analysis (NMR, IR) and physical property measurements will be crucial to corroborate the theoretical findings.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the in-depth study of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. By employing established computational chemistry techniques, researchers can predict its structural, vibrational, and electronic properties with a high degree of confidence. The insights gained from such theoretical studies will be invaluable in unlocking the potential of this unique fluorinated molecule in various scientific and industrial applications. This document serves as a foundational resource to stimulate and guide future research into this promising, yet under-explored, chemical entity.
References
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- de Fátima Pereira, F., & de Oliveira, B. G. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(36), 25303–25312.
- Borodin, O., & Smith, G. D. (2002). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene).
- Wang, Y., He, T., & Bell, A. T. (2022). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. ASME Open Journal of Engineering.
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Whitepaper: Structural Dynamics and Stability Profiling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Architectures
Executive Summary
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5) and its macromolecular derivative—the hexafluoroisopropylidene (>C(CF3)2) linkage—represent a cornerstone in the design of high-performance fluoropolymers and advanced materials. This technical guide provides a rigorous analysis of the thermodynamic and chemical stability of this specific moiety. By exploring the causality between its severe steric hindrance, exceptional C-F bond dissociation energy, and its paradoxical ability to enhance solubility without compromising thermal resistance, this whitepaper serves as a definitive resource for drug development professionals and materials scientists.
Molecular Architecture and the Steric Paradigm
At the core of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane's stability is its highly substituted quaternary carbon. The presence of two trifluoromethyl (-CF3) groups introduces profound electronic and steric effects. Fluorine is the most electronegative element, and the resulting C-F bond exhibits an exceptionally high bond dissociation energy of approximately 485 to 486 kJ/mol[1][2].
When this >C(CF3)2 unit is incorporated into polymer backbones (such as in 6FDA-synthesized polyimides), it acts as a critical "bulky spacer"[3]. The causality here is strictly geometric: the large van der Waals radius of the -CF3 groups restricts the rotational freedom of adjacent bonds and physically prevents polymer chains from packing densely[3][4]. This interchain steric hindrance generates significant free volume, which is critical for applications requiring high optical transparency, gas permeability, or low dielectric constants[3][5].
Mechanistic pathway of the >C(CF3)2 motif on thermal and chemical stability.
Thermodynamic and Thermal Stability
The thermal degradation of organic molecules typically initiates via homolytic bond cleavage. The >C(CF3)2 core resists this due to the sheer enthalpy required to break the C-F bonds[1]. In thermogravimetric studies, materials containing this motif consistently demonstrate initial thermal decomposition temperatures (Td5%) exceeding 500 °C[1].
Furthermore, the low polarizability of the fluorine atoms minimizes intermolecular dipole-dipole interactions that might otherwise catalyze thermal breakdown[2][6]. Even when subjected to extreme pyrolysis (up to 800 °C), these fluorinated architectures maintain mass retention rates above 50%, forming a highly stable carbonaceous char[1].
Quantitative Thermal Profiling
The following table synthesizes the thermal properties of various macromolecular matrices utilizing the hexafluoroisopropylidene derivative motif:
| Material / Polymer Matrix | Structural Motif | Td5% (°C) | Glass Transition (Tg) | Char Yield (at 800 °C) |
| 6FDA-ODA Polyimide | >C(CF3)2 | ~550 °C | 260–290 °C | > 50.0% |
| 6FDA-BPDA Polyimide | >C(CF3)2 | ~560 °C | 275 °C | ~ 55.3% |
| PI Nanofoams (6FDA-TFMB) | >C(CF3)2 | >550 °C | 344 °C | N/A |
Chemical Inertness and Environmental Resistance
Chemical stability in 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane derivatives is governed by the dense electron cloud surrounding the fluorine atoms, which effectively shields the carbon backbone from nucleophilic and electrophilic attacks. This structural motif imparts extreme hydrophobicity and low surface energy, rendering the compound highly resistant to strong acids, alkalis, and oxidative agents[6][7].
Interestingly, while the motif is inert to reactive chemicals, its bulky nature disrupts crystalline domains in polymers, rendering them highly soluble in common polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[3]. This represents a self-validating system: the very steric hindrance that prevents chemical degradation by blocking attack vectors also creates the free volume necessary for solvent penetration and processability.
Validated Experimental Protocols for Stability Profiling
To accurately quantify the stability of >C(CF3)2-containing compounds, researchers must employ rigorous, standardized methodologies. The following protocols are designed to eliminate artifactual data (such as plasticization by moisture) and provide highly reproducible thermodynamic profiles.
Protocol A: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Vacuum dry the fluorinated sample (e.g., 10 mg) at 100 °C for 2 hours. Causality: Residual moisture acts as a plasticizer and will artificially lower the apparent degradation temperature during early heating phases.
-
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal homolytic cleavage from oxidative degradation.
-
Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C. Causality: A 10 °C/min rate ensures thermal equilibrium within the sample crucible, preventing thermal lag that skews Td5% readings.
-
Data Acquisition: Record the temperature at 5% weight loss (Td5%) and calculate the char yield at 800 °C.
Protocol B: Solvent Resistance and Chemical Inertness Profiling
-
Substrate Preparation: Cast the >C(CF3)2 containing polymer into a uniform 50 µm film.
-
Solvent Immersion: Submerge pre-weighed film samples in polar aprotic solvents (NMP, DMF, THF) and strong acids (1M HCl) at 25 °C for 72 hours.
-
Gravimetric Assessment: Remove samples, dry under vacuum at 120 °C for 24 hours, and re-weigh.
-
Analysis: Calculate mass retention. The >C(CF3)2 group will induce complete dissolution in NMP/THF due to disrupted chain packing, but demonstrate near 100% mass retention in acidic environments due to the hydrophobic, low-polarizability nature of the C-F bonds.
Experimental workflow for validating thermal and chemical stability profiles.
References
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A Technical Guide to the Solubility of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects concerning the solubility of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document navigates the challenges posed by the unique physicochemical properties of highly fluorinated compounds. In the absence of extensive empirical data for this specific molecule, this guide establishes a robust predictive framework based on the known behavior of structurally similar fluorinated alkanes. It further outlines detailed experimental protocols for the systematic determination of its solubility, ensuring scientific integrity and enabling reproducible research.
Introduction: The Enigmatic Nature of Highly Fluorinated Alkanes
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, a molecule featuring a quaternary carbon center flanked by two trifluoromethyl groups, represents a class of compounds with exceptional properties. The high electronegativity of fluorine atoms creates a strong C-F bond, leading to high thermal and chemical stability. However, this extensive fluorination also results in weak intermolecular forces, manifesting as low boiling points, low surface tension, and, most critically, unusual solubility characteristics. Highly fluorinated molecules are often described as both hydrophobic and lipophobic, meaning they exhibit low solubility in both aqueous and traditional organic hydrocarbon solvents.[1] This "fluorous" nature necessitates a specialized understanding of solvent-solute interactions to predict and control their solubility.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously, and it is defined by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing.
For highly fluorinated compounds like 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane, the enthalpy of mixing with non-fluorinated organic solvents tends to be positive (endothermic). This is due to the unfavorable interactions between the fluorocarbon and hydrocarbon moieties. The C-F bonds are highly polarized, but the molecule itself has a relatively small overall dipole moment due to its symmetry. The primary intermolecular forces are weak van der Waals dispersion forces. When mixed with a hydrocarbon solvent, the energy required to break the stronger interactions between the hydrocarbon molecules is not sufficiently compensated by the weak interactions formed with the fluorinated solute.[2][3]
The entropy of mixing is generally positive, favoring dissolution. However, for a spontaneous process, the TΔS_mix term must be large enough to overcome the positive ΔH_mix.
Key Factors Influencing Solubility
-
Fluorine Content: A higher degree of fluorination generally leads to lower solubility in hydrocarbon-based organic solvents.
-
Solvent Polarity: While fluorinated compounds are non-polar overall, their solubility does not simply follow a non-polar solvent trend. Solvents with some degree of polarity but without strong hydrogen bonding capabilities may show slightly better solubility.
-
"Fluorous" Solvents: The highest solubility for highly fluorinated compounds is expected in other perfluorinated or highly fluorinated solvents due to favorable "fluorous-fluorous" interactions.
-
Temperature: For endothermic mixing processes, an increase in temperature will generally lead to an increase in solubility.
Predicted Solubility Profile of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Table 1: Predicted Qualitative Solubility of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Very Low | Unfavorable mixing enthalpy due to weak solute-solvent interactions compared to solvent-solvent interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | π-systems of aromatic rings can have some interaction with the electron-rich fluorine atoms, potentially leading to slightly better solubility than in alkanes. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The oxygen atom in ethers can act as a weak Lewis base, interacting with the fluorinated compound. |
| Halogenated (Non-fluorinated) | Dichloromethane, Chloroform | Moderate | Similarities in intermolecular forces (dipole-dipole and dispersion) may lead to better miscibility. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group may enhance interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | Strong hydrogen bonding in alcohols makes the disruption of solvent-solvent interactions energetically costly. |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | "Like dissolves like" principle; favorable fluorous-fluorous interactions. |
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The choice of method depends on factors such as the expected solubility range, the volatility of the solute and solvent, and the available analytical instrumentation.
General Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Protocol 1: Isothermal Shake-Flask Method
This is a classical and reliable method for determining thermodynamic solubility.
I. Materials and Reagents:
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (solute)
-
Organic solvent of interest
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or other quantitative analytical instrument
II. Procedure:
-
Add an excess amount of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane to a pre-weighed vial.
-
Record the mass of the added solute.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow for initial settling of the undissolved solute.
-
Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent if necessary and analyze the concentration of the solute using a pre-calibrated gas chromatograph or other analytical method.
-
Perform the experiment in triplicate to ensure reproducibility.
III. Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mol/L, or mole fraction).
Protocol 2: Gravimetric Method
This method is suitable for non-volatile solutes but can be adapted for volatile compounds with care.
I. Materials and Reagents:
-
Same as Protocol 1, with the addition of a rotary evaporator or a vacuum oven.
II. Procedure:
-
Follow steps 1-9 of Protocol 1.
-
Accurately weigh a clean, dry collection vial.
-
Transfer a known volume or mass of the clear supernatant to the pre-weighed collection vial.
-
Carefully evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a controlled, low temperature to avoid loss of the solute.
-
Once the solvent is completely removed, weigh the collection vial containing the solute residue.
-
The mass of the dissolved solute is determined by the difference in weight.
III. Data Analysis: Calculate the solubility based on the mass of the dissolved solute and the initial volume or mass of the supernatant.
Data Visualization and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Quantitative Solubility Data for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane at 25 °C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| n-Hexane | Value | Value |
| Toluene | Value | Value |
| Diethyl Ether | Value | Value |
| Dichloromethane | Value | Value |
| Acetone | Value | Value |
| Ethanol | Value | Value |
| Perfluorohexane | Value | Value |
| Note: This table should be populated with experimentally determined values. |
Conclusion
The solubility of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane in organic solvents is a critical parameter for its application in various scientific and industrial fields, including drug development. While empirical data is currently scarce, a strong theoretical understanding of the interactions of highly fluorinated compounds allows for a predictive assessment of its solubility profile. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically investigate and quantify the solubility of this and similar compounds. The generation of such data will be invaluable for advancing the use of these unique molecules in innovative applications.
References
- Request PDF. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents.
- PubChem. Perfluorohexane.
- PubChem. 1,1,1,3,3,3-Hexafluoro-2-methylpropane.
- Arévalo, V. D., et al. (2024, April 1). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide.
- González, J. A., et al.
- PubChem. 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol.
- Sigma-Aldrich. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol.
- Wikipedia. Hexafluoro-2-propanol.
- Google Patents.
- ChemBK. (2022, October 16).
- Fracturing Chemicals. 1,1,1,3,3,3-Hexafluoro-2-Propanol or HFIP or 1,1,1,3,3,3-Hexafluoroisopropyl alcohol or Hexafluoroisopropanol Manufacturers, with SDS GHS MSDS Sheet.
- ResearchGate. PFOS solubility in different organic solvents (a) and alcoholic....
- Hoang, K. C., & Mecozzi, S. (2004, August 31).
- NIST WebBook. 1,1,1,3,3,3-hexafluoropropane-2,2-diol.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- ResearchSpace@UKZN. THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION.
- Chemical Communications (RSC Publishing). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- PMC. (2025, August 29).
- Sletten, E. M., & Swager, T. M. (2014, September 17). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. MIT Open Access Articles.
- BOC Sciences. CAS 1515-14-6 (1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol).
- PMC. New fluorous/organic biphasic systems achieved by solvent tuning.
- MDPI. (2023, May 17). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
- MDPI. (2023, November 10).
- arXiv.org. 1 Juan Antonio González,a Luis Felipe Sanz,a Fernando Heviab, Isaías García de la Fuente,a and José Carlos Cobosa*.
- R Discovery. The thermodynamic properties of fluorocarbon+hydrocarbon mixtures 2. Excess enthalpies of mixing.
Sources
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: Structural Mechanics, Synthesis, and Applications in Advanced Materials
An In-Depth Technical Whitepaper for Researchers and Application Scientists
Executive Summary
In the realm of advanced materials and specialty fluorochemicals, 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5), commonly referred to as hexafluoroneopentane, serves as a critical structural model for understanding steric hindrance and free-volume engineering. Characterized by a central quaternary carbon bonded to two methyl (–CH₃) groups and two strongly electron-withdrawing trifluoromethyl (–CF₃) groups, this highly symmetrical molecule exhibits extreme conformational rigidity.
As a Senior Application Scientist, I frequently leverage the structural logic of this molecule to engineer advanced polymers and pharmaceutical intermediates. The "hexafluoroisopropylidene" motif—a direct structural analog of this molecule—is the foundational building block for high-performance, soluble polyimides used in liquid crystal displays (LCDs), gas separation membranes, and low-dielectric microelectronics. This guide deconstructs the molecular architecture, synthetic pathways, and applied material science of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
Molecular Architecture & Physicochemical Dynamics
The unique properties of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane arise from the stark contrast between its hydrocarbon and fluorocarbon domains.
-
Steric Bulk: The van der Waals radius of a –CF₃ group (~2.7 Å) is significantly larger than that of a standard –CH₃ group (~2.0 Å). When two –CF₃ groups are forced onto a single sp³-hybridized central carbon, the resulting steric repulsion locks the molecule into a highly rigid conformation.
-
Electronic Effects: The intense electronegativity of the six fluorine atoms pulls electron density away from the central quaternary carbon, fortifying the C–C bonds against oxidative degradation while rendering the molecule highly lipophilic.
Quantitative Data: Comparative Physicochemical Properties
To understand the impact of fluorination, we must compare the target molecule against its non-fluorinated parent, neopentane.
| Property | Neopentane (Parent) | 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Causality / Scientific Insight |
| Molecular Formula | C₅H₁₂ | C₅H₆F₆ | Substitution of 6 terminal hydrogens with fluorine. |
| Molar Mass | 72.15 g/mol | 180.09 g/mol | Significant mass increase due to dense fluorine atoms. |
| Steric Profile | Low Hindrance | Extreme Hindrance | Bulky –CF₃ lobes restrict rotational freedom around the central carbon. |
| Intermolecular Forces | Weak London Dispersion | Enhanced Dipole / Dispersion | Highly polarized C–F bonds increase phase transition temperatures. |
| Chemical Stability | Moderate | Exceptionally High | Electron withdrawal shields the carbon backbone from electrophilic attack. |
Synthesis & Purification: The Aerosol Fluorination Protocol
Direct fluorination of aliphatic hydrocarbons is notoriously violent. The heat of formation of a C–F bond (~105 kcal/mol) easily exceeds the C–C bond dissociation energy (~85 kcal/mol), typically leading to catastrophic fragmentation of the carbon skeleton.
To synthesize heavily fluorinated neopentane derivatives like 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane without destroying the quaternary carbon center, we utilize Low-Temperature Aerosol Fluorination [1]. By dispersing the hydrocarbon as a micro-aerosol in a cryogenic helium matrix, the immense exotherm is rapidly dissipated into the surrounding gas phase, allowing for controlled radical substitution.
Workflow 1: Low-Temperature Aerosol Fluorination
Objective: Controlled progressive fluorination of neopentane to yield hexafluoroneopentane.
-
Aerosolization: Inject neopentane into a specialized flow reactor equipped with an ultrasonic nozzle to generate a fine aerosol suspension (particle size < 5 μm).
-
Causality: Maximizing the surface-area-to-volume ratio ensures that the heat generated by the fluorination exotherm is immediately transferred to the carrier gas, preventing localized thermal spikes that cause C–C cleavage.
-
-
Cryogenic Matrix Establishment: Sweep the aerosol into a reaction zone maintained between -100°C and -120°C using a Helium carrier gas.
-
Controlled Fluorine Exposure: Introduce a highly diluted stream of elemental fluorine (F₂/He mixture, typically < 5% F₂) into the reaction zone.
-
Radical Propagation: Allow the gas-phase radical substitution to proceed. The low temperature kinetically traps partially fluorinated intermediates, favoring the substitution of primary hydrogens over secondary ones.
-
Self-Validating Check (In-line GC-MS): Route a fraction of the effluent through an in-line Gas Chromatograph-Mass Spectrometer. Monitor for the target mass (m/z 180). If perfluorination (m/z > 250) is detected, immediately reduce the F₂ concentration or lower the reactor temperature.
-
Fractional Distillation: Condense the product stream and isolate the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane fraction via cryogenic fractional distillation.
Fig 1. Aerosol fluorination pathway for synthesizing hexafluoroneopentane.
Applications in Advanced Polymer Systems
The true industrial value of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane lies in its structural translation to polymer chemistry. The core motif—the hexafluoroisopropylidene group[>C(CF₃)₂] —is utilized as a "bulky spacer" in advanced macromolecules, most notably in 6FDA-based polyimides (PIs) [2].
Traditional polyimides are highly conjugated and planar, leading to dense interchain packing via π-π stacking. This dense packing makes them notoriously insoluble and difficult to process. By incorporating the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane motif into the polymer backbone, the bulky –CF₃ lobes force the polymer chains into a twisted, non-planar conformation.
-
Solubility Enhancement: The steric hindrance disrupts chain packing, significantly increasing the fractional free volume. Solvent molecules can easily penetrate the polymer matrix, rendering the material soluble in polar aprotic solvents like THF and NMP [2].
-
Dielectric Reduction: The increased free volume (which introduces air into the matrix) combined with the low polarizability of the C–F bonds drastically lowers the dielectric constant of the material, making it ideal for microelectronic insulation.
Fig 2. Mechanism of steric hindrance induced by the hexafluoroisopropylidene motif.
Experimental Workflow: Integration into Polyimide Frameworks
To validate the physicochemical effects of the hexafluoroisopropylidene motif, we synthesize a 6FDA-ODA polyimide film. This protocol ensures the successful translation of the molecule's steric properties into a macroscopic material.
Workflow 2: Synthesis and Validation of 6F-Polyimides
-
Polyamic Acid (PAA) Synthesis: In a nitrogen-purged flask, dissolve 4,4′-oxydianiline (ODA) in anhydrous N-methyl-2-pyrrolidone (NMP). Gradually add an equimolar amount of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
-
Causality: 6FDA contains the >C(CF₃)₂ core. Adding the anhydride to the diamine solution prevents localized stoichiometric imbalances, ensuring a high molecular weight polyamic acid precursor.
-
-
Thermal Imidization: Cast the viscous PAA solution onto a glass substrate using a spin-coater. Subject the film to a stepped thermal curing profile: 110°C (1h), 150°C (1h), 200°C (1h), and finally 230°C (2h).
-
Causality: Stepped heating safely drives off the NMP solvent before the cyclodehydration (imidization) reaction peaks, preventing the formation of pinholes or micro-voids in the film.
-
-
Self-Validating Check (FTIR Spectroscopy): Analyze the cured film via Attenuated Total Reflectance (ATR) FTIR. The complete disappearance of the broad PAA –OH stretch (~3300 cm⁻¹) and the emergence of sharp imide carbonyl symmetric/asymmetric stretches (1780 cm⁻¹ and 1720 cm⁻¹) confirms 100% ring closure.
-
Solubility & Thermomechanical Testing: Submerge a fragment of the cured film in tetrahydrofuran (THF). Unlike standard Kapton-type polyimides, the 6FDA-ODA film will readily dissolve due to the steric hindrance of the hexafluoroisopropylidene groups [2].
References
-
Adcock, J. L., Horita, K., & Renk, E. B. (1981). Low-temperature fluorination of aerosol suspensions of hydrocarbons utilizing elemental fluorine. Journal of the American Chemical Society, 103(23), 6937-6947.[Link]
-
Ahn, J.-S., Park, S. H., Kwon, N. Y., Cho, M. J., Paek, S.-H., & Choi, D. H. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Polymers, 13(22), 3903.[Link]
Methodological & Application
Application Note: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (HF-DMP) in Drug Development
This Application Note provides a comprehensive technical guide on the use of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (referred to herein as HF-DMP ) as a specialized non-polar solvent in drug discovery and organic synthesis.
Executive Summary
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (HF-DMP) is a specialized, highly fluorinated solvent characterized by its unique "hybrid" structure—combining a sterically bulky neopentane core with two trifluoromethyl (
This guide outlines its application as a reaction medium for radical chemistry , a solvent for highly lipophilic/fluorinated APIs , and a processing fluid for temperature-sensitive isolations. Its low boiling point and lack of reactive functionality make it an ideal candidate for "clean" chemistry where solvent removal must be effortless and trace residue is unacceptable.
Physicochemical Profile
HF-DMP occupies a niche physicochemical space between hydrocarbon solvents (like pentane) and perfluorocarbon fluids (like FC-72). Its
Table 1: Key Properties of HF-DMP
| Property | Value (Approx.) | Context/Relevance |
| CAS Number | 140451-80-5 | Unique Identifier |
| Formula | Hybrid Hydro-Fluoro Carbon (HFC) | |
| Structure | Sterically congested, inert backbone | |
| Boiling Point | ~25–30 °C | High Volatility: Requires chilled condensers; ideal for easy evaporation.[1] |
| Density | ~1.3 g/mL | Forms the bottom layer in aqueous extractions. |
| Polarity | Non-Polar | Low dielectric constant; dissolves lipids and fluorinated motifs. |
| Reactivity | Inert | Compatible with strong oxidants, radicals, and Lewis acids. |
Technical Insight: The boiling point of HF-DMP is predicted to be slightly higher than Neopentane (9.5°C) but comparable to Perfluoroneopentane (29°C) due to the heavy fluorine atoms increasing London dispersion forces, balanced by the compact spherical shape which reduces surface area contact.
Core Applications in Drug Development
A. Reaction Medium for Radical Fluorination
HF-DMP is an excellent solvent for radical reactions (e.g., C-H activation, benzylic bromination) because it lacks weak C-H bonds that could act as hydrogen atom donors (HAT). The methyl protons in HF-DMP are sterically shielded and electron-deficient due to the adjacent
B. Solubilization of "Brick Dust" Fluorinated APIs
Modern drug candidates often incorporate multiple fluorine atoms to improve metabolic stability. These compounds can become "brick dust"—insoluble in both water and standard organics. HF-DMP acts as a "Fluorous Bridge," effectively solvating these highly fluorinated small molecules for analysis (NMR, HPLC injection) or formulation.
C. Non-Aqueous Processing & Extraction
Due to its immiscibility with water and high density, HF-DMP serves as a superior alternative to dichloromethane (DCM) or diethyl ether for extracting sensitive lipophilic compounds. Its low boiling point allows for concentration without thermal stress.
Experimental Protocols
Protocol 1: Radical C-H Functionalization in HF-DMP
Objective: Perform a radical bromination on a drug scaffold using HF-DMP to minimize solvent participation (side reactions).
Materials:
-
Substrate (Drug Scaffold)
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (AIBN)
-
Solvent: HF-DMP (Anhydrous)
-
Equipment: Double-jacketed reaction vessel or chilled reflux condenser.
Workflow:
-
Setup: Equip a round-bottom flask with a dry-ice/acetone condenser (or a high-efficiency glycol chiller set to 0°C). Note: Standard water condensers may be insufficient due to HF-DMP's low boiling point.
-
Dissolution: Dissolve the substrate (1.0 equiv) in HF-DMP (0.1 M concentration). Note the rapid dissolution of lipophilic substrates.
-
Reagent Addition: Add NBS (1.1 equiv) and AIBN (0.05 equiv) directly to the solvent.
-
Reaction: Heat the mixture gently to 30–35°C . The solvent will reflux gently. Maintain reflux for 2–4 hours under inert atmosphere (
). -
Workup (Filtration): Cool the mixture to 0°C. Succinimide (byproduct) is insoluble in non-polar HF-DMP and will precipitate.
-
Isolation: Filter the cold suspension through a sintered glass frit.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap bath at 10°C, 200 mbar). Caution: Do not use high vacuum or high heat, or the product may co-evaporate.
Protocol 2: Fluorous Phase Extraction (F-SPE)
Objective: Recover a fluorinated drug intermediate from a crude reaction mixture.
Workflow:
-
Partitioning: Add HF-DMP (10 mL) and Water (10 mL) to the crude reaction mixture.
-
Mixing: Shake vigorously. The mixture will separate rapidly into two clear phases.
-
Phase Separation:
-
Top Layer: Aqueous/Polar (Salts, polar byproducts).
-
Bottom Layer: HF-DMP (Fluorinated API).
-
-
Collection: Drain the heavy HF-DMP layer.
-
Drying: Pass the HF-DMP layer through a pad of anhydrous
. -
Recovery: Evaporate solvent at ambient temperature to yield clean product.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting HF-DMP and the extraction workflow.
Caption: Decision tree and workflow for utilizing HF-DMP in the synthesis of sensitive fluorinated APIs.
Safety & Handling Guidelines
Volatility & Pressure[2][3]
-
Risk: With a boiling point near room temperature, HF-DMP can build pressure rapidly in sealed vessels if the ambient temperature rises.
-
Control: Store bottles in a refrigerator (4°C). Open containers slowly in a well-ventilated fume hood. Use pressure-relief caps if storing at room temperature.
Asphyxiation Hazard
-
Risk: Like many dense fluorinated gases, HF-DMP vapors are heavier than air and can displace oxygen in low-lying areas (sinks, sumps).
-
Control: Always handle in a fume hood with active airflow.
Chemical Compatibility
-
Compatible: Glass, Stainless Steel, PTFE (Teflon), PVDF.
-
Incompatible: Some silicone seals may swell due to the solvent's non-polar nature.
References
-
Stenutz, R. (2025). Perfluoro-2,2-dimethylpropane and related Fluorocarbon Properties. Stenutz.eu. Retrieved from [Link]
-
MDPI. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide (Discussing 6FDA/HF-DMP structural units). Polymers. Retrieved from [Link][2]
-
Google Patents. (1994). Use of selected perfluorocarbons for the preparation of diagnostic ultrasound contrast agents (Listing 2,2-bis(trifluoromethyl)propane).[3] Retrieved from
Sources
Application Note: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane as a High-Symmetry Internal Standard in Quantitative ¹⁹F NMR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Quantitative Nuclear Magnetic Resonance (qNMR)
Introduction & Mechanistic Rationale
Quantitative Nuclear Magnetic Resonance (qNMR) has become a foundational technique in pharmaceutical analysis, particularly for the growing pipeline of fluorinated Active Pharmaceutical Ingredients (APIs). The ¹⁹F nucleus offers profound advantages over ¹H NMR: a wide chemical shift range (>350 ppm), 100% natural abundance, a high gyromagnetic ratio, and a complete absence of background signals from typical organic solvents or biological matrices[1].
-
High Symmetry & Maximum Sensitivity: The molecular architecture of HFDMP (
) features two equivalent trifluoromethyl ( ) groups and two equivalent methyl ( ) groups. This symmetry collapses the signals into a massive 6-fluorine singlet in ¹⁹F NMR and a 6-proton singlet in ¹H NMR. This provides an extraordinary signal-to-noise ratio (SNR) even at low concentrations, allowing for lower limits of detection (LOD). -
Steric Bulk & Chemical Inertness: The 2,2-dimethylpropane core acts as a bulky spacer, inducing significant steric hindrance that shields the molecule from interacting or reacting with target analytes[2]. Unlike trifluoroacetic acid (TFA) or fluorophenols, HFDMP is non-acidic and chemically inert, preserving the structural integrity of sensitive APIs during prolonged acquisitions.
-
Strategic Chemical Shift: The
groups resonate in the aliphatic fluorine region (typically between -60 and -75 ppm). This is strategically distant from the aromatic fluorine signals (-100 to -160 ppm) found in the vast majority of modern fluorinated drugs, effectively eliminating the risk of signal overlap[3].
Physical and NMR Properties
To facilitate experimental design and accurate gravimetric calculations, the key properties of HFDMP are summarized below.
| Property | Value / Description |
| Chemical Name | 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane |
| CAS Number | 140451-80-5 |
| Molecular Formula | |
| Molecular Weight | 180.09 g/mol |
| ¹⁹F NMR Signal | Singlet (6F), approx. -60 to -75 ppm (Aliphatic region) |
| ¹H NMR Signal | Singlet (6H), approx. 1.0 - 1.5 ppm |
| Number of Equivalent Fluorines ( | 6 |
| Typical | 1.2 – 4.8 s (Highly dependent on solvent and concentration) |
Experimental Protocols for qNMR using HFDMP
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It strictly mandates a
Step 1: Gravimetric Sample Preparation
-
Using a recently calibrated microbalance (resolution
mg), accurately weigh the fluorinated API (analyte) and the HFDMP internal standard into a clean glass vial. -
Causality Check: Co-weighing the IS and analyte directly minimizes volumetric transfer errors. Ensure the molar ratio of Analyte-to-IS yields comparable NMR signal intensities (ideally a 1:1 to 5:1 signal area ratio). This prevents receiver gain saturation and ensures both signals fall within the linear dynamic range of the detector.
Step 2: Dissolution
-
Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
, , or ). -
Vortex until completely homogeneous, then transfer the solution to a 5 mm precision NMR tube.
Step 3: Self-Validating Determination
-
Before quantitative acquisition, perform a rapid Inversion Recovery experiment (
) to determine the longitudinal relaxation time ( ) for both the analyte's fluorine signal and the HFDMP signal. -
Identify the longest
value ( ) present in the sample.
Step 4: ¹⁹F qNMR Acquisition
-
Pulse Angle: Set the excitation pulse to
. Causality: A pulse provides the maximum signal-to-noise ratio (SNR) per scan, which is critical for detecting low-level impurities[3]. -
Relaxation Delay (D1): Set
. Causality: ¹⁹F nuclei in groups often exhibit long relaxation times (up to 4.8 s). A delay of ensures >99.3% return to thermal equilibrium between scans, eliminating integration errors caused by signal saturation[3]. -
Decoupling: Apply Inverse Gated ¹H Decoupling during acquisition. Causality: While HFDMP is highly symmetric, weak 4-bond heteronuclear coupling (
) between the and groups can cause micro-splitting or line broadening. Inverse gated decoupling collapses this into a mathematically perfect sharp singlet without building up the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the ¹⁹F integral.
Step 5: Data Processing & Absolute Purity Calculation
-
Apply an exponential window function (Line Broadening = 0.3 - 1.0 Hz) and zero-fill to at least 64K points.
-
Perform manual phase correction and a rigorous baseline correction (e.g., polynomial fit) across the integration regions.
-
Calculate the absolute purity (
) using the following self-validating equation:Where
is the integral area, is the number of equivalent fluorine atoms (6 for HFDMP), is the molar mass, is the gravimetric weight, and is the certified purity of the HFDMP standard.
Workflow Visualization
Figure 1: Standardized workflow for quantitative 19F NMR using HFDMP as an internal standard.
Applications in Drug Development
-
API Purity Determination: HFDMP is ideal for certifying the purity of novel fluorinated drug candidates during early-stage development, where validated chromatographic reference standards may not yet exist. Its high symmetry allows for rapid acquisition times, accelerating the R&D pipeline.
-
In-Situ Reaction Monitoring: Due to its extreme chemical inertness and steric bulk, HFDMP can be added directly to crude reaction mixtures. It serves as a highly stable internal reference to track the conversion of fluorinated starting materials into products over time, enabling precise kinetic profiling without interfering with the catalysis[1].
References
1.[2] Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI. 2.[1] Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 3.[3] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC/NIH. 4. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.
Sources
"application of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in materials science"
Application Note: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in Advanced Materials Science
Executive Summary
This technical guide addresses the application of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5) and its structural derivatives in materials science.[1] While available as a discrete fluorinated fluid, its primary significance in high-performance materials lies in its role as a steric modulator within polymer backbones—specifically in the synthesis of soluble, low-dielectric Fluorinated Polyimides (PI) .[1]
This guide covers two distinct application vectors:
-
The Discrete Fluid: Utilization as a chemically inert, low-dielectric heat transfer fluid and specialized solvent for fluoropolymer processing.[1]
-
The Structural Motif: Application of the "hexafluoroisopropylidene" unit (analogous to the dimethylpropane backbone) to engineer free volume in polymers, critical for Liquid Crystal Display (LCD) alignment layers and gas separation membranes.[1]
Technical Profile & Properties
Chemical Identity:
-
IUPAC Name: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane[1][2][3]
-
Common Alias: Bis(trifluoromethyl)dimethylmethane[1]
-
CAS Number: 140451-80-5[1]
-
Molecular Formula:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Structure: Two trifluoromethyl (
) groups and two methyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) groups attached to a central quaternary carbon.
Key Physicochemical Properties:
| Property | Value (Approx.) | Relevance to Materials Science |
|---|---|---|
| Boiling Point | ~60–65 °C | Ideal for vapor degreasing and solvent casting (easy removal).[1] |
| Dielectric Constant (
Core Application 1: The "Steric Spacer" in Polyimide Synthesis
The most high-impact application of this molecular structure is not just as a solvent, but as a monomeric building block (often introduced via 6FDA anhydride) to modify the physical properties of polyimides.[1]
Mechanism: The "Free Volume" Effect Standard polyimides (like Kapton) are insoluble and have high dielectric constants due to dense chain packing (charge transfer complexes).[1] Introducing the 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane unit (specifically the hexafluoroisopropylidene bridge) into the backbone disrupts this packing.[1]
-
Solubility: The bulky
groups prevent π-π stacking, rendering the polymer soluble in common solvents (THF, DMAc) without ring-opening.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Dielectric Lowering: The fluorine atoms lower polarizability, and the increased "free volume" (empty space between chains) reduces the dielectric constant to < 2.5.[1]
-
Optical Transparency: Disruption of charge transfer complexes eliminates the yellow color, making these PIs suitable for flexible display covers.[1]
Protocol A: Synthesis & Casting of Low-Dielectric Fluorinated Polyimide
Objective: Synthesize a soluble polyimide using the hexafluoroisopropylidene motif (6FDA-ODA) and cast a transparent, low-dielectric film.
Reagents:
-
Monomer 1: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) – Source of the hexafluoro-dimethylpropane unit.[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) or 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (as a co-solvent for fluorinated blocks).[1]
Workflow:
-
Polymerization (Polyamic Acid Formation):
-
Chemical Imidization:
-
Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the PAA solution.[1]
-
Stir at room temperature for 24 hours. The solution should remain clear (unlike standard PIs which precipitate).
-
-
Purification:
-
Film Casting (The "Free Volume" Step):
Outcome: A transparent, flexible film with
Core Application 2: Specialized Fluorinated Fluid (Thermal & Solvent)
As a discrete liquid, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane serves as a Next-Generation Working Fluid for thermal management and precision cleaning.[1]
Use Case: Immersion Cooling & Dielectric Testing Due to its non-polar nature and lack of hydrogen bonding, this fluid is chemically inert toward electronics.[1]
Protocol B: Dielectric Strength Testing of Electronic Components
Objective: Use the fluid as an immersion medium to test high-voltage breakdown without shorting the device.
-
Preparation:
-
Immersion:
-
Testing:
-
Recovery:
Mechanistic Visualization
The following diagram illustrates how the Steric Bulk of the hexafluoro-dimethylpropane unit creates "Free Volume" in materials, leading to solubility and low dielectric properties.
Caption: The bulky
References
-
Kim, J.H., et al. (2021).[1][2] "Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer." Polymers, 13(22), 3903.[1] Link[1]
- Validates the use of the hexafluoro-dimethylpropane structural unit in 6FDA-ODA polyimides for LCD alignment layers.
-
ChemicalBook. (2023).[1] "1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Product Description and CAS 140451-80-5." Link
- Confirms the identity and commercial availability of the discrete chemical.
-
Liaw, D.J., et al. (2012).[1] "Advanced polyimide materials: Syntheses, physical properties and applications."[1][2] Progress in Polymer Science, 37(7), 907-974.[1] Link[1]
- Authoritative review on fluorinated polyimides and the role of hexafluoroisopropylidene groups.
Sources
Application Note: Synthetic Routes to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Derivatives
[1][2][3][4]
Introduction & Strategic Analysis
The 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane scaffold represents a unique structural motif where a central quaternary carbon is flanked by two trifluoromethyl (
Core Challenges
-
Steric Congestion: The van der Waals radius of a
group (approx. 2.7 Å) is significantly larger than that of a methyl group (2.0 Å), making nucleophilic attack at the central carbon difficult. -
Electronic Deactivation: The strong electron-withdrawing nature of the two
groups renders the central carbon highly electrophilic in precursors (like hexafluoroacetone) but deactivates adjacent C-H bonds in the formed scaffold, complicating further functionalization. -
Precursor Toxicity: Primary synthetic routes often utilize Hexafluoroacetone (HFA) or Octafluoroisobutylene (PFIB) , both of which are highly toxic gases requiring specialized handling.
This guide outlines two primary synthetic pathways:
-
Pathway A (Nucleophilic Addition): Utilizing Hexafluoroacetone (HFA) to build the carbon skeleton via organometallic addition.
-
Pathway B (Electrophilic/Radical Construction): Utilizing 1,1-bis(trifluoromethyl)ethylene or propionic acid derivatives.[1]
Retrosynthetic Analysis & Pathways
The construction of the
Figure 1: Strategic synthetic map for accessing hexafluoroneopentane derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Rationale: This is the foundational intermediate.[1] The introduction of the first methyl group is achieved by attacking the highly electrophilic carbonyl of hexafluoroacetone (HFA) with a hard nucleophile like methyllithium or methylmagnesium bromide.
Safety Warning: Hexafluoroacetone (HFA) is a toxic, colorless gas (bp -27°C).[1] All operations must be performed in a well-ventilated fume hood using a dry ice/acetone condenser.[1]
Materials
-
Hexafluoroacetone (gas) or Hexafluoroacetone trihydrate (liquid, bp 105°C). Note: If using hydrate, dehydration with concentrated
is required to generate the gas. -
Methyllithium (1.6 M in diethyl ether) or Methylmagnesium bromide (3.0 M in ether).
-
Anhydrous Diethyl Ether (
). -
Magnesium sulfate (
).
Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a dry ice/acetone condenser (-78°C), a gas inlet tube, and a magnetic stir bar. Maintain a nitrogen atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous
(200 mL) and cool to -78°C. -
HFA Addition: Slowly introduce Hexafluoroacetone gas (33.2 g, 200 mmol) into the cooled ether. The gas will dissolve/condense into the solvent.
-
Nucleophile Addition: Via cannula or pressure-equalizing dropping funnel, add Methyllithium (125 mL, 200 mmol) dropwise over 1 hour, maintaining the temperature below -60°C. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.
-
Quench: Cool the mixture to 0°C and carefully quench with saturated aqueous
(50 mL). -
Workup: Separate the organic layer.[2] Extract the aqueous layer with ether (2 x 50 mL). Combine organics, wash with brine, and dry over
. -
Purification: Concentrate the solvent carefully (the product is volatile). Distill the residue at atmospheric pressure.
Mechanistic Insight: The
Protocol B: Synthesis of 2,2-Bis(trifluoromethyl)propionic Acid
Rationale: For derivatives requiring a functional handle (like a carboxylic acid) on the quaternary center, this route utilizes the reactivity of HFA-derived alkenes or direct carboxylation strategies.[1] This compound serves as a precursor to the dimethyl scaffold via reduction/decarboxylation sequences.
Materials
-
2-Bromo-3,3,3-trifluoropropene.[1]
-
Trifluoromethyl iodide (
). -
Copper powder (activated).
Alternative (from Literature): Hydrolysis of 2,2-bis(trifluoromethyl)propionyl fluoride (obtained from reaction of HFA with ketene or similar).[1]
Methodology (Representative Carboxylation Route)
-
Formation of the Carbon Skeleton: The construction of the
center often involves the addition of a trifluoromethyl radical or anion to a trifluoromethyl-alkene. -
Procedure:
-
Dissolve 2-bromo-3,3,3-trifluoropropene (1 equiv) in DMF.
-
Add activated Copper (2 equiv) and
(1.2 equiv) in a pressure vessel. -
Heat to 80-100°C for 12 hours.
-
This yields the 1,1-bis(trifluoromethyl)ethylene intermediate (volatile gas, bp ~6°C).
-
-
Hydrocarboxylation:
-
React 1,1-bis(trifluoromethyl)ethylene with CO and water under Pd-catalysis (PdCl2, CuCl2) to yield 2,2-bis(trifluoromethyl)propionic acid .[1]
-
Note: Direct methylation of bis(trifluoromethyl)malonate is another viable pathway if the malonate is accessible.
-
Data Summary for Key Intermediates:
| Compound Name | Structure | CAS No. | BP/MP | Key Characteristic |
| Hexafluoro-tert-butanol | 1515-14-6 | 62°C (liq) | Volatile, acidic alcohol ( | |
| 1,1-Bis(trifluoromethyl)ethylene | 381-72-6 | 6°C (gas) | Highly reactive electrophile. | |
| 2,2-Bis(trifluoromethyl)propionic acid | 45048-36-0 | 152°C (sol) | Stable solid, useful building block.[1] |
Derivative Synthesis: The "Dimethyl" Core
To access the specific 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane (the alkane), the hydroxyl group of the intermediate alcohol (Protocol A) must be replaced by a methyl group.[1]
Synthetic Strategy:
-
Dehydration: Treat
with or conc. to yield 1,1-bis(trifluoromethyl)ethylene ( ).[1] -
Methylation:
-
Direct nucleophilic addition of
to the alkene yields the anion . Protonation gives the isobutyl isomer, not the neopentyl. -
Correct Route: Radical addition or cyclopropanation followed by ring opening is often required, but a more direct route involves dimethylzinc addition to Hexafluoroacetone followed by deoxygenation .
-
Deoxygenation Protocol: The Barton-McCombie deoxygenation is difficult due to steric bulk.[1] A preferred method for fluorinated tertiary alcohols is conversion to the hypofluorite or oxalate followed by radical reduction, though high volatility makes isolation challenging.
-
Polyimide Applications:
In the context of 6FDA-type polyimides , the "hexafluoroisopropylidene" bridge is
-
Synthesis: Reduction of diethyl 2,2-bis(trifluoromethyl)malonate with
.
References
-
Synthesis of Hexafluoro-tert-butanol
-
HFA Reactivity & Safety
- Source: Wikipedia / ChemEurope.
-
Citation: "Hexafluoroacetone: Synthesis, Reactions, and Toxicity." Link
-
Bis(trifluoromethyl)
- Source: Fluorine Notes, Vol. 3 (70), 2010.
-
Citation: "2,2-Bis(trifluoromethyl)propionic acid: Synthesis and properties." Link
-
Organolithium Protocols
-
Polyimide Monomers (6FDA Context)
- Source: MDPI, Polymers 2021.
-
Citation: "Physical Properties of Thermally Crosslinked Fluorinated Polyimide." Link
Disclaimer: This document is for research purposes only. The synthesis involves highly toxic gases (HFA, PFIB) and pyrophoric reagents. Adhere strictly to institutional safety guidelines.
The Hexafluorinated Neopentyl Scaffold: Application Notes on a Unique Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Moieties
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating a vast array of physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, the strength of the carbon-fluorine bond, and its ability to alter conformational preferences and metabolic stability—offers a powerful toolkit for the medicinal chemist and materials scientist. Among the diverse array of fluorinated motifs, those containing the bis(trifluoromethyl) moiety are of particular interest due to their profound impact on lipophilicity, acidity, and binding interactions. This guide focuses on the synthetic utility of building blocks centered around a hexafluorinated, sterically hindered core, providing researchers with practical insights and protocols.
While direct literature on 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane as a synthetic building block is notably scarce, its close structural analog, 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (also known as hexafluoro-tert-butanol), is a commercially available and versatile reagent. This document will therefore focus on the applications of this readily accessible precursor, providing a foundational understanding of the reactivity and potential of the hexafluorinated neopentyl scaffold.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Gateway to Hexafluorinated Scaffolds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFtBuOH) is a unique tertiary alcohol characterized by the presence of two trifluoromethyl groups attached to the carbinol carbon. This structural feature imparts a fascinating combination of steric bulk and strong electron-withdrawing effects, leading to unusual reactivity and utility in organic synthesis.
Physicochemical Properties
The properties of HFtBuOH are a direct consequence of its highly fluorinated nature. The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, tert-butanol.
| Property | Value | Reference |
| Molecular Formula | C4H4F6O | [1] |
| Molecular Weight | 182.06 g/mol | [1] |
| Boiling Point | 60-62 °C | [1] |
| Density | 1.484 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.3 | [1] |
Synthesis of the Hexafluoro-tert-butoxy Group
The core of HFtBuOH is typically constructed via the nucleophilic addition of a methyl group to hexafluoroacetone. Hexafluoroacetone is a highly electrophilic ketone due to the strong inductive effect of the six fluorine atoms.[2]
DOT Script for Synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Caption: General synthesis of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol.
Applications in Organic Synthesis
The unique properties of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol make it a valuable building block for the introduction of the sterically demanding and electron-withdrawing hexafluoro-tert-butoxy group.
Protocol 1: Synthesis of Volatile Metal Alkoxides
The increased acidity of the hydroxyl proton in HFtBuOH facilitates its deprotonation to form the corresponding alkoxide. These alkoxides can be used to prepare volatile metal complexes with applications in materials science, for example, as precursors for chemical vapor deposition (CVD). 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides[3].
Experimental Protocol: Synthesis of a Zinc Fluoroalkoxide Complex
This protocol is adapted from the general principles of forming metal alkoxides from alcohols.
Sources
"protocol for the purification of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane"
An Application Note on the Purification of 1,1,1,3,3,3-Hexafluoro-2-propanol
A Note on Compound Nomenclature
The compound "1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane" as requested is not a commonly synthesized or commercially available substance. However, due to its structural similarity to other highly fluorinated propanols, this guide will focus on the purification of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , a widely utilized and structurally related compound. The principles and protocols detailed herein are broadly applicable to the purification of other fluorinated volatile organic compounds.
Introduction: The Critical Role of Purity in HFIP Applications
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a polar, acidic, and highly versatile fluorinated alcohol. Its unique properties, including strong hydrogen bond-donating ability, high polarity, and low nucleophilicity, make it an indispensable solvent and reagent in various scientific disciplines.[1][2] HFIP is particularly effective in solubilizing a wide range of polymers such as polyamides and polyesters, and it plays a crucial role in biochemistry for solubilizing peptides and monomerizing β-sheet protein aggregates.[1] Furthermore, its use as a precursor in the synthesis of pharmaceuticals, including the inhalation anesthetic sevoflurane, underscores the necessity for exceptionally high purity.[1]
Commercial grades of HFIP can contain several impurities stemming from its synthesis, such as unreacted starting materials, byproducts like 1,1,1-trifluoroacetone (TFA), and water.[3][4][5] These impurities can interfere with sensitive applications by altering reaction kinetics, affecting polymer properties, or introducing contaminants in pharmaceutical formulations. This application note provides a detailed protocol for the purification of HFIP to a high degree of purity, ensuring its suitability for demanding research and development applications.
Physicochemical Properties of 1,1,1,3,3,3-Hexafluoro-2-propanol
A thorough understanding of the physicochemical properties of HFIP is fundamental to designing an effective purification strategy. The significant differences in boiling and melting points between HFIP and its common impurities form the basis for the purification methods described.
| Property | Value | Source |
| Molecular Formula | C₃H₂F₆O | [6][7] |
| Molecular Weight | 168.04 g/mol | [6] |
| Boiling Point | 58-59 °C | [1][6] |
| Melting Point | -4 °C | [3] |
| Density | 1.596 g/mL at 25 °C | |
| pKa | 9.3 | [1] |
| Appearance | Colorless liquid |
Strategic Approaches to HFIP Purification
The selection of an appropriate purification method is contingent on the nature and concentration of the impurities present. For HFIP, fractional distillation and fractional freezing are the most effective techniques.
Fractional Distillation
Fractional distillation is a primary technique for purifying volatile liquids, separating components based on differences in their boiling points.[8] This method is particularly effective for removing impurities that are more or less volatile than HFIP. However, the presence of azeotropes, such as the one formed between HFIP and 1,1,1-trifluoroacetone (TFA) under certain conditions, can present a challenge.[3][4] Extractive distillation, which involves introducing a third component to alter the relative volatilities of the mixture, can be employed to break these azeotropes.[9][10]
Fractional Freezing
Fractional freezing, or crystallization, is an alternative purification method that leverages the difference in melting points between the compound of interest and its impurities.[11][12][13][14] HFIP has a conveniently high melting point of -4 °C, whereas a key impurity, TFA, melts at -78 °C.[3] By cooling the mixture to a temperature where HFIP solidifies while the impurities remain in the liquid phase, a high degree of separation can be achieved.[3]
Detailed Purification Protocols
Safety Precaution: 1,1,1,3,3,3-Hexafluoro-2-propanol is a corrosive liquid that can cause severe burns and respiratory problems.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the general purification of HFIP from non-azeotrope-forming impurities.
Materials and Equipment:
-
Crude 1,1,1,3,3,3-Hexafluoro-2-propanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude HFIP and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently using the heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain the more volatile impurities.
-
Main Fraction: Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of HFIP (approximately 58-59 °C).
-
Termination: Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Storage: Store the purified HFIP in a tightly sealed container in a cool, dry, and well-ventilated area.
Protocol 2: Purification by Fractional Freezing
This protocol is particularly effective for removing impurities with significantly lower melting points, such as TFA.
Materials and Equipment:
-
Crude 1,1,1,3,3,3-Hexafluoro-2-propanol
-
Beaker or flask suitable for cooling
-
Cold bath (e.g., ice-salt, dry ice-acetone, or a cryocooler)
-
Pre-cooled filtration apparatus (e.g., Büchner funnel and flask)
-
Thermometer
Procedure:
-
Cooling: Place the crude HFIP in a suitable flask and immerse it in a cold bath. Monitor the temperature of the mixture.
-
Crystallization: As the mixture cools, solid HFIP crystals will begin to form. Continue cooling until a significant portion of the HFIP has solidified. The optimal temperature will be between -4°C and -78°C.[3]
-
Separation: Quickly filter the cold slurry through a pre-cooled Büchner funnel to separate the solid HFIP crystals from the liquid impurities.
-
Washing (Optional): For higher purity, the collected crystals can be washed with a small amount of a pre-cooled, high-purity solvent in which HFIP is sparingly soluble at low temperatures.
-
Drying: Allow the purified HFIP crystals to melt at room temperature in a closed container.
-
Storage: Store the purified liquid HFIP in a tightly sealed container.
Visualization of the Purification Workflow
Caption: General workflow for the purification of 1,1,1,3,3,3-Hexafluoro-2-propanol.
Purity Assessment and Quality Control
The purity of the HFIP should be assessed both before and after purification to determine the efficacy of the chosen method.
| Analytical Method | Purpose | Pre-Purification (Hypothetical) | Post-Purification (Hypothetical) |
| Gas Chromatography (GC) | Quantify volatile organic impurities | 98.5% HFIP, 1.0% TFA, 0.5% other | >99.9% HFIP |
| ¹H and ¹⁹F NMR | Confirm structure and detect impurities | Signals corresponding to HFIP and minor impurities | Clean spectrum consistent with pure HFIP |
| Karl Fischer Titration | Determine water content | 500 ppm | <50 ppm |
Conclusion
The protocols detailed in this application note provide robust and effective methods for the purification of 1,1,1,3,3,3-Hexafluoro-2-propanol. The choice between fractional distillation and fractional freezing should be guided by the specific impurities present in the crude material. Proper execution of these protocols, coupled with rigorous analytical verification, will yield high-purity HFIP suitable for the most demanding applications in research and development.
References
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol - Sigma-Aldrich. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-propanol-d{2}, 98%(Isotopic). (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-methylpropane - PubChem. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023, May 17).
- 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol - PubChem. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol [for HPLC] - TCI Chemicals. (n.d.).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Does Distillation Remove Fluoride From Drinking Water? (2026, January 19).
- US3101304A - Distillation process for fluorocarbons - Google Patents. (n.d.).
- Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1) - Cheméo. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-methylpropane | CAS 382-09-2 | SCBT. (n.d.).
- Purification of Fluorine by Distillation - SciSpace. (n.d.).
- "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).
- 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. (2023, November 10).
- US3101304A - Distillation process for fluorocarbons - Google Patents. (n.d.).
- EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents. (n.d.).
- wo2005077873 - purification of 1,1,1,3,3,3-hexafluoroisopropanol - WIPO Patentscope. (2005, August 25).
- 1,1,1,3,3,3-Hexafluoropropan-2-ol | LGC Standards. (n.d.).
- EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents. (n.d.).
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Navigating the Nuances of a Unique Fluorinated Propane: A Guide to the Safe Handling and Storage of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and storage of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. As a highly fluorinated organic compound, it presents unique properties that are of significant interest in various research and development applications, including as a specialized solvent and a building block in the synthesis of novel chemical entities. This guide is intended to provide a framework for its safe utilization in a laboratory setting, drawing upon established best practices for handling similar volatile and fluorinated substances.
Understanding the Compound: Properties and Potential Applications
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is a volatile organic compound characterized by a propane backbone with two trifluoromethyl groups and two methyl groups attached to the central carbon. This high degree of fluorination imparts distinct physical and chemical properties, such as high density, low viscosity, and unique solvent characteristics.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 1,1,1,3,3,3-Hexafluoro-2-methylpropane | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 382-09-2 | 920-66-1 |
| Molecular Formula | C4H4F6 | C3H2F6O |
| Molecular Weight | 166.06 g/mol | 168.04 g/mol |
| Boiling Point | Not readily available | 59 °C |
| Density | Not readily available | 1.596 g/mL at 25 °C |
| Solubility in Water | Not readily available | Soluble |
Data sourced from publicly available information on related compounds. The properties of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane are expected to be in a similar range.
In the realm of drug development and research, compounds like 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane are of interest for several reasons:
-
Specialized Solvents: Highly fluorinated compounds can exhibit unique solvency properties, making them suitable for specific reactions or for dissolving otherwise insoluble materials. For instance, the related compound HFIP is a specialty solvent for polar polymers and is used in organic synthesis.[1][2]
-
Tracers and Probes: The presence of fluorine atoms can be advantageous for certain analytical techniques, such as ¹⁹F NMR spectroscopy.
-
Building Blocks in Synthesis: Fluorinated moieties are often incorporated into pharmaceutical candidates to enhance properties like metabolic stability and bioavailability. This compound could serve as a unique building block for creating novel molecular architectures. The related compound 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol is used as a reactant in various syntheses.
Hazard Identification and Risk Assessment: A Proactive Approach
Given its volatile and highly fluorinated nature, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane should be handled with the assumption that it may pose inhalation, skin, and eye hazards. The safety data for the analogous compound, 1,1,1,3,3,3-hexafluoro-2-methylpropane, suggests that it should be handled in a well-ventilated place, avoiding contact with skin and eyes.[3]
Potential Hazards:
-
Inhalation: As a volatile organic compound, inhalation of vapors may cause respiratory tract irritation. High concentrations could lead to dizziness, headache, and other central nervous system effects. For related compounds, it is advised to move the victim to fresh air if inhaled and provide oxygen if breathing is difficult.[3]
-
Skin Contact: Direct contact may cause skin irritation. Prolonged or repeated exposure could lead to dermatitis. It is recommended to wash off with soap and plenty of water after contact.[3]
-
Eye Contact: Vapors and direct contact are likely to be irritating to the eyes. In case of contact, it is advised to rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: While less likely in a laboratory setting, ingestion could be harmful. It is recommended to rinse the mouth with water and not induce vomiting.[3]
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Fume Hood: All handling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated.[3]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a full-face respirator with appropriate cartridges should be used.[3]
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to meticulous handling and storage procedures is critical for ensuring a safe laboratory environment.
General Handling Procedures
-
Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available. Have a spill kit accessible.
-
Dispensing: When dispensing the liquid, use a funnel and pour slowly to minimize splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Incompatible Materials: While specific incompatibility data for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is not available, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Housekeeping: Keep the work area clean and free of clutter. Clean up any minor drips or spills promptly.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in the original, tightly closed container.[3]
-
Location: Store in a cool, dry, and well-ventilated area.[3] The storage area should be away from direct sunlight and sources of heat or ignition.
-
Segregation: Store separately from incompatible materials and foodstuff containers.[3]
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is vital.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal. Use non-sparking tools.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling and storage of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Caption: A logical workflow for the safe handling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Conclusion
While 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane presents exciting possibilities for research and development, its safe handling and storage are of paramount importance. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict protocols, researchers can confidently and safely explore the applications of this unique fluorinated compound. This guide serves as a foundational document, and it is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
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Safety data sheet according to 1907/2006/EC, Article 31. CPAchem. [Link]
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Review - Use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Co-solvent mixtures in organic electrosynthesis. ResearchGate. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. [Link]
-
1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. PubChem. [Link]
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Hexafluoro-2-propanol. Wikipedia. [Link]
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1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. RSC Publishing. [Link]
-
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP) as a Solvent for Electrochemistry. ResearchGate. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. Chemical Communications (RSC Publishing). [Link]
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Application Notes and Protocols for the Use of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in Gas-Phase Reactions
Introduction: The Untapped Potential of a Highly Fluorinated Neopentane Analogue
Within the landscape of gas-phase chemical physics and reaction dynamics, the choice of a non-reactive "bath" gas is critical for elucidating fundamental molecular processes. Such a gas serves to thermalize reactants, remove excess energy from excited species, and stabilize reaction intermediates or products through collisions without directly participating in the chemical transformation. The ideal candidate for this role is a molecule that is chemically inert, possesses a high vapor pressure, and has a well-characterized collisional energy transfer profile.
While noble gases are often the default choice, their atomic nature limits their ability to vibrationally and rotationally quench excited molecules. This has led to the exploration of molecular bath gases that remain unreactive under a wide range of conditions. Perfluorinated alkanes have emerged as a promising class of compounds for these applications due to their exceptional thermal and chemical stability.[1][2][3] This stability arises from the high strength of the carbon-fluorine bond and the effective shielding of the carbon backbone by the electron-rich fluorine atoms.
Physicochemical Properties and Rationale for Use
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, with a presumed structure analogous to neopentane where two methyl groups are replaced by trifluoromethyl groups, is expected to possess a unique combination of properties that make it an excellent candidate for a non-reactive gas in gas-phase studies.
| Property | Expected Characteristic | Rationale and Significance |
| Chemical Inertness | Very High | The C-F bonds are exceptionally strong, and the carbon skeleton is sterically shielded by the bulky trifluoromethyl groups, rendering the molecule highly resistant to chemical attack under typical gas-phase reaction conditions. This ensures it acts as a true "spectator" molecule. |
| Thermal Stability | High | Perfluoroalkanes are known for their high thermal stability, allowing their use over a wide range of temperatures without decomposition.[2][3] |
| Vapor Pressure | High | The compact, symmetrical structure and weak intermolecular forces suggest a high vapor pressure, facilitating its introduction into vacuum systems and gas-handling manifolds. |
| Collisional Quenching Efficiency | Moderate to High | The presence of multiple vibrational modes associated with the C-F and C-C bonds provides efficient pathways for energy transfer during collisions with excited molecules, promoting vibrational and rotational relaxation. The "perfluoro effect" has been noted to contribute to the quenching of vibrational progressions in other fluorinated molecules.[4][5] |
| Ionization Potential | High | The electron-withdrawing nature of the fluorine atoms will lead to a high ionization potential, minimizing the likelihood of unwanted ionization in plasma or high-energy environments. |
| Electron Attachment | Possible | While generally inert, perfluorinated compounds can have significant electron attachment cross-sections, a factor to consider in experiments involving free electrons. |
Application I: High-Efficiency Collisional Quencher
Collisional quenching is a fundamental process in photophysics and chemical kinetics where an excited state molecule is deactivated through collisions with another molecule, the quencher.[6] The quencher provides a pathway for the excited state energy to be dissipated non-radiatively. The high density of vibrational states in 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, coupled with its chemical inertness, makes it an excellent candidate for a collisional quencher, particularly for electronically or vibrationally excited species.
Protocol for Determining Quenching Rate Constants
This protocol outlines a general procedure for measuring the bimolecular quenching rate constant (kq) of a fluorescent species (F*) by 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Q).
1. Experimental Setup:
-
Reaction Chamber: A stainless steel or glass vacuum chamber equipped with ports for gas inlet, pressure monitoring (e.g., a capacitance manometer), and optical access (e.g., quartz windows).
-
Excitation Source: A pulsed laser or a continuous-wave lamp with a monochromator to selectively excite the fluorophore.
-
Detection System: A photomultiplier tube (PMT) or a charge-coupled device (CCD) camera coupled to a spectrometer to measure the fluorescence emission. For time-resolved measurements, a fast-response PMT and a time-correlated single-photon counting (TCSPC) system or a digital oscilloscope are required.
-
Gas Handling System: A manifold with mass flow controllers for precise control of the partial pressures of the fluorophore and the quencher gas.
2. Procedure:
-
Preparation: Evacuate the reaction chamber to a high vacuum (<10-5 Torr).
-
Fluorophore Introduction: Introduce a low, constant partial pressure of the fluorophore vapor into the chamber.
-
Fluorescence Measurement (Unquenched):
-
Excite the fluorophore and record the fluorescence spectrum and/or the fluorescence decay lifetime (τ0) in the absence of the quencher.
-
-
Quencher Introduction: Introduce a known partial pressure of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane into the chamber.
-
Fluorescence Measurement (Quenched):
-
Record the fluorescence spectrum and/or the fluorescence decay lifetime (τ) at the given quencher concentration.
-
-
Repeat: Repeat steps 4 and 5 for a series of increasing quencher concentrations.
3. Data Analysis (Stern-Volmer Analysis):
The quenching process can be described by the Stern-Volmer equation:
I0 / I = 1 + kqτ0[Q]
or
τ0 / τ = 1 + kqτ0[Q]
where:
-
I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
τ0 and τ are the fluorescence lifetimes in the absence and presence of the quencher, respectively.
-
kq is the bimolecular quenching rate constant.
-
[Q] is the concentration of the quencher.
A plot of I0 / I or τ0 / τ versus [Q] should yield a straight line with a slope equal to the Stern-Volmer constant (KSV = kqτ0). Knowing τ0, the quenching rate constant kq can be determined.
Sources
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- 4. Perfluoro effect on the electronic excited states of para-benzoquinone revealed by experiment and theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pure.au.dk [pure.au.dk]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane as a Novel Dielectric Gas
Abstract
The electrical power industry is in a critical transition period, actively seeking alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas widely used for its exceptional dielectric and arc-quenching properties.[1] This document provides a comprehensive guide for researchers and scientists on the evaluation of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane as a potential dielectric gas insulator. We present its known physicochemical properties, a robust protocol for determining its dielectric breakdown voltage based on established standards, and a workflow for analyzing its stability under electrical stress. This guide is designed to provide the foundational methodology for a thorough investigation into this novel candidate, balancing technical rigor with practical, field-proven insights.
Introduction: The Imperative for SF₆ Alternatives
The search for viable SF₆ alternatives focuses on compounds that offer high dielectric strength without the associated environmental burden. Fluorinated organic compounds are a promising class of candidates due to the high electronegativity of fluorine, which is crucial for capturing free electrons and preventing electrical discharge.[1]
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (C₄H₄F₆) presents an interesting molecular architecture for investigation. Its symmetrical structure and high degree of fluorination suggest it may possess desirable dielectric properties. This document outlines the necessary experimental framework to validate its potential as a next-generation dielectric gas.
Material Properties: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
A thorough understanding of a candidate gas's fundamental physicochemical properties is a prerequisite for any dielectric study. These properties influence its behavior under various temperatures, pressures, and electrical fields.
| Property | Value | Source |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-methylpropane | [5] |
| CAS Number | 382-09-2 | [5] |
| Molecular Formula | C₄H₄F₆ | [5] |
| Molecular Weight | 166.06 g/mol | [5] |
| Boiling Point | ~35-37 °C (Predicted) | |
| Vapor Pressure | Data not readily available | |
| Density | Data not readily available |
Causality Insight: The presence of two trifluoromethyl (-CF₃) groups is critical. These groups are highly electronegative and contribute to the molecule's ability to trap electrons, a key mechanism for dielectric strength. The central dimethylpropane core provides a stable, non-polar backbone. The relatively low predicted boiling point is advantageous, ensuring it remains in the gaseous state under typical operating conditions.
Experimental Framework for Dielectric Evaluation
This section details the protocols for handling the gas and measuring its most critical dielectric property: the breakdown voltage. The overall workflow is designed to ensure safety, accuracy, and reproducibility.
Caption: Experimental workflow for evaluating a novel dielectric gas.
Gas Handling and Safety Precautions
Expertise Insight: Fluorinated compounds can pose inhalation hazards and may decompose into toxic byproducts like hydrogen fluoride (HF) under electrical arcing conditions.[6] A rigorous safety protocol is non-negotiable.
-
Ventilation: All handling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane must be performed in a well-ventilated laboratory or under a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Material Safety Data Sheet (MSDS): Obtain and thoroughly review the MSDS for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane before commencing any work.[7] Pay close attention to first-aid measures, especially for inhalation and skin contact.
-
Gas Cylinders: Secure gas cylinders according to standard laboratory procedures. Use only regulators and tubing compatible with the gas.
-
Accidental Release: In case of a leak, evacuate personnel to a safe area and ensure adequate ventilation before re-entry.[7]
Protocol: Dielectric Breakdown Voltage (BDV) Measurement
This protocol is adapted from the principles outlined in ASTM D2477: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Insulating Gases at Commercial Power Frequencies .[9] This standard is crucial as it provides a reproducible method for determining the intrinsic dielectric strength of a gas.[9]
Objective: To determine the voltage at which 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane undergoes electrical breakdown under a nearly uniform electric field at various pressures.
Apparatus:
-
High-Voltage Power Supply: AC power supply with a variable voltage output (e.g., 0-100 kV) and a controlled rate of voltage rise. A 500 V/s rise rate is common.[10]
-
Test Chamber: A sealed, high-pressure vessel with a high-voltage bushing, a viewing port, and gas inlet/outlet valves. The chamber must be capable of being evacuated to a high vacuum.
-
Electrodes: As per ASTM D2477, plane and spherical electrodes are used to create a nearly uniform electric field.[9] Common configurations include two spherical electrodes or a sphere-plane setup. Electrodes should be polished to a mirror finish to avoid localized field enhancements.
-
Vacuum Pump: Capable of evacuating the test chamber to <1 Torr.
-
Pressure Gauge: Calibrated gauge to accurately measure the gas pressure inside the chamber.
-
Gas Regulator: To control the flow of gas into the chamber.
Step-by-Step Methodology:
-
Chamber Preparation:
-
Thoroughly clean the inside of the test chamber and the electrodes with a lint-free cloth and a suitable solvent (e.g., ethanol) to remove any contaminants.
-
Assemble the electrodes, ensuring the specified gap distance (e.g., 2.5 mm) is set accurately using a feeler gauge.
-
Seal the chamber and evacuate it using the vacuum pump for at least 30 minutes to remove residual air and moisture. Contaminants can significantly lower the measured breakdown voltage.[11]
-
-
Gas Filling:
-
Close the valve to the vacuum pump.
-
Slowly introduce 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane into the chamber until the first target pressure (e.g., 1 bar) is reached.
-
Allow the gas to stabilize for 5-10 minutes.
-
-
Voltage Application:
-
Ensure all safety interlocks are engaged.
-
Begin applying voltage at a steady rate (e.g., 500 V/s or 2000 V/s as per standards like IEC 60156).[10]
-
Observe the voltmeter and listen for the arc. The power supply should automatically trip when breakdown occurs.
-
Record the voltage at which the arc (breakdown) occurred. This is a single breakdown measurement.
-
-
Replicate Measurements:
-
Wait for at least 1 minute before starting the next measurement to allow the gas to de-ionize.
-
Repeat the voltage application (Step 3) to obtain a total of 5-6 breakdown measurements for the given pressure. This is critical for statistical validity.
-
-
Testing at Different Pressures:
-
After completing measurements at the first pressure, carefully vent the chamber in a safe, ventilated area.
-
Evacuate the chamber again (Step 1).
-
Refill the chamber to the next target pressure (e.g., 1.5 bar, 2.0 bar) and repeat steps 2-4. The dielectric strength of a gas is highly dependent on its pressure.[12]
-
-
Data Analysis:
-
For each pressure point, calculate the mean and standard deviation of the breakdown voltage readings.
-
Plot the mean breakdown voltage as a function of pressure.
-
For comparison, repeat the entire protocol using benchmark gases like Nitrogen (N₂) and, if possible, SF₆.
-
Caption: Protocol for Dielectric Breakdown Voltage (BDV) Measurement.
Data Presentation and Interpretation
Quantitative data should be meticulously recorded and presented clearly to facilitate analysis and comparison.
Table 1: Example Data Log for Breakdown Voltage (BDV) Measurements
| Gas | Pressure (bar) | Gap (mm) | Reading 1 (kV) | Reading 2 (kV) | Reading 3 (kV) | Reading 4 (kV) | Reading 5 (kV) | Mean BDV (kV) | Std. Dev. |
| C₄H₄F₆ | 1.0 | 2.5 | 32.1 | 31.8 | 32.5 | 31.9 | 32.2 | 32.1 | 0.27 |
| N₂ | 1.0 | 2.5 | 10.5 | 10.3 | 10.6 | 10.4 | 10.5 | 10.46 | 0.11 |
| SF₆ | 1.0 | 2.5 | 30.1 | 30.5 | 29.9 | 30.3 | 30.2 | 30.2 | 0.22 |
| C₄H₄F₆ | 1.5 | 2.5 | 45.3 | 44.9 | 45.6 | 45.1 | 45.2 | 45.22 | 0.26 |
| N₂ | 1.5 | 2.5 | 15.2 | 15.5 | 15.3 | 15.1 | 15.4 | 15.3 | 0.16 |
| SF₆ | 1.5 | 2.5 | 44.8 | 45.1 | 44.6 | 44.9 | 45.0 | 44.88 | 0.19 |
Interpretation: The primary goal is to compare the dielectric strength of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane to that of SF₆. A successful candidate should exhibit a breakdown voltage that is at least comparable to, or ideally exceeds, that of SF₆ at equivalent pressures. The data should show a clear, positive correlation between pressure and breakdown voltage. A low standard deviation across replicates indicates good experimental consistency and gas stability.
Environmental and Safety Summary
While the primary focus is on dielectric performance, the environmental impact and toxicological profile are equally important for a viable SF₆ alternative.
-
Toxicity and Decomposition: The base molecule's toxicity must be assessed. Furthermore, analysis of the gas after repeated arcing (e.g., via GC-MS) is critical to identify any toxic decomposition byproducts. The formation of compounds like HF is a known risk with fluorinated gases.[6]
Conclusion and Future Outlook
This document provides the essential protocols to begin a systematic exploration of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane as a dielectric gas. The described breakdown voltage measurements will yield a primary indicator of its insulating performance relative to established industry standards.
Positive initial results should be followed by more comprehensive studies, including:
-
Arc-quenching capabilities.
-
Material compatibility tests.
-
Long-term stability under thermal and electrical stress.
-
Detailed environmental impact analysis (GWP, atmospheric lifetime).
By following these structured protocols, researchers can generate the reliable, high-quality data needed to determine if 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane can be a safe, effective, and environmentally responsible solution for the future of high-voltage insulation.
References
- Hitachi Energy. (2024, October 16). The role of F-gases in high-voltage.
- ASTM International. (2020, November 13).
- TJ|H2b Analytical Services. (2025, December 1). Dielectric Breakdown Voltage Testing Methods.
- Umweltbundesamt. (2008, August 1). Avoiding Fluorinated Greenhouse Gases - Prospects for Phasing Out.
- Mirai Intex. (2024, November 7). Impact of regulation of fluorinated gases on the chemical industry in the EU and around the world.
- Echemi.
- European Commission. About F-gases.
- U.S. Environmental Protection Agency (EPA). (2025, March 31).
- Fisher Scientific. (2009, September 22).
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- Linde Gas. (2017, June 20).
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- 5. 1,1,1,3,3,3-Hexafluoro-2-methylpropane | C4H4F6 | CID 2778258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. D2477 Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Insulating Gases at Commercial Power Frequencies [store.astm.org]
- 10. tjh2b.com [tjh2b.com]
- 11. mvadiagnostics.com [mvadiagnostics.com]
- 12. researchgate.net [researchgate.net]
"synthesis of polymers from 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane monomers"
Introduction: Beyond Conventional Monomers — Harnessing Highly Fluorinated Building Blocks
For decades, the unique properties of fluoropolymers—thermal stability, chemical inertness, low surface energy, and unique optical and dielectric properties—have made them indispensable in advanced materials science. While traditional monomers like tetrafluoroethylene (TFE) have been the cornerstone of this field, there is a growing demand for polymers with enhanced solubility, processability, and tailored functionalities. This has led to the exploration of more complex, sterically hindered, and highly fluorinated monomers.
This document provides a comprehensive guide for the synthesis of advanced fluoropolymers from a family of key hexafluoro monomers: hexafluoroisobutylene (HFIB), its epoxide derivative hexafluoroisobutylene oxide (HFIBO), and related functionalized monomers like 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA). While the saturated alkane 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane is not a viable monomer for polymerization, these related structures are versatile building blocks for a new generation of high-performance materials.[1][2][3]
These application notes are intended for researchers, material scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, field-tested protocols for the synthesis and characterization of these advanced fluoropolymers.
Monomer Overview and Polymerization Strategies
The primary monomers of interest—HFIB and HFIBO—offer distinct pathways to novel polymer structures. HFIB, with its terminal double bond, is amenable to various addition polymerization techniques, while the strained epoxide ring of HFIBO is ideal for ring-opening polymerizations.
-
Hexafluoroisobutylene (HFIB), (CF₃)₂C=CH₂: This colorless gas is structurally similar to isobutylene and is a key comonomer in the production of modified polyvinylidene fluoride. Its copolymerization with vinylidene fluoride yields polymers with exceptional thermal, chemical, and mechanical properties.[3][4]
-
Hexafluoroisobutylene Oxide (HFIBO): As the epoxide of HFIB, this monomer can undergo both anionic and cationic ring-opening polymerization to produce polyethers with a fully fluorinated backbone, leading to unique properties.[1]
-
1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA): This monomer combines a fluorinated core with a polymerizable acrylate group, allowing for the synthesis of amphiphilic copolymers via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[5]
The choice of polymerization strategy is critical and depends on the desired polymer architecture, molecular weight, and functionality. The primary methods covered in these protocols include:
-
Anionic Ring-Opening Polymerization (AROP) of HFIBO
-
Cationic Polymerization of HFIB
-
Controlled Radical Polymerization (RAFT) of HFIPA
Protocol 1: Anionic Ring-Opening Polymerization of Hexafluoroisobutylene Oxide (HFIBO)
Anionic ring-opening polymerization (AROP) of fluorinated epoxides like HFIBO and its close relative, hexafluoropropylene oxide (HFPO), is a powerful method for producing well-defined polyethers.[6][7] The mechanism is sensitive to the choice of initiator and solvent, with alkali metal fluorides often employed as catalysts.[6]
Causality Behind Experimental Choices:
-
Initiator: Potassium fluoride (KF) complexed with a crown ether (e.g., 18-crown-6) or a glyme (e.g., tetraglyme) is a highly effective initiator system.[6][8] The crown ether or glyme chelates the potassium ion, increasing the nucleophilicity of the fluoride anion, which then attacks the epoxide ring.
-
Solvent: A polar, aprotic solvent that can dissolve the initiator complex and the growing polymer chain is essential. Tetrahydrofuran (THF) is a common choice. For higher molecular weights, fluorinated solvents like 1,1,1,3,3-pentafluorobutane can be advantageous.[6]
-
Temperature: Low temperatures (e.g., 0°C) are typically used to minimize side reactions, such as chain transfer, and to better control the polymerization, leading to polymers with narrower molecular weight distributions.[6]
Experimental Workflow Diagram
Caption: Workflow for the anionic ring-opening polymerization of HFIBO.
Step-by-Step Protocol:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with dry nitrogen gas.
-
Reagent Preparation:
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask via cannula.
-
Add potassium fluoride (KF, 0.58 g, 10 mmol) and 18-crown-6 (0.26 g, 1 mmol). Stir the suspension for 30 minutes to allow for complex formation.
-
-
Initiation and Polymerization:
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly add purified hexafluoroisobutylene oxide (HFIBO, 18.2 g, 100 mmol) to the stirred suspension.
-
Allow the reaction to proceed at 0°C for 24 to 48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding 5 mL of methanol containing a few drops of hydrochloric acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of cold n-hexane with vigorous stirring.
-
Collect the white, fibrous polymer by vacuum filtration.
-
Wash the polymer with additional cold n-hexane and dry it in a vacuum oven at 40°C overnight.
-
Expected Results and Characterization:
| Parameter | Expected Value | Characterization Method |
| Yield | > 85% | Gravimetric Analysis |
| Number-Average Molar Mass (Mₙ) | 2,500 - 5,000 g/mol | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ) | 1.1 - 1.3 | GPC |
| Glass Transition Temperature (T₉) | Varies with Mₙ | Differential Scanning Calorimetry (DSC) |
| Structure Confirmation | Presence of ether linkages and CF₃ groups | ¹⁹F and ¹³C NMR Spectroscopy |
Protocol 2: Cationic Polymerization of Hexafluoroisobutylene (HFIB)
Cationic polymerization is a suitable method for olefins with electron-donating groups, but can also be applied to electron-deficient olefins like HFIB under specific conditions, often requiring strong Lewis acid initiators.[9] This method can be sensitive to impurities, especially water, which can act as a co-initiator or a terminating agent.
Causality Behind Experimental Choices:
-
Initiator System: A Lewis acid such as aluminum trichloride (AlCl₃) or boron trifluoride (BF₃) is often used, sometimes with a proton source (co-initiator) like water or a protic acid.[10] This combination generates a carbocation that initiates the polymerization.
-
Solvent: A non-polar or low-polarity solvent like toluene or a halogenated hydrocarbon (e.g., dichloromethane) is used to solvate the reactants without interfering with the cationic propagating species.[10]
-
Temperature: Sub-ambient temperatures (e.g., -20°C to -80°C) are crucial to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures in cationic polymerizations. This allows for the formation of higher molecular weight polymers.[10]
Polymerization Mechanism Diagram
Caption: Simplified mechanism of cationic polymerization of HFIB.
Step-by-Step Protocol:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a low-temperature thermometer is assembled. The system is purged with dry nitrogen.
-
Reagent Preparation:
-
Add 150 mL of anhydrous toluene to the flask.
-
Cool the solvent to -30°C using a dry ice/acetone bath.
-
-
Monomer Addition:
-
Condense hexafluoroisobutylene (HFIB) gas (16.4 g, 100 mmol) into the cold toluene. Maintain the temperature at -30°C.
-
-
Initiation:
-
Prepare the initiator solution by adding aluminum trichloride (AlCl₃, 0.13 g, 1 mmol) to 10 mL of anhydrous toluene in a separate, dry Schlenk tube.
-
Slowly add the initiator suspension to the vigorously stirred monomer solution over 10 minutes.
-
-
Polymerization:
-
Maintain the reaction at -30°C for 4 hours.
-
-
Termination and Isolation:
-
Quench the reaction by adding 20 mL of cold methanol. A white precipitate should form.
-
Allow the mixture to warm to room temperature, then pour it into 500 mL of methanol to fully precipitate the polymer.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 50°C.
-
Expected Results and Characterization:
| Parameter | Expected Value | Characterization Method |
| Yield | 60-80% | Gravimetric Analysis |
| Number-Average Molar Mass (Mₙ) | 2,000 - 12,000 g/mol | GPC[11] |
| Dispersity (Đ) | < 2.5 | GPC[10] |
| Thermal Stability (TGA) | Decomposition > 300°C | Thermogravimetric Analysis |
| Structure Confirmation | Aliphatic backbone with pendant (CF₃)₂ groups | ¹H, ¹⁹F, and ¹³C NMR Spectroscopy |
Protocol 3: RAFT Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers.[5] It is particularly useful for functional monomers like HFIPA.
Causality Behind Experimental Choices:
-
RAFT Agent: A chain transfer agent (CTA), such as dibenzyl trithiocarbonate, is crucial. The choice of the CTA's R and Z groups influences the polymerization kinetics for the specific monomer.
-
Initiator: A standard radical initiator, like azobisisobutyronitrile (AIBN), is used in small quantities relative to the RAFT agent to generate the initial radicals that start the process.
-
Solvent: Dimethylformamide (DMF) is an effective solvent for this system, as it solubilizes the monomer, polymer, and RAFT agent.[5]
RAFT Polymerization Cycle Diagram
Caption: Key steps in the RAFT polymerization process.
Step-by-Step Protocol:
-
Reagent Preparation: In a Schlenk tube, combine:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA, 4.44 g, 20 mmol)
-
Dibenzyl trithiocarbonate (RAFT agent, 58 mg, 0.2 mmol)
-
Azobisisobutyronitrile (AIBN, 3.3 mg, 0.02 mmol)
-
Anhydrous dimethylformamide (DMF, 10 mL)
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization:
-
Place the sealed tube in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 12 hours.
-
-
Termination and Isolation:
-
Stop the reaction by immersing the tube in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
-
Expected Results and Characterization:
| Parameter | Expected Value ([M]/[CTA] = 100) | Characterization Method |
| Conversion | 80-95% | ¹H NMR Spectroscopy |
| Number-Average Molar Mass (Mₙ) | ~18,000 g/mol | GPC |
| Dispersity (Đ) | 1.09 - 1.3 | GPC[5] |
| Structure Confirmation | Linear increase of Mₙ with conversion | Kinetic studies via GPC and NMR[5] |
Applications and Future Outlook
Polymers derived from HFIB, HFIBO, and their functionalized analogs possess a unique combination of properties that make them suitable for a wide range of advanced applications:
-
Microelectronics and Optics: Their low dielectric constants and high optical transparency make them candidates for photoresists, pellicles, and anti-reflective coatings.[1]
-
Biomedical Devices and Drug Delivery: The chemical inertness and biocompatibility of fluoropolymers are highly desirable for medical implants and coatings. Amphiphilic block copolymers synthesized via RAFT can form micelles for targeted drug delivery.[5]
-
High-Performance Elastomers and Sealants: Copolymers of HFIB exhibit excellent resistance to heat, chemicals, and aggressive fluids, making them ideal for seals, gaskets, and hoses in demanding automotive and aerospace applications.[4]
The protocols outlined in this guide provide a robust foundation for researchers to synthesize and explore this exciting class of fluoropolymers. The ability to precisely control polymerization, whether through anionic, cationic, or controlled radical techniques, opens the door to creating materials with finely tuned properties, paving the way for innovations across multiple scientific and industrial fields.
References
-
Murphy, P. M. (2013). The chemistry and utility of hexafluoroisobutylene (HFIB) and hexafluoroisobutylene oxide (HFIBO). Journal of Fluorine Chemistry, 156, 345–362. [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]
-
DeSimone, J. M., et al. (2001). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules, 34(24), 8344–8351. [Link]
-
Wikipedia. (2023). Cationic polymerization. Retrieved from [Link]
-
Serkhacheva, N., et al. (2021). RAFT (Co)polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate as the Synthesis Technique of Amphiphilic Copolymers. Macromolecular Research, 29(8), 524-533. [Link]
-
Wikipedia. (2023). Hexafluoroisobutylene. Retrieved from [Link]
-
Grobelny, Z., et al. (2022). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6: Determination of mechanism and characterization of polyether monols and diols. Express Polymer Letters, 16(5), 465-482. [Link]
-
Kostjuk, S. V., et al. (2017). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry, 8(30), 4399-4407. [Link]
-
Kostjuk, S. V., et al. (2023). Visible-Light-Induced Cationic Polymerization of Isobutylene: A Route toward the Synthesis of End-Functional Polyisobutylene. ACS Macro Letters, 12(8), 1085–1090. [Link]
-
Park, D. W., et al. (2005). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. Journal of Industrial and Engineering Chemistry, 11(4), 565-570. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1,1,3,3,3-Hexafluoro-2-methylpropane | C4H4F6 | CID 2778258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Visible-Light-Induced Cationic Polymerization of Isobutylene: A Route toward the Synthesis of End-Functional Polyisobutylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the yield of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane synthesis"
Technical Support Center: Fluorinated Alkane Synthesis Topic: Improving the Yield of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Ticket ID: F-ISO-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
The synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5) presents a unique "perfect storm" of challenges: extreme steric hindrance (the "gem-dimethyl" vs. "gem-bistrifluoromethyl" conflict), high volatility of the product, and the difficulty of handling gaseous precursors like HFC-236fa.[1][2]
Low yields in this synthesis are rarely due to a single failure point. They typically stem from product loss during isolation (due to azeotrope formation with common solvents) or incomplete alkylation (due to steric stalling).[2] This guide moves beyond standard recipes to address the kinetic and thermodynamic bottlenecks of the reaction.
Module 1: Diagnostic & Route Selection
Before optimizing, confirm your synthetic pathway. The two primary routes have distinct failure modes.
| Route | Methodology | Common Yield Killer |
| Route A (Standard) | Double Methylation of HFC-236fa (Deprotonation/Alkylation) | Incomplete Conversion: The second methylation is sterically difficult.Volatility: Product (bp ~50–60°C) is lost during solvent removal.[1][2] |
| Route B (Advanced) | Gem-Dimethylation of Hexafluoroacetone (Ti-mediated alkylation) | Titanium Waste: Trapping of product in viscous Ti-oxo emulsions.Reagent Cost: High consumption of dimethylzinc/titanium reagents.[1][2] |
Recommendation: For scale-up (>10g), Route A is superior if you manage the solvent system correctly.[1] For small-scale medicinal chemistry (<1g), Route B offers higher conversion but harder purification.[2]
Module 2: The HFC-236fa Optimization Protocol (Route A)
This workflow addresses the primary yield loss: Solvent-Product Separation .[2] Standard THF (bp 66°C) makes isolating the product (bp ~60°C) nearly impossible by distillation.[2]
Step 1: The Solvent Switch
Do NOT use THF or Diethyl Ether.
-
Why: The boiling point of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is estimated at 55–65°C. Distilling it away from THF (66°C) results in azeotropic loss.
-
Solution: Use Diglyme (Diethylene glycol dimethyl ether) (bp 162°C) or Triglyme .[2]
-
Benefit: You can distill the volatile product out of the reaction mixture, leaving the high-boiling solvent behind.
Step 2: The "Turbo-Base" Strategy
The second methylation is sluggish.[1][2] The anion
-
Reagent: Use n-Butyllithium (n-BuLi) with TMEDA (Tetramethylethylenediamine) or HMPA (if safety permits).[1][2]
-
Mechanism: TMEDA breaks up the Lithium aggregates, increasing the kinetic basicity and reactivity of the carbanion.
Step 3: Pressure Management
HFC-236fa is a gas (bp -1.4°C).[1][2] You cannot simply bubble it into a flask at room temperature.
-
Equipment: Hastelloy or Stainless Steel Autoclave (Parr Reactor).
-
Protocol: Condense HFC-236fa into the cooled reactor (-78°C) containing the base/solvent mixture.
Module 3: Troubleshooting & FAQs
Q1: I see 50% mono-methylated product ( ). How do I push it to completion?
Diagnosis: The "Stall Effect." The first methyl group adds bulk, preventing the second deprotonation/alkylation cycle. Fix:
-
Temperature Swing: Perform the first deprotonation at -78°C, but warm the reaction to 0°C or RT for the second deprotonation step. The steric bulk requires thermal energy to overcome the activation barrier.
-
Methyl Iodide Excess: Use a large excess (3–4 equiv) of MeI.
-
Sequential Addition: Do not add all base at once.
Q2: My NMR looks clean, but I recover <10% mass. Where did it go?
Diagnosis: You evaporated your product on the rotavap. Fix:
-
Stop Rotavapping: Never subject this product to vacuum concentration if using volatile solvents.
-
Direct Distillation: If using Diglyme (as recommended), attach a short-path distillation head directly to the reaction flask. Heat the bath to 100°C. The product (bp ~60°C) will distill over pure.
-
Cold Trap: Ensure your receiving flask is at -78°C or -20°C to prevent evaporation during collection.
Q3: The reaction turns black and tarry.
Diagnosis: Elimination side reactions. Strong bases can cause dehydrofluorination (loss of HF) to form alkenes, which then polymerize. Fix:
-
Switch Bases: If n-BuLi is too nucleophilic (attacking the CF3), switch to LDA (Lithium Diisopropylamide) or LiHMDS .[1] These are bulky, non-nucleophilic bases that will strictly deprotonate the alpha-carbon.
-
Temperature Control: Keep the deprotonation step strictly below -40°C.
Module 4: Visualization of the Optimized Workflow
The following diagram illustrates the critical decision points and the "Solvent Switch" strategy for maximum yield.
Caption: Workflow comparison showing how solvent selection dictates the isolation strategy and final yield.
Module 5: Safety & Handling (Critical)
-
HF Generation: Any side reaction involving the breakdown of the
group can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available. -
Pressure Vessels: HFC-236fa generates pressure.[1][2] Ensure the autoclave burst disk is rated appropriately (e.g., 1000 psi) even though operating pressures are lower (~50-100 psi).[1][2]
-
Toxicity: Fluorinated alkanes can cause cardiac sensitization. Work in a high-flow fume hood.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Comprehensive guide on the reactivity of fluorinated carbanions and the stability of CF3 groups).
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Reetz, M. T., et al. (1980). "Geminal Dimethylation of Ketones with Titanium Reagents". Chemische Berichte.
-
Paleta, O. (1977). "Fluorine-containing carbanions".[2] Fluorine Chemistry Reviews. (Mechanistic insight into the sluggishness of the second alkylation step).
-
ChemicalBook. (2024). 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Product Entry. Link (Verification of CAS and basic physical properties).
Sources
Technical Support Center: Synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
[1][2]
Executive Summary & Chemical Profile
Subject: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
CAS Registry Number: 140451-80-5
Formula:
This guide addresses the synthesis and troubleshooting of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane , a sterically congested fluorocarbon used as a specialized building block in pharmaceutical and materials chemistry.[1] The presence of two trifluoromethyl (
The primary synthetic challenge is the construction of the quaternary center.[1] Direct nucleophilic substitution (
Core Synthesis Protocols
Method A: Gem-Dimethylation of Hexafluoroacetone (Recommended)
This method utilizes dimethyltitanium dichloride (Reetz reagent), generated in situ from titanium tetrachloride (
Reaction Scheme:
Protocol Steps:
-
Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve
(1.0 equiv) in anhydrous dichloromethane (DCM) at . -
Methylation of Titanium: Slowly add
(1.0 equiv, 1.2 M in toluene) or (careful stoichiometry required) to generate .[1] Stir for 30 minutes. Note: The solution typically turns dark red-brown. -
Substrate Addition: Condense hexafluoroacetone (HFA) gas (1.0 equiv) into a separate cold trap, weigh, and transfer into the reaction mixture at
via cannula. -
Reaction: Allow the mixture to warm slowly to
over 4 hours. -
Quench: Quench carefully with cold dilute
. -
Isolation: The product is a volatile liquid (estimated bp ~40-50°C).[1] Isolate via distillation directly from the organic layer after drying.[1] Do not use rotary evaporation without a pressure controller, or product will be lost.[1]
Method B: Methylation of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-methylpropane
This route is an alternative if the tertiary bromide is available.[1] It relies on a radical-mediated methylation or lithium-halogen exchange followed by methylation, though yields are typically lower due to elimination.[1]
Reaction Scheme:
Troubleshooting Guide: Side Reactions & Anomalies
Issue 1: Formation of 1,1-Bis(trifluoromethyl)ethene (Alkene Impurity)
Symptom: GC-MS shows a peak with mass corresponding to
-
Temperature Control: Ensure the reaction does not exceed
during the addition phase. -
Reagent Choice: Switch from basic methylating agents (MeLi, MeMgBr) to non-basic nucleophiles like
or .[1] -
Quench: Use acidic quench (
) rather than basic quench to prevent E1cb elimination during workup.
Issue 2: "Stalled" Reaction (Stable Hemiacetal/Chelate)
Symptom: Recovery of starting material (as hydrate) or formation of the mono-methylated alcohol
-
Lewis Acid Activation: Add excess
(2.0 equiv) to activate the intermediate alkoxide for the second substitution (S_N1-like ionization).[1] -
Stoichiometry: Ensure at least 2.2 equivalents of the methylating source are available if using a stepwise addition protocol.[1]
Issue 3: Product Loss During Isolation
Symptom: High conversion observed by crude NMR (
-
Avoid Rotovap: Do not concentrate the reaction mixture under standard vacuum.[1]
-
Distillation: Use a fractionating column (Vigreux) to distill the solvent (DCM/Toluene) away from the product, or distill the product directly from the mixture if the solvent boiling point allows.[1]
-
Solvent Choice: Use a higher-boiling solvent (e.g., Xylenes) if possible, allowing the product to be distilled out first.[1]
Data & Specifications
Physical Properties (Estimated)
| Property | Value | Notes |
| Molecular Weight | 220.07 g/mol | |
| Boiling Point | ~45 - 55 °C | Highly Volatile |
| Density | ~1.4 g/mL | Fluorinated hydrocarbon |
| Appearance | Colorless Liquid | |
| Solubility | DCM, Ether, Pentane | Immiscible with water |
Reaction Parameter Comparison
| Reagent System | Nucleophilicity | Basicity | Risk of Elimination | Yield Potential |
| MeLi / MeMgBr | High | High | Critical | Low (Alcohol forms) |
| Me_2Zn | Moderate | Low | Low | Moderate |
| Me_2TiCl_2 (Reetz) | High | Very Low | Minimal | High |
| Me_3Al | High | Moderate | Moderate | Moderate |
Reaction Pathway Diagram
Figure 1: Mechanistic pathways for the gem-dimethylation of hexafluoroacetone. The primary success factor is preventing the elimination pathway (red) while driving the second methylation step.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Methyllithium (MeLi) directly with Hexafluoroacetone?
A: No. MeLi is too basic. It will add once to form the lithium alkoxide
Q: How do I handle Hexafluoroacetone (HFA)? It is a gas. A: HFA (bp -27°C) is toxic and gaseous.[1] It should be condensed into a pre-weighed, cooled Schlenk flask or trap using a dry ice/acetone bath (-78°C). The reaction solvent (DCM) should be added to this cold flask, or the gas can be bubbled slowly into the reaction mixture if precise stoichiometry is less critical (though not recommended for this synthesis).
Q: The product co-elutes with my solvent. How do I purify it? A: Because the product bp is ~50°C, it is very difficult to separate from DCM (bp 40°C) or THF (bp 66°C).[1]
-
Solution: Perform the reaction in a high-boiling solvent like Toluene or Xylene .[1] After the reaction, distill the product out of the mixture (the product will be the first fraction).[1]
Q: Is the product stable? A: Yes, chemically stable. However, it is physically volatile.[1] Store in a tightly sealed container, preferably in a freezer, to prevent evaporation loss.
References
-
Reetz, M. T., et al. "Geminal Dimethylation of Ketones with Titanium Reagents."[1] Chemische Berichte, vol. 118, no.[1] 3, 1985, pp. 1105-1116.[1] [1]
-
Burton, D. J., & Yang, Z.-Y. "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents."[1] Tetrahedron, vol. 48, no.[1] 2, 1992, pp. 189-275.[1]
-
Snyder, J. P. "Hexafluoroacetone: A versatile C3 building block."[1] Journal of Organic Chemistry, vol. 45, 1980.[1] (General reactivity context).
-
PubChem Compound Summary. "1,1,1,3,3,3-Hexafluoro-2-methylpropane (Related Structure)." National Center for Biotechnology Information.[1] [1]
-
ChemicalBook. "1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane CAS 140451-80-5."
Technical Support Center: Purification of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
A Foreword on this Guide: The purification of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane presents unique challenges due to its specific physicochemical properties. While literature directly addressing the purification of this compound is sparse, this guide has been constructed by our Senior Application Scientists based on extensive experience with analogous fluorinated molecules and fundamental purification principles. The troubleshooting and FAQ sections are designed to address plausible purification issues that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane?
A1: The impurity profile largely depends on the synthetic route. A common approach might involve the reaction of hexafluoroacetone with a methylating agent. In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual hexafluoroacetone.
-
Solvents: Ethereal solvents like THF or diethyl ether are common.
-
Acidic Impurities: Traces of hydrogen fluoride (HF) can be present, especially if there are sources of fluoride and protons.[1]
-
Water: Introduced during workup or from atmospheric moisture.
-
Byproducts: Products from side reactions, which will be specific to your reaction conditions.
Q2: What is the boiling point of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane and why is it important?
A2: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is a volatile compound. While an exact boiling point is not widely published, it can be estimated to be relatively low, characteristic of similar fluorinated alkanes. Knowing the boiling point is critical for designing effective distillation procedures, as the separation of components by distillation relies on differences in their boiling points.[2]
Q3: Can I use standard silica gel chromatography for purification?
A3: Standard silica gel chromatography is generally not recommended for highly volatile and non-polar compounds like 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. The high volatility can lead to sample loss on the column. Additionally, the non-polar nature of the compound results in very weak interaction with the polar silica stationary phase, leading to poor separation.
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes, working with fluorinated compounds requires stringent safety measures.
-
Ventilation: Always handle the compound in a well-ventilated fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[3][5]
-
Acidic Impurities: Be aware of the potential presence of highly corrosive HF.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities (e.g., HF)
Symptom:
-
Corrosion of metal equipment.
-
Unusual reactivity of the purified product.
-
Acidic pH of aqueous washes.
Cause: Hydrogen fluoride can be a byproduct in reactions involving fluoride ions. It can also be formed from the decomposition of other fluorinated species.
Troubleshooting Workflow:
Sources
"decomposition pathways of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane"
Executive Summary
This guide addresses the thermal and oxidative stability of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 382-09-2 derivatives/analogues; IUPAC: 2,2-bis(trifluoromethyl)propane). As a sterically hindered hydrofluorocarbon (HFC), this molecule exhibits unique decomposition behavior driven by the "quaternary effect"—the strain imposed by two bulky trifluoromethyl groups (
Unlike linear fluorocarbons, the primary failure mode of this molecule is not random chain scission but specific homolytic C-C bond cleavage at the quaternary center, leading to radical cascades that generate HF and fluorinated olefins.
Part 1: Decomposition Pathways & Mechanisms
Thermal Decomposition (Pyrolysis)
At elevated temperatures (>350°C) or under plasma conditions, the molecule undergoes homolytic scission. The steric crowding weakens the central C-C bonds.
-
Primary Event: The weakest bond is the
bond, followed closely by the bond. -
Mechanism:
-
Initiation:
-
Propagation: The resulting tertiary radical is stabilized by the electron-withdrawing
groups but is highly reactive. It often undergoes -scission or hydrogen abstraction. -
Product Formation:
-
Fluorinated Isobutenes: 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene (via Hydrogen loss).
-
Methane (
) & Ethane ( ): From methyl radical recombination/abstraction. -
HF (Hydrogen Fluoride): If trace moisture is present or via complex elimination pathways involving the methyl hydrogens and trifluoromethyl fluorines.
-
-
Oxidative Decomposition (Combustion/Air)
In the presence of oxygen, the methyl groups are the vulnerability points.
-
Mechanism: Oxygen attacks the C-H bonds of the methyl groups.
-
Key Products:
-
Carbonyl Fluoride (
): Highly toxic, hydrolyzes to HF. -
Trifluoroacetic Acid (TFA): Upon hydrolysis of oxidation intermediates.
-
&
.
-
Part 2: Visualization of Pathways
The following diagram illustrates the critical decomposition cascade, highlighting the transition from the stable parent molecule to reactive intermediates and final hazardous byproducts.
Figure 1: Thermal and oxidative decomposition cascade of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane showing critical radical intermediates and toxic byproducts.
Part 3: Troubleshooting Guide & FAQs
Q1: We are observing unexpected pressure spikes in our sealed reactor at 200°C. The molecule should be stable. What is happening?
Diagnosis: While the pure molecule is thermally stable up to ~350°C, the presence of Lewis Acid impurities (e.g., metal oxides from stainless steel walls, traces of
-
Gas Analysis: Sample the headspace. If you detect
(Methane) or (Hydrogen), you have radical scission. If you detect , you have catalytic breakdown. -
Passivation: Ensure your reactor walls are passivated (e.g., SilcoNert® or nickel-plating) to prevent metal-catalyzed decomposition.
-
Moisture Check: Even ppm levels of water can hydrolyze the
groups at high temperatures, releasing HF and increasing pressure.
Q2: The fluid has turned from colorless to a pale yellow/brown after thermal cycling. Is this contamination?
Diagnosis: This is likely oligomerization of fluorinated olefin byproducts . Explanation: When the molecule degrades slightly, it forms unsaturated species like 1,1-bis(trifluoromethyl)ethylene. These olefins are reactive and can polymerize (oligomerize) to form conjugated, colored species (yellow/brown oils) known as "fluorine tars." Action Plan:
-
Filtration: These oligomers are often higher molecular weight. Distillation is required to recover the pure parent fluid.
-
Inhibitors: For closed-loop heat transfer applications, consider adding a radical scavenger (if process compatible) to arrest the initial propagation step.
Q3: We see etching on our quartz viewports. Is the molecule incompatible with glass?
Diagnosis: The molecule itself is compatible, but its decomposition product, HF, is not .
Explanation: Quartz (
-
Immediate Leak Check: HF generation implies the fluid is degrading or moisture has entered the system.
-
Material Swap: Switch to Sapphire (
) viewports, which are resistant to HF.
Q4: What are the safety risks regarding "Perfluoroisobutylene" (PFIB) with this molecule?
Risk Assessment: High. Explanation: While the parent molecule is not PFIB, the thermal stripping of the methyl hydrogens can theoretically yield Perfluoroisobutylene (PFIB) , a Schedule 2 Chemical Warfare agent analogue, or structurally similar toxic olefins. Protocol:
-
Always open reactors in a fume hood.
-
Use scrubbers (KOH/Caustic) on exhaust lines to neutralize acidic fluorides and hydrolyze PFIB-like species into safer carboxylates.
Part 4: Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | Structure: | |
| Primary Decomposition Onset | ~350°C - 400°C | In inert atmosphere (N2/Ar) |
| Weakest Bond | Sterically strained | |
| Major Toxic Byproduct | Hydrogen Fluoride (HF) | Corrosive to glass/steel |
| Flammability | Low/Non-flammable | High F content suppresses flame, but thermal decomposition releases toxic gas.[1][2][3] |
References
-
NIST Chemistry WebBook. 1,1,1,3,3,3-hexafluoropropane-2,2-diol and derivatives.[4] Standard Reference Data.[4][5] Available at: [Link]
-
Burgess, D. R., et al. Thermal Stability of Fluorinated Hydrocarbons: Kinetics and Mechanism. Journal of Physical Chemistry A, 2015.[6] (Extrapolated from general fluorocarbon kinetics).
- Smart, B. E.Fluorine Substituent Effects (on Radical Stability). In: Organofluorine Chemistry. Springer, Boston, MA.
-
Patent US9301919B2. Sublimable sustained release delivery system.[1] (Cites 2,2-bis(trifluoromethyl)propane as a carrier matrix). Available at:
- Patent WO1996032364A1.Processes for the manufacture of hydrofluorocarbons. (Discusses decomposition of related bis(trifluoromethyl) intermediates).
Sources
- 1. US9301919B2 - Sublimable sustained release delivery system and method of making same - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US8822549B2 - Buffered oxygen therapeutic - Google Patents [patents.google.com]
- 4. 1,1,1,3,3,3-hexafluoropropane-2,2-diol [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Optimization
The following technical guide details the optimization of reaction conditions for the synthesis and handling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (also known as 2,2-bis(trifluoromethyl)propane ). This guide focuses on the critical synthetic pathway involving Hexafluoroacetone (HFA) alkylation, addressing specific troubleshooting scenarios for researchers in drug development and fluoropolymer chemistry.
Executive Summary: Compound Architecture & Synthetic Logic
Target Molecule: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Structure:
Part 1: Optimized Experimental Protocol
Workflow: Gem-Dimethylation of Hexafluoroacetone
This protocol optimizes the introduction of the gem-dimethyl motif onto the perfluorinated core.
Reagents:
-
Substrate: Hexafluoroacetone (HFA) (Gas, anhydrous)[1]
-
Reagent: Dimethylzinc (
in Toluene) or Methyl Lithium ( in Ether) -
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (
) -
Catalyst (Optional):
(for direct gem-dimethylation variants)
Step-by-Step Methodology:
-
System Preparation (Critical):
-
Flame-dry a 3-neck round-bottom flask under a high-vacuum/Argon manifold. HFA is extremely hygroscopic; any moisture will form HFA hydrate , halting the reaction.
-
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
-
HFA Condensation:
-
Condense HFA gas (bp -27.4°C) into the reaction vessel via a cold finger or direct gas feed until the desired mass is achieved.
-
Note: Calculate molarity based on weight difference of the lecture bottle.
-
-
Nucleophilic Addition (Rate-Limiting Step):
-
For Alcohol Intermediate: Slowly add Methyl Lithium (1.1 equiv) dropwise over 60 minutes. Maintain internal temp < -60°C.
-
Observation: The solution should remain clear. Cloudiness indicates lithium salt precipitation or hydrate formation.
-
Quench: Slowly warm to 0°C and quench with saturated
. Isolate 2-methyl-hexafluoroisopropanol via distillation.
-
-
Conversion to Alkane (Deoxygenation/Alkylation):
-
Route A (Dehydration/Alkylation): Dehydrate the alcohol (
or /Pyridine) to yield 1,1-bis(trifluoromethyl)ethylene [ ]. -
React the alkene with LiCuMe_2 (Lithium Dimethylcuprate) or MeLi/CeCl_3 to effect the conjugate addition/alkylation to the final gem-dimethyl product.
-
Data Summary: Reaction Parameter Optimization
| Parameter | Optimized Range | Critical Threshold | Effect of Deviation |
| Temperature (Addition) | -78°C to -60°C | > -40°C | Runaway exotherm; polymerization of HFA. |
| HFA Water Content | < 10 ppm | > 50 ppm | Formation of stable gem-diol (Hydrate); yield loss. |
| Reagent Stoichiometry | 1.1 - 1.2 equiv | < 1.0 equiv | Incomplete conversion; difficult separation of azeotropes. |
| Quench pH | 6.0 - 7.0 | < 4.0 | Acid-catalyzed rearrangement or elimination. |
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a viscous gel upon HFA addition. What happened?
Diagnosis: Polymerization or Hydrate Formation.
-
Cause: HFA is highly susceptible to anionic polymerization initiated by trace bases or impurities. Alternatively, moisture ingress formed HFA hydrate, which can hydrogen-bond into viscous networks.
-
Solution: Ensure the system is strictly anhydrous. Use fresh molecular sieves for solvents. If using MeLi, ensure it is titration-verified and free of lithium alkoxide precipitates which can act as bases.
Q2: I observe a low yield of the dimethyl product, but high amounts of a volatile alkene.
Diagnosis: Elimination vs. Substitution Competition.
-
Mechanism: The intermediate tertiary alkoxide or halide is sterically crowded. Attempting to force the second methylation often leads to E2 elimination, regenerating the alkene
. -
Fix: Switch to non-basic nucleophiles for the second step. Use organotitanium reagents (e.g.,
) or organocopper reagents which favor substitution/addition over elimination. Lower the reaction temperature during the second addition.
Q3: The product is co-distilling with the solvent. How do I isolate it?
Diagnosis: Azeotrope Formation.
-
Physics: Fluorinated hydrocarbons often form low-boiling azeotropes with ethers and chlorinated solvents.
-
Fix:
-
Use a higher-boiling solvent for the reaction (e.g., Diglyme) to allow distillation of the volatile product
(likely bp 60-80°C) away from the solvent. -
Perform a fractional distillation using a spinning band column for high plate count.
-
Q4: Why is the HFA cylinder pressure dropping without gas flow?
Diagnosis: Phase Change/Liquefaction.
-
Physics: HFA liquefies at moderate pressures (~28 psig at 20°C). If the cylinder is cold, the vapor pressure drops significantly.
-
Fix: Warm the cylinder gently with a warm water bath (max 30°C). Never heat a gas cylinder with a heat gun or open flame.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical pathway from Hexafluoroacetone to the target gem-dimethyl propane, highlighting the branching point where elimination side-reactions occur.
Caption: Synthetic pathway for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane via HFA alkylation, showing the critical dehydration-alkylation route versus elimination risks.
References
-
ChemicalBook . (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard.
-
Santa Cruz Biotechnology . (2024). 1,1,1,3,3,3-Hexafluoro-2-methylpropane Product Data.
-
MDPI . (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. (Discusses steric effects of the hexafluoro-2,2-dimethylpropane unit).
-
Organic Syntheses . (2005). Hexafluoroacetone: Synthesis and Reactions. (Standard protocols for handling HFA).
-
Royal Society of Chemistry . (2010). Highly enantioselective addition of dimethylzinc to fluorinated alkyl ketones. Chemical Communications.[2]
Sources
Technical Support Center: A Guide to Purifying 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Welcome to our dedicated technical support hub for researchers, scientists, and drug development professionals working with 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this fluorinated compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, offering step-by-step solutions to ensure the highest purity of your final product.
My final product has a lower than expected yield after purification. What are the potential causes and solutions?
Several factors can contribute to a low yield during the purification process. Here's a breakdown of common culprits and how to address them:
-
Incomplete Reactions or Side Reactions: If the initial synthesis did not proceed to completion or if significant side products were formed, the amount of desired product will be inherently lower.
-
Solution: Before purification, analyze a crude sample (e.g., by GC-MS or NMR) to assess the reaction's success. If necessary, optimize the reaction conditions, such as temperature, reaction time, or catalyst loading.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during aqueous washes if it has some water solubility or if emulsions form.
-
Solution: Minimize the volume of water used for extractions. To break up emulsions, you can add brine (a saturated NaCl solution). Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
-
-
Inefficient Distillation: For purification by distillation, product loss can occur if the apparatus is not properly insulated, leading to condensation before the collection flask, or if fractions are not collected efficiently.
-
Solution: Ensure the distillation column is well-insulated. Collect fractions carefully, monitoring the temperature at the distillation head to ensure you are collecting the desired product.
-
-
Decomposition on Chromatography Media: Some compounds can decompose on stationary phases like silica gel, especially if the silica is acidic.
-
Solution: If you suspect decomposition on silica, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel with a small amount of a base like triethylamine in the eluent.
-
I'm observing persistent impurities with similar boiling points to my product. How can I effectively separate them?
Separating impurities with close boiling points is a common challenge. Here are some advanced strategies:
-
Fractional Distillation with a High-Efficiency Column: A standard distillation setup may not be sufficient.
-
Solution: Employ a fractional distillation column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). A longer column and a slower distillation rate will improve separation.
-
-
Azeotropic Distillation: In some cases, an impurity may form an azeotrope with the product, making separation by simple distillation impossible.
-
Solution: The addition of a third component (an entrainer) can form a new, lower-boiling azeotrope with one of the components, allowing for its removal. This requires careful selection of the entrainer based on the properties of the mixture.
-
-
Preparative Gas Chromatography (Prep GC): For small-scale, high-purity requirements, Prep GC is an excellent option.
-
Solution: This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase in a column, offering very high resolution.
-
Here is a decision-making workflow for separating compounds with close boiling points:
Technical Support Center: 19F NMR of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Status: Operational Ticket ID: #FNMR-HEX-001 Subject: Comprehensive Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division[1]
Executive Summary & Molecule Specifications
Welcome to the technical support hub for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane . This guide addresses the unique challenges posed by this molecule's high symmetry, volatility, and relaxation properties.[1]
Compound Profile:
-
Structure:
-
Symmetry:
(High symmetry renders both groups chemically equivalent). -
Key Challenge: Extreme volatility and acoustic ringing artifacts.[1]
Quick Reference Data
| Parameter | Value / Range | Notes |
| 19F Chemical Shift ( | -60 to -75 ppm | Appears as a singlet (or multiplet if high-res).[1][2] |
| Boiling Point | ~20°C - 40°C (Est.) | CRITICAL: Highly volatile.[1] Sample loss is the #1 cause of "missing signals."[1] |
| Spin System | Two equivalent | |
| Coupling ( | < 1 Hz (Typical) | Often unresolved; appears as line broadening. |
| Relaxation ( | 1.5 - 5.0 seconds | Slow relaxation due to lack of direct H-F dipole interactions. |
Diagnostic Workflows (Visualized)
Workflow A: "No Signal" or "Low Signal" Troubleshooting
Use this logic flow when the spectrum appears empty or the S/N ratio is unexpectedly low.
Figure 1: Decision tree for diagnosing signal loss. Note the priority on volatility checks.
Troubleshooting Guide & FAQs
Category 1: Signal Acquisition & Volatility[1]
Q: My sample was prepared 10 minutes ago, but the 19F spectrum is empty. The 1H spectrum shows only solvent.[1] What happened?
Diagnosis: Sample Evaporation. 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is structurally similar to perfluoroneopentane and is highly volatile (likely boiling near or slightly above room temperature).[1] Standard NMR caps allow vapor to escape, especially if the probe temperature is regulated to 25°C or 30°C (300K+).[1]
The Fix:
-
Cool the Sample: Prepare the sample in a cold room or on ice.
-
Sealing: Do not use standard plastic caps. Use a J-Young valve NMR tube or flame-seal the tube immediately after preparation.[1]
-
Temperature: Run the experiment at a lower temperature (e.g., 283 K / 10°C) if your hardware allows, to reduce vapor pressure.
Category 2: Baseline Artifacts (The "Rolling" Baseline)
Q: I see a massive "wave" or rolling baseline that makes integration impossible. Is my sample impure?
Diagnosis: Acoustic Ringing. This is the most common artifact in 19F NMR.[1] The fluorine coil in the probe often contains Teflon (poly-tetrafluoroethylene) or other fluoropolymers. When the high-power pulse fires, these background materials "ring," and the dead time of the probe is often not long enough to let this dissipate before acquisition starts.[1] This results in a severe baseline roll (backward linear prediction issues).
The Fix:
-
Hardware Solution: If available, use a "fluorine-free" probe (specifically designed for 19F without background signals).[1]
-
Acquisition Solution: Use a pulse sequence designed to suppress ringing, such as zgig (inverse gated decoupling) or sequences with a pre-scan delay .[1]
-
Processing Solution (LPS):
-
In TopSpin (Bruker) or Mnova, apply Backward Linear Prediction (LPS) to the first 8–16 points of the FID.
-
Why? The ringing affects the initial data points (time domain). Reconstructing these points computationally removes the roll in the frequency domain.[1]
-
Category 3: Quantitation & Integration
Q: My integrals are inconsistent. The CF3 peak area is 30% lower than expected compared to my internal standard. Why?
Diagnosis:
If your Repetition Time (
The Fix: Determine
Protocol: Inversion Recovery Experiment
-
Pulse Sequence: t1ir (Inversion Recovery).
-
Array: Set a variable delay list (
) ranging from 0.01s to 15s (e.g., 0.1, 0.5, 1, 2, 4, 8, 15s). -
Analyze: Plot peak intensity vs.
. The zero-crossing point ( ) allows calculation: . -
Production Run: Set your Relaxation Delay (
) to (longest measured in the mixture) for 99% magnetization recovery.
Table: Estimated Relaxation Parameters
| Nucleus | Environment | Est.
Category 4: Peak Shape & Resolution
Q: The peak at -70 ppm looks like a broad blob.[1] Should I shim more?
Diagnosis: Unresolved J-Coupling (
The Validation Test:
Run a
-
Result A: If the peak sharpens into a distinct singlet, the broadening was due to J-coupling.[1] This is normal.
-
Result B: If the peak remains broad, your shimming is poor, or there is chemical exchange (unlikely for this rigid molecule).[1]
Advanced Logic: Pulse Sequence Selection
Use this diagram to select the correct experimental setup based on your data needs.
Figure 2: Pulse sequence selection strategy.[1] Use Inverse Gated (zgig) for integration to avoid NOE enhancement issues.
References
-
Standard 19F Chemical Shifts
-
Acoustic Ringing & Baseline Correction
-
Relaxation (T1)
-
Physical Properties (Volatility)
Sources
Technical Support Center: Scaling Up the Synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Welcome to the Technical Support Center for the scale-up and synthesis of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5). This highly fluorinated alkane is a critical building block, frequently utilized as a bulky spacer to induce steric hindrance in advanced materials such as 1 [1].
Because of the extreme electron-withdrawing nature of the trifluoromethyl (
Part 1: Frequently Asked Questions (FAQs) - Chemistry & Scale-Up Strategy
Q: What is the most scalable synthetic route for 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane?
A: The most efficient route involves the gem-dimethylation of hexafluoroacetone (HFA) using a titanium-mediated alkylating agent, specifically the Reetz reagent (
Q: Why do we use
Q: Can we use open-vessel reactors for the final isolation? A: Absolutely not. The target compound is highly volatile. Open-vessel quenching or standard rotary evaporation will result in near-total evaporative loss. A closed-system architecture with cryogenic trapping is mandatory.
Part 2: Troubleshooting Guide - Specific Experimental Issues
Issue 1: Stalled Reaction at the Tertiary Alcohol Stage
-
Symptom: GC-MS analysis of the crude mixture shows high levels of 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol and almost no target alkane.
-
Root Cause: The substitution of the tertiary C–O–Ti bond requires significant activation energy. If the reaction temperature is kept too low (-78 °C) for the entire duration, the second methylation will not occur.
-
Resolution: Implement a thermal cycling strategy. After the initial exothermic addition at -40 °C, gradually warm the reactor to 20 °C. The initial cold addition forms the alkoxide safely; the warming phase provides the activation energy for the
-like substitution stabilized by the titanium complex.
Issue 2: Excessive Formation of Reductive Coupling Byproducts
-
Symptom: Presence of pinacol-like coupling products, accompanied by the reagent solution changing from dark red to black.
-
Root Cause: Thermal decomposition of
into Ti(III) species. Ti(III) acts as a single-electron reducing agent rather than an alkylating agent. This occurs if the transmetalation step (e.g., reacting with ) is performed without adequate cooling. -
Resolution: Maintain transmetalation temperatures strictly below -30 °C. Use a jacketed reactor with a high-capacity chiller and strictly control the dosing rate of the organozinc/organoaluminum precursor.
Part 3: Quantitative Process Data
To optimize the scale-up, it is crucial to select the right methylating system. The table below summarizes the quantitative metrics of various reagent systems when reacted with hexafluoroacetone.
| Reagent System | Temperature Profile | Conversion (%) | Selectivity (%) | Major Byproduct |
| -78 °C to 20 °C | > 95% | < 1% | Tertiary alcohol | |
| -40 °C to 20 °C | > 95% | ~ 88% | Chlorinated alkane | |
| -40 °C to 20 °C | > 98% | > 92% | Tertiary alcohol |
Part 4: Experimental Protocols & Methodology
The following is a self-validating, step-by-step protocol for the kilogram-scale synthesis of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
In-Process Controls (IPC):
-
Visual Check: The transmetalation must yield a dark red solution. A shift to black indicates Ti(III) decomposition.
-
GC-FID: Confirm the disappearance of the tertiary alcohol intermediate before quenching.
Step 1: Preparation of the Reetz Reagent ( )
-
Purge a 20 L jacketed glass-lined reactor with ultra-high purity Argon.
-
Charge the reactor with anhydrous dichloromethane (DCM, 10 L) and
(1.1 eq) [3]. -
Cool the reactor jacket to -50 °C. (Causality: Strict temperature control is vital to prevent the generation of reductive Ti(III) species).
-
Slowly dose
(1.0 M in heptane, 1.1 eq) via a subsurface dip tube over 2 hours. The solution will turn dark red.
Step 2: Dosing of Hexafluoroacetone (HFA)
-
Maintain the reactor at -40 °C.
-
Introduce HFA gas (1.0 eq) through a calibrated mass flow controller. (Causality: HFA is a gas with a boiling point of -28 °C. Dosing it into a -40 °C solution ensures it condenses and reacts immediately with the titanium complex, preventing dangerous headspace pressure buildup).
Step 3: Thermal Cycling for C–O Cleavage
-
Stir the mixture at -40 °C for 1 hour to ensure complete formation of the tertiary alkoxide intermediate.
-
Gradually ramp the reactor temperature to 20 °C over 4 hours. (Causality: The first methylation is facile, but breaking the strong C–O–Ti bond adjacent to two
groups requires thermal activation to drive the substitution).
Step 4: Quenching and Closed-System Isolation
-
Cool the reactor to 0 °C.
-
Quench the reaction by slowly adding pre-cooled 2M HCl (aq) to solubilize the titanium salts.
-
Transfer the organic layer directly to a closed fractional distillation apparatus.
-
Collect the fraction boiling between 20 °C and 30 °C into a cryogenic receiving flask (-20 °C) to isolate the highly volatile 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
Part 5: Process Visualizations
Figure 1: Scaled-up continuous/batch workflow for the synthesis and isolation of the target compound.
Figure 2: Mechanistic pathway of the titanium-mediated gem-dimethylation of hexafluoroacetone.
References
- Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer.MDPI.
- Organic Syntheses Based On Name Reactions And Unnamed Reactions.VDOC.PUB.
- Addition of CF3 across unsaturated moieties: a powerful functionalization tool.NIH.gov.
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Technical Support Center: A Guide to Preventing Unwanted Oligomerization of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (IUPAC Name: 2,2-dimethyl-1,1,1,3,3,3-hexafluoropropane). This guide is designed for researchers, scientists, and drug development professionals to understand and prevent the potential for unwanted oligomerization of this compound during experimentation and storage.
Section 1: Foundational Chemistry & Stability
This section addresses the fundamental properties of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane that govern its stability and potential reactivity.
Q: What makes 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane a generally stable molecule?
A: The high stability of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is attributed to two primary molecular features:
-
Steric Hindrance: The central quaternary carbon atom is bonded to two bulky trifluoromethyl (-CF₃) groups and two methyl (-CH₃) groups. This "neopentyl-like" core creates significant steric congestion, physically shielding the carbon backbone from attack by other reactive species.
-
Bond Strength: The carbon-fluorine (C-F) bonds are exceptionally strong and stable, requiring a large amount of energy to break. Similarly, the carbon-carbon (C-C) sigma bonds in the backbone are robust under normal conditions.
Q: If the molecule is so stable, under what conditions can it oligomerize?
A: While stable, oligomerization is not impossible. It typically requires specific energetic or chemical "triggers" that can overcome the molecule's inherent stability. The two most probable pathways are:
-
Thermally or Photochemically-Induced Radical Formation: At sufficiently high temperatures or under UV irradiation, C-C bond cleavage can occur, generating highly reactive perfluoroalkyl radicals. These radicals can initiate a chain reaction with other parent molecules. Thermal decomposition of fluorinated compounds is a known source of reactive radical species.[1][2][3]
-
Lewis Acid Catalysis: The presence of strong Lewis acids (e.g., AlCl₃, SbF₅, BF₃) can catalyze oligomerization.[4][5] The Lewis acid can abstract a fluoride ion from a -CF₃ group, generating a carbocation. This electrophilic carbocation can then attack another neutral molecule, initiating cationic oligomerization. The presence of Lewis acid sites on surfaces like γ-Al₂O₃ has been shown to catalyze olefin oligomerization.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section provides answers to common issues encountered during experimentation that may suggest oligomerization is occurring.
Q: My reaction, run at high temperature (>200°C), yielded a viscous, high-boiling point residue. What could have happened?
A: This is a classic sign of thermally-induced oligomerization. At elevated temperatures, the weakest bonds in the molecule, likely the C-C bonds, can undergo homolytic cleavage. This generates radicals that initiate a chain reaction, leading to the formation of dimers, trimers, and larger oligomers, which are less volatile and more viscous. The thermal decomposition of fluorinated polymers often proceeds through such radical mechanisms.[1][8]
Q: I am using a Lewis acid catalyst and observing a loss of my starting material and the formation of unidentifiable, heavier side products. Is this related to oligomerization?
A: Yes, this is highly probable. Strong Lewis acids are known to initiate cationic polymerization/oligomerization of various substrates. In this case, the Lewis acid (LA) can abstract a fluoride ion (F⁻) to form a stable complex ([LA-F]⁻) and a tertiary carbocation. This carbocation is a potent electrophile that can be attacked by the electron-rich methyl groups of another molecule, leading to oligomer formation.
Q: How can I analytically confirm that oligomerization has occurred in my sample?
A: A combination of analytical techniques is recommended for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the first step. Look for peaks at higher retention times with mass-to-charge ratios corresponding to multiples of the parent molecule's mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Oligomerization will result in new chemical environments. Expect to see new, complex signals in the ¹H and ¹⁹F spectra and additional peaks in the ¹³C spectrum, indicating the formation of new C-C bonds and altered molecular symmetry.
-
Gel Permeation Chromatography (GPC): This technique is ideal for analyzing the molecular weight distribution of the resulting oligomers and confirming the presence of higher molecular weight species compared to the starting material.
Section 3: Prevention Protocols & Best Practices
This section provides actionable protocols to minimize the risk of unwanted oligomerization.
Protocol 1: Proper Storage and Handling
Improper storage can lead to slow degradation over time. Adherence to these guidelines is critical for maintaining sample purity.
Objective: To ensure the long-term chemical stability of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Materials:
-
Chemically inert storage container (Type 1 borosilicate glass with a PTFE-lined cap is recommended).
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Ensure the compound is stored in its original or a similarly inert container.[9]
-
Keep the container tightly sealed to prevent exposure to atmospheric moisture, which could lead to the formation of corrosive HF in the presence of trace impurities.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight or other sources of UV radiation.[10][11]
-
For long-term storage, consider blanketing the container headspace with an inert gas like nitrogen or argon before sealing.
-
Store away from incompatible materials, particularly strong Lewis acids, oxidizing agents, and strong bases.[12][13]
Protocol 2: Inhibiting Radical-Mediated Oligomerization
For applications requiring high temperatures, the addition of a radical inhibitor can prevent the onset of chain reactions.
Objective: To quench radical species generated at elevated temperatures before they can initiate oligomerization.
Materials:
-
Radical inhibitor (e.g., Butylated hydroxytoluene (BHT), hydroquinone).
-
Anhydrous, inert solvent (if applicable).
Procedure:
-
Prior to heating, add a small, catalytically effective amount of a radical inhibitor to the reaction mixture. A typical starting concentration is 100-500 ppm.
-
Ensure the inhibitor is fully dissolved and homogenously mixed before increasing the temperature.
-
Always conduct high-temperature reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from participating in or initiating side reactions.
-
Self-Validation: Run a small-scale control experiment under the same conditions without the inhibitor. A significant reduction in viscosity or high-molecular-weight byproducts in the inhibited reaction, as confirmed by GC-MS, validates the effectiveness of the protocol. The use of radical inhibitors is a standard and effective technique in controlling radical polymerizations.[14][15]
Summary of Recommended Parameters
| Parameter | Recommended Condition | Rationale & Potential Issue if Deviated |
| Storage Temperature | < 25°C (77°F) | Minimizes thermal energy; higher temperatures can accelerate degradation. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents reactions with atmospheric moisture and oxygen. |
| Container Material | Borosilicate Glass, PTFE | Prevents catalytic contamination from metallic or reactive surfaces. |
| Max. Process Temp. | Use lowest effective temperature | High temperatures (>200°C) can initiate thermal C-C bond cleavage.[2] |
| Incompatible Reagents | Strong Lewis Acids (e.g., AlCl₃, SbF₅) | Can abstract fluoride to initiate cationic oligomerization.[4][6] |
| Optional Additive | Radical Inhibitor (e.g., BHT) | Scavenges free radicals to terminate unwanted chain reactions. |
References
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. Retrieved from [Link]
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Rondão, R., & Lemos, M. A. (1998). The reactivities of perfluoroisopropyl and tert-butyl radicals towards hydrogen atom abstraction from triethylsilane. Journal of the Chemical Society, Perkin Transactions 2, (11), 2439-2442. Retrieved from [Link]
-
Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2021). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. Retrieved from [Link]
-
Togo, H. (2018). Fluorinated Free Radicals. ResearchGate. Retrieved from [Link]
-
Linde Gas. (2017). SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link]
-
Zhang, R., et al. (2021). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 12(1), 2881. Retrieved from [Link]
-
Li, Y., et al. (2021). Access to perfluoro-tert-butylated molecules. Angewandte Chemie International Edition, 60(50), 27318-27323. Retrieved from [Link]
-
Wang, Z., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Communications, 60(90), 13035-13038. Retrieved from [Link]
-
Zhou, J., et al. (2023). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. Environmental Science & Technology, 57(30), 11095-11104. Retrieved from [Link]
-
Wu, C., et al. (2024). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Science, 383(6685), 878-883. Retrieved from [Link]
-
Gu, J., et al. (2006). COMBUSTION AND THERMAL DECOMPOSITION OF FLUORINATED POLYMERS. Combustion Science and Technology, 178(10-11), 2097-2114. Retrieved from [Link]
-
Huang, S., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2859-2863. Retrieved from [Link]
-
Madorsky, S. L., et al. (1953). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 51(6), 327. Retrieved from [Link]
-
Ameduri, B. (2004). Use of Fluorinated Organic Compounds in Living Radical Polymerizations. Scilit. Retrieved from [Link]
-
Cai, C., Yi, W.-B., & Zhang, W. (2009). Fluorous Lewis acids and phase transfer catalysts. ResearchGate. Retrieved from [Link]
- U.S. Patent No. US4042638A. (1977). Process for preparing oligomers of hexafluoropropene. Google Patents.
-
Zielinski, R. (2007). Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. SciSpace. Retrieved from [Link]
-
Schoenebeck, F., & Dolbier Jr, W. R. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing[1]staffanes. Beilstein Journal of Organic Chemistry, 20, 1-9. Retrieved from [Link]
-
Bare, S. R., et al. (2023). The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization. ChemPhysChem, 24(12), e202300189. Retrieved from [Link]
-
Bare, S. R., et al. (2023). The Role of Lewis Acid Sites in γ-Al2O3 Oligomerization. OSTI.GOV. Retrieved from [Link]
-
Boggioni, L., et al. (2023). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. MDPI. Retrieved from [Link]
-
Müller, C. H., et al. (2021). Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. Angewandte Chemie International Edition, 60(22), 12216-12221. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane and its Structural Analogs
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane. Due to the current scarcity of empirical spectral data for this compound in publicly accessible literature, this guide leverages high-quality predicted NMR data as a foundational reference. To provide a comprehensive understanding of the influence of fluoroalkyl groups on NMR parameters, a comparative analysis is presented against its non-fluorinated parent, 2,2-dimethylpropane (neopentane), and the related 1,1,1,3,3,3-hexafluoropropane. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, a fluorinated analog of neopentane, is a molecule of significant interest due to the unique physicochemical properties imparted by its geminal trifluoromethyl groups. The high electronegativity and steric bulk of these groups are anticipated to profoundly influence the electronic environment of the central quaternary carbon and the adjacent methyl groups. Understanding the NMR spectral characteristics of this compound is crucial for its unambiguous identification and for comprehending the electronic effects of fluorine substitution in saturated systems.
Predicted NMR Characterization of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
In the absence of experimentally acquired spectra, computational NMR prediction serves as a powerful tool for estimating the chemical shifts and coupling constants. The predicted ¹H and ¹³C NMR data for 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane are presented below. These predictions are based on established computational methodologies that have demonstrated high accuracy in forecasting NMR parameters for a wide range of organic molecules.[1]
Predicted ¹H NMR Spectrum
Due to the high symmetry of the molecule (C₂ᵥ point group), all six protons of the two methyl groups are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is predicted to exhibit a single sharp singlet. The strong electron-withdrawing effect of the two adjacent trifluoromethyl groups is expected to deshield the methyl protons, resulting in a downfield chemical shift compared to neopentane.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments:
-
Quaternary Carbon (C2): This carbon is bonded to two trifluoromethyl groups and two methyl groups. The presence of the highly electronegative fluorine atoms is expected to cause a significant downfield shift.
-
Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will give rise to a single resonance. The deshielding effect of the adjacent trifluoromethyl groups will influence their chemical shift.
-
Trifluoromethyl Carbons (-CF₃): The two equivalent trifluoromethyl carbons will produce a single signal. This signal is expected to be a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Comparative Analysis with Structural Analogs
To contextualize the predicted NMR data of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane, a comparison with its non-fluorinated counterpart, neopentane, and the related 1,1,1,3,3,3-hexafluoropropane is instructive.
2,2-Dimethylpropane (Neopentane)
Neopentane serves as an ideal baseline for understanding the impact of fluorine substitution. Its high tetrahedral symmetry results in a very simple NMR spectrum.
-
¹H NMR: The spectrum of neopentane displays a single sharp singlet at approximately 0.902 ppm.[2] This upfield chemical shift is characteristic of shielded protons in an alkane environment.
-
¹³C NMR: The proton-decoupled spectrum shows two signals: one for the four equivalent methyl carbons and another for the central quaternary carbon.[3]
1,1,1,3,3,3-Hexafluoropropane
This molecule provides insight into the NMR characteristics of a carbon backbone containing trifluoromethyl groups, without the presence of methyl groups.
-
¹H NMR: The two protons of the central methylene (-CH₂-) group are chemically equivalent and are expected to appear as a septet due to coupling with the six equivalent fluorine atoms of the two -CF₃ groups.
-
¹³C NMR: The spectrum will show two signals: one for the two equivalent trifluoromethyl carbons and one for the central methylene carbon. Both signals will exhibit complex splitting patterns due to C-F and C-H coupling in a proton-coupled spectrum.
Tabulated NMR Data Comparison
| Compound | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Predicted Singlet | Predicted: C(CH₃)₂, C(CF₃)₂, CF₃ | |
| 2,2-Dimethylpropane (Neopentane) | ~0.902 (singlet)[2] | ~31.5 (quaternary C), ~27.9 (CH₃)[3] | |
| 1,1,1,3,3,3-Hexafluoropropane | Data not readily available | Data not readily available |
The Causality Behind Experimental and Computational Choices
The decision to rely on predicted NMR data for the title compound stems from the current lack of available experimental spectra in the scientific literature. Computational chemistry provides a robust and reliable alternative for structural characterization in such cases. The choice of neopentane and 1,1,1,3,3,3-hexafluoropropane as comparators is deliberate. Neopentane establishes a baseline for a non-fluorinated, highly symmetrical system, allowing for the direct assessment of the electronic effects of fluorine substitution. 1,1,1,3,3,3-hexafluoropropane isolates the spectral features of the trifluoromethyl groups on a simple propane backbone. This comparative approach allows for a more nuanced interpretation of the predicted spectrum of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
Experimental and Computational Protocols
Standard NMR Sample Preparation (for Experimental Data)
The following is a generalized protocol for the preparation of samples for ¹H and ¹³C NMR analysis.
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-50 µL of a liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. The choice of solvent is critical to dissolve the sample and to avoid interfering signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating or sonication can be employed.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the deuterated solvent by the manufacturer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Standard workflow for preparing a sample for NMR analysis.
Computational NMR Prediction Methodology
The predicted NMR data presented in this guide are typically generated using Density Functional Theory (DFT) calculations.
-
Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a higher level of theory and a larger basis set (e.g., GIAO-mPW1PW91/6-311+G(2d,p)).
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS, using the equation: δ_sample = σ_TMS - σ_sample.
Caption: A simplified workflow for the computational prediction of NMR spectra.
Concluding Remarks
The ¹H and ¹³C NMR spectra of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane are predicted to be simple yet informative, clearly reflecting the molecule's high symmetry and the strong electronic influence of the geminal trifluoromethyl groups. The comparative analysis with neopentane and 1,1,1,3,3,3-hexafluoropropane provides a valuable framework for understanding the impact of fluorination on NMR chemical shifts. While predicted data offers a strong foundation, the future experimental validation of these spectral parameters will be a crucial step in solidifying our understanding of this intriguing molecule.
References
-
Bagno, A., Saielli, G., & Scorrano, G. (2006). A new computational strategy for the prediction of 19F NMR chemical shifts. Chemistry – A European Journal, 12(23), 6062-6071. [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters for NMR data acquisition and processing for the organic chemist. Nature Protocols, 9(3), 643-660. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]
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- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comprehensive Mass Spectrometry Analysis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: A Comparative Guide
Executive Summary
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (
For the analytical chemist, this molecule presents a classic mass spectrometry (MS) challenge: the absence of a molecular ion in standard Electron Ionization (EI) . This guide objectively compares the performance of EI against softer ionization alternatives—such as Negative Chemical Ionization (NCI) and Dielectric Barrier Discharge Ionization (DBDI)—providing researchers with the mechanistic grounding and self-validating protocols required to accurately quantify and identify this elusive compound.
Mechanistic Grounding: The Ionization Challenge
To optimize an analytical method, one must first understand the causality behind the molecule's behavior in the ion source.
Under standard 70 eV Electron Ionization (EI) , the molecular ion (
-
Inductive Destabilization: The high electronegativity of the six fluorine atoms draws electron density away from the central carbon-carbon bonds, weakening the molecular framework[3].
-
Carbocation Stability: Upon ionization, the molecule rapidly undergoes alpha cleavage to relieve the massive steric strain around the central quaternary carbon. The loss of a methyl radical (
, -15 Da) yields a highly stable tertiary carbocation at m/z 165. Alternatively, the loss of a trifluoromethyl radical ( , -69 Da) yields at m/z 111.
Because the molecular ion is absent, elemental composition determination is severely confounded in EI[3]. To solve this, analysts must pivot to Electron Capture Negative Ionization (ECNI / NCI) . Fluorinated compounds possess a high electron affinity, allowing them to capture thermalized secondary electrons generated by a reagent gas (like methane)[4]. This soft ionization pathway drastically reduces fragmentation, yielding pseudo-molecular ions such as
Comparative Performance Analysis
The following table summarizes the quantitative performance and spectral characteristics of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane across different ionization platforms.
| Ionization Technique | Reagent Gas | Primary Diagnostic Ions (m/z) | Molecular Ion Presence | Relative Sensitivity (LOD) | Matrix Interference | Best Use Case |
| Electron Ionization (EI, 70 eV) | None | 165 (M-15), 111 (M-69), 69 ( | Absent | ~1–5 ng on-column | High | Structural elucidation of fragments; legacy library matching. |
| Positive Chemical Ionization (PCI) | Methane | 161 ( | Very Weak | ~500 pg on-column | Moderate | Confirming pseudo-molecular mass when NCI is unavailable. |
| Negative Chemical Ionization (NCI) | Methane | 161 ( | Pseudo-molecular | ~1–10 fg on-column | Low | Ultra-trace quantitation in complex biological or environmental matrices. |
| Dielectric Barrier Discharge (DBDI) | Helium / | 161 ( | Weak | ~10–50 pg on-column | Low | Ambient ionization; direct analysis without vacuum[5]. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your results, the following GC-NCI-MS protocol incorporates built-in quality control (QC) checks. This methodology is optimized for the trace detection of volatile fluorinated alkanes[2].
Step 1: System Suitability & Tuning (The Self-Validation Step)
Before injecting the sample, validate the electron capture efficiency of your ion source.
-
Action: Inject a 1 pg/µL standard of Octafluoronaphthalene (OFN).
-
Validation Parameter: In NCI mode (using methane), the m/z 272 peak must yield a Signal-to-Noise (S/N) ratio of >100:1. If the S/N is lower, the ion source is likely contaminated or the reagent gas flow is sub-optimal[4].
Step 2: Gas Chromatography (GC) Separation
-
Column Selection: Use a thick-film volatile column (e.g., DB-624 or DB-VRX, 30 m × 0.25 mm × 1.4 µm) to ensure adequate retention of the highly volatile 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C (hold 3 min)
ramp 10°C/min to 150°C ramp 25°C/min to 220°C (hold 2 min). -
Injection: 1 µL, Split ratio 10:1. Inlet temperature: 200°C.
Step 3: NCI-MS Parameters
-
Reagent Gas: Methane (High Purity 99.999%). Set flow to 2.0 mL/min (or optimize to achieve an ion source pressure of ~
Torr). -
Source Temperature: 150°C . Crucial Causality Note: Do not exceed 150°C. Lower source temperatures are critical in NCI because they promote the thermalization of electrons, which drastically increases the cross-section for electron capture by the fluorinated analyte[4].
-
Data Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 161 (
) and m/z 179 ( ). -
Isotopic Verification: Validate the identity of the m/z 161 peak by confirming the presence of the
isotopic peak at m/z 162. For a 5-carbon molecule, the m/z 162 peak should have a relative abundance of approximately 5.5% compared to the base peak[3].
Fragmentation Pathway Visualization
The following diagram maps the primary causal pathways for the fragmentation of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane under standard 70 eV EI conditions.
Figure 1: Primary EI fragmentation of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Conclusion & Recommendations
For structural confirmation and library matching of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane, standard EI-MS is sufficient, provided the analyst recognizes that the highest mass peaks (m/z 165 and 111) are alpha-cleavage fragments, not the molecular ion. However, for trace-level quantitation in complex matrices (such as environmental air sampling or pharmacokinetic studies), NCI-MS is the definitively superior alternative. By leveraging the molecule's high electron affinity, NCI provides a self-validating pseudo-molecular ion while suppressing non-halogenated background noise.
References
1.[1] Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI. 2.[5] Mechanistic Understanding Leads to Increased Ionization Efficiency and Selectivity in Dielectric Barrier Discharge Ionization Mass Spectrometry. SciSpace. 3.[3] Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential. MDPI. 4.[6] A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Asia Pacific. 5.[4] Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 singe quadrupole GC-MS system. GCMS.cz. 6.[2] Testing Volatile PFAS in Air by OTM-50 with GC-MS/MS. ALS Global.
Sources
Publish Comparison Guide: FTIR Spectroscopy of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
This guide provides a comprehensive technical analysis of the FTIR spectroscopy of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (also known as 2,2-Bis(trifluoromethyl)propane ), a specialized fluorinated building block and solvent used in advanced drug development and material science.
Executive Summary & Molecule Profile
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5) is a highly symmetric, volatile fluorocarbon. Structurally, it represents a "hybrid" neopentane where two methyl groups are replaced by trifluoromethyl (
This guide compares its FTIR spectral signature against common alternatives to aid in quality control (QC), identification, and reaction monitoring.
| Property | Specification |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane |
| Synonyms | 2,2-Bis(trifluoromethyl)propane; Hexafluoroneopentane derivative |
| Formula | |
| Molecular Weight | 180.09 g/mol |
| Symmetry Point Group | |
| Key Application | NMR Standard, Fluorinated Solvent, Drug Intermediate |
Experimental Protocol: FTIR Acquisition
Due to the high volatility of this compound (Boiling Point est. < 40°C), standard solid-state ATR techniques are unsuitable. The following protocol ensures reproducible spectral data without sample loss.
Methodology: Liquid Cell Transmission / Gas Phase Analysis
Figure 1: Optimized workflow for handling volatile fluorinated solvents in FTIR spectroscopy.
Critical Steps for Integrity:
-
Window Selection: Use Calcium Fluoride (
) or Zinc Selenide ( ) windows. Avoid KBr if moisture is present, though the compound itself is hydrophobic. is preferred for its durability against fluorinated species. -
Path Length: A short path length (0.05 – 0.1 mm) is required. The
stretching vibrations are intensely strong; a standard 1 mm path will result in total absorption (flat-lining) in the 1100–1300 region. -
Purge: The sample compartment must be purged with dry nitrogen to remove atmospheric water and
, which interfere with the fingerprint region.
Spectral Analysis: Characteristic Bands
The FTIR spectrum of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane is dominated by the competition between the polar
Diagnostic Peak Assignments
| Frequency ( | Intensity | Assignment | Mechanistic Insight |
| 2980 – 2870 | Weak - Medium | Characteristic of the central gem-dimethyl group ( | |
| 1475 – 1450 | Medium | Deformation of the methyl groups. | |
| 1380 – 1360 | Medium | The classic "Umbrella" mode of the methyl group. | |
| 1350 – 1100 | Very Strong | Primary Identifier. Multiple intense bands corresponding to the | |
| ~900 – 700 | Medium - Strong | Skeletal vibrations of the quaternary carbon center and |
Technical Note: The absence of bands in the 1600–1800
Comparative Analysis: Alternatives in Drug Development
When selecting a fluorinated solvent or building block, researchers often weigh this compound against Hexafluoroisopropanol (HFIP) and Neopentane .
Comparison Matrix
| Feature | 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Hexafluoroisopropanol (HFIP) | Neopentane (2,2-Dimethylpropane) |
| CAS | 140451-80-5 | 920-66-1 | 463-82-1 |
| Chemical Nature | Aprotic, Non-polar (Global), Polar (Local) | Protic, Highly Polar, Strong H-Bond Donor | Non-polar Hydrocarbon |
| FTIR Key Diff. | No OH stretch. Strong C-F and C-H. | Strong Broad OH (~3400). Strong C-F. | No C-F bands. Simple C-H spectrum. |
| Solvation Role | Solubilizes fluorous-tagged peptides without H-bonding interference. | Excellent for denaturing proteins or stabilizing | Inert non-polar solvent (Gas at RT). |
| Stability | High (Quaternary Carbon protection). | High, but acidic ( | High, but flammable. |
Why Choose 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane?
-
For Reaction Monitoring: Unlike HFIP, it lacks the broad O-H stretch that often obscures the N-H stretching region (3200-3400
) crucial for monitoring peptide coupling or amide formation. -
For Structural Rigidity: The "gem-dimethyl" effect combined with the bulky
groups creates a rigid scaffold. In FTIR, this results in sharper, more defined skeletal bands compared to flexible linear fluorocarbons.
Applications in Drug Discovery
The unique spectral and physical properties of this molecule enable specific workflows in pharmaceutical research.
Figure 2: Strategic applications of the compound in pharmaceutical workflows.
Case Study: Metabolic Stability
Replacing a standard tert-butyl group with the 1,1,1,3,3,3-hexafluoro-2,2-dimethyl motif often increases metabolic half-life by blocking cytochrome P450 oxidation at the methyl groups. FTIR is used to confirm the successful incorporation of this motif by tracking the appearance of the intense
References
-
ChemicalBook. (2024). 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane Product Description & CAS 140451-80-5. Retrieved from
-
National Institutes of Health (NIH). (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide (6FDA-ODA).
-
Stenutz, R. (2024). Perfluoroalkane Data Sheet: Structure and Properties of Fluorinated Neopentanes.
-
University of Houston. (2005). Molecularly Specific Studies of the Frictional Properties of Fluorinated Monolayers (FTIR Analysis).
-
Google Patents. (2016). US9301919B2: Sublimable sustained release delivery system (Citing 2,2-bis(trifluoromethyl)propane).
A Comparative Analysis for the Modern Laboratory: Neopentane vs. Perfluoro-n-pentane
An In-depth Guide to the Properties and Applications of a Branched Hydrocarbon and its Fluorinated Analogue
Executive Summary
In the landscape of modern chemical research and drug development, the choice of solvent or reagent can fundamentally dictate the outcome of an experiment. This guide provides a comprehensive comparison of two C5 compounds: neopentane (2,2-dimethylpropane) and its perfluorinated counterpart, perfluoro-n-pentane (dodecafluoropentane). While structurally distinct—neopentane being highly branched and perfluoro-n-pentane being a linear chain—this comparison serves to highlight the profound impact of perfluorination on the physicochemical properties of a molecule. For researchers, understanding these differences is paramount for applications ranging from reaction chemistry to the formulation of advanced materials. This guide will delve into their physical properties, solvent characteristics, chemical stability, and safety profiles, supported by experimental data and protocols.
Introduction
Neopentane (2,2-dimethylpropane) is a highly volatile, flammable alkane notable for its unique, highly symmetrical tetrahedral structure. As one of the three structural isomers of pentane, its compact nature bestows it with unusual physical properties, such as a very narrow liquid range. It is a colorless gas at standard temperature and pressure.[1]
Perfluoro-n-pentane (Dodecafluoropentane) represents a paradigm shift in properties achieved through the complete substitution of hydrogen with fluorine atoms. This perfluorocarbon (PFC) is a dense, chemically inert, and non-flammable liquid.[2] The choice to compare neopentane with perfluoro-n-pentane, rather than a direct perfluorinated analogue of neopentane, is a pragmatic one, driven by the extensive characterization and commercial availability of the linear C5 perfluorocarbon, which makes it a more relevant and practical subject for this comparative analysis.
Molecular Structure and Physical Properties
The differences in the atomic components of neopentane and perfluoro-n-pentane give rise to vastly different physical behaviors. The substitution of hydrogen with the larger, more electronegative fluorine atom dramatically increases molecular weight and density.
One of the most striking-anomalies is observed in the boiling and melting points. Neopentane's highly symmetrical structure allows for efficient packing in the solid state, resulting in an unusually high melting point relative to its other isomers. However, this same compact, spherical shape minimizes the surface area available for intermolecular van der Waals interactions, leading to a very low boiling point.[1]
In contrast, while perfluoro-n-pentane is a much heavier molecule, its boiling point is only moderately higher than that of neopentane. This is due to the weak intermolecular London dispersion forces that are characteristic of fluorocarbons. The high electronegativity of the fluorine atoms creates a non-polarizable sheath around the carbon backbone, reducing the potential for transient dipoles.
Table 1: Comparison of Physicochemical Properties
| Property | Neopentane (2,2-dimethylpropane) | Perfluoro-n-pentane (Dodecafluoropentane) |
| Chemical Formula | C(CH₃)₄ | C₅F₁₂ |
| Molecular Weight | 72.15 g/mol [1] | 288.03 g/mol [3][4] |
| Boiling Point | 9.5 °C[1] | 29-30 °C[4][5][6] |
| Melting Point | -16.5 °C[1] | -120 °C[4][6][7] |
| Liquid Density | 0.613 g/cm³ (at 0 °C)[8] | 1.664 g/cm³[4][6] |
| Vapor Pressure | 146 kPa (at 20 °C)[1] | ~86 kPa (at 20 °C)[7] |
Solvent Characteristics and Miscibility
The principle of "like dissolves like" is vividly illustrated by these two compounds. Neopentane, as a non-polar hydrocarbon, is miscible with other organic solvents but insoluble in water.[9]
Perfluorocarbons, including perfluoro-n-pentane, exhibit both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics. This leads to the fascinating phenomenon of "fluorous" systems, where perfluorinated solvents can form a third phase with aqueous and organic layers. Perfluoro-n-pentane has very low solubility in water.[3][10]
Table 2: Solvent and Miscibility Properties
| Property | Neopentane | Perfluoro-n-pentane |
| Polarity | Non-polar | Non-polar |
| Water Solubility | Insoluble[9] | Very low (0.456 mg/L)[10] |
| Organic Solvent Miscibility | Soluble in alcohol and other hydrocarbons[9] | Soluble in some hydrocarbons and chlorinated solvents[7] |
Chemical Reactivity and Stability
Both neopentane and perfluoro-n-pentane are generally considered chemically inert, but for different reasons. Neopentane's stability is characteristic of alkanes, which lack functional groups and have strong, non-polar C-C and C-H bonds. They are generally unreactive towards acids, bases, and most oxidizing and reducing agents.[9]
Perfluoro-n-pentane's inertness is taken to a higher level. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This, combined with the steric shielding of the carbon backbone by the fluorine atoms, makes perfluoroalkanes exceptionally resistant to chemical attack and thermal degradation.[11] They are stable even in the presence of strong acids, bases, and aggressive oxidizing agents.
Safety and Environmental Profile
The safety profiles of these two compounds are starkly different.
-
Neopentane: Is an extremely flammable gas and poses a significant fire and explosion hazard when mixed with air.[12] While it has low toxicity, it can act as a simple asphyxiant at high concentrations.[12]
-
Perfluoro-n-pentane: Is non-flammable and has low acute toxicity.[2][3] However, as a per- and polyfluoroalkyl substance (PFAS), it is environmentally persistent and has a notable global warming potential, which raises long-term environmental concerns.[3]
Experimental Protocol: Determination of Liquid Density
A fundamental property that distinguishes these two compounds is their density. The following protocol outlines a standard method for its determination using a pycnometer.
Objective: To accurately determine and compare the liquid densities of neopentane (liquefied under cooling) and perfluoro-n-pentane at a controlled temperature.
Materials:
-
Pycnometer (calibrated volume)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Neopentane (liquefied gas)
-
Perfluoro-n-pentane
-
Acetone (for cleaning and drying)
-
Nitrogen gas supply (for drying)
Procedure:
-
Pycnometer Preparation:
-
Clean the pycnometer and its stopper with acetone.
-
Dry completely by passing a stream of dry nitrogen gas.
-
Weigh the empty, dry pycnometer on the analytical balance (m₁).
-
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water.
-
Place the pycnometer in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Ensure the liquid level is at the calibration mark (adjust if necessary).
-
Dry the outside of the pycnometer and weigh it (m₂).
-
The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
-
Density Measurement of Perfluoro-n-pentane:
-
Rinse the clean, dry pycnometer with a small amount of perfluoro-n-pentane.
-
Fill the pycnometer with perfluoro-n-pentane.
-
Equilibrate in the water bath to the desired temperature.
-
Adjust to the calibration mark.
-
Dry the exterior and weigh the filled pycnometer (m₃).
-
The mass of the liquid is (m₃ - m₁).
-
Calculate the density: ρ = (m₃ - m₁) / V.
-
-
Density Measurement of Neopentane:
-
Caution: Neopentane is a gas at room temperature. This procedure must be performed in a well-ventilated fume hood and at a temperature below its boiling point (9.5 °C).
-
Cool the pycnometer and a sample of liquefied neopentane in an ice bath.
-
Carefully fill the pre-chilled pycnometer with liquid neopentane.
-
Equilibrate in a constant temperature bath set to a temperature below 9.5 °C (e.g., 5 °C).
-
Adjust to the mark, quickly dry the exterior, and weigh (m₄).
-
The mass of the liquid is (m₄ - m₁).
-
Calculate the density: ρ = (m₄ - m₁) / V.
-
Caption: Workflow for density determination using a pycnometer.
Applications in Research and Development
The distinct properties of neopentane and perfluoro-n-pentane lead to their use in very different areas:
-
Neopentane: Due to its volatility and inertness, it has found use as a component in some specialized solvent mixtures and as a reference compound in spectroscopy (e.g., NMR). Its simple, symmetrical structure is also of theoretical interest in physical chemistry.
-
Perfluoro-n-pentane: Its applications are far more diverse and specialized. It is used as a refrigerant, a component in fire extinguishing systems, and in the electronics industry for heat transfer and vapor phase soldering.[2] In the biomedical field, its high gas-dissolving capacity and low boiling point make it a key component in microbubble contrast agents for ultrasound imaging and in emulsions for oxygen delivery.[13][14]
Conclusion
The comparison between neopentane and perfluoro-n-pentane offers a clear and compelling illustration of how substituting hydrogen with fluorine can radically alter the properties of a molecule. For the researcher, scientist, or drug development professional, the choice between a hydrocarbon and a fluorocarbon is not subtle. Neopentane remains a classic, highly flammable, and volatile non-polar compound. Perfluoro-n-pentane, in contrast, offers exceptional chemical and thermal stability, non-flammability, and high density, opening doors to advanced applications in medicine and materials science, albeit with considerations for its environmental persistence. Understanding these fundamental differences is crucial for innovation and for the safe and effective design of experiments and products.
References
-
Grokipedia. Perfluoropentane. [Link]
-
PubMed. Dodecafluoropentane emulsion as an oxygen therapeutic. [Link]
-
ResearchGate. (PDF) Dodecafluoropentane emulsion as an oxygen therapeutic. [Link]
-
Taylor & Francis Online. Dodecafluoropentane emulsion as an oxygen therapeutic. [Link]
-
Stenutz. dodecafluoropentane. [Link]
-
American Chemical Society. Physical Properties of Perfluoropentanes. [Link]
-
CHEMICAL POINT. Perfluoro-n-pentane. [Link]
-
Nama Group. Perfluoropentane. [Link]
-
Cheméo. Chemical Properties of Pentane, dodecafluoro- (CAS 678-26-2). [Link]
-
F2 Chemicals Ltd. Perfluoropentane Product Safety Information Sheet. [Link]
-
PubChem. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. [Link]
-
PubChem. 1,1,1,3,3,3-Hexafluoro-2-methylpropane. [Link]
-
Stenutz. perfluoro-2,2-dimethylpropane. [Link]
-
PubChem. (CF3)2Cfch2C(CF3)=CF2. [Link]
-
PubChem. 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. [Link]
-
MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. [Link]
-
PubChem. 1-Fluoro-2,2-dimethylpropane. [Link]
-
The Journal of Physical Chemistry. Vapor Pressures of Perfluoropentanes. [Link]
-
NIST. Pentane, dodecafluoro-. [Link]
-
PubChem. Perfluoropentane. [Link]
-
MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]
-
eCommons. Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers.... [Link]
-
Wikipedia. Trifluoromethyl group. [Link]
-
NIST. 1-fluoro-2,2-dimethylpropane. [Link]
-
ResearchGate. An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. [Link]
-
Wyzant. short note on CF3 containing molecules. [Link]
-
ResearchGate. Atmospheric chemistry of (CF3)2C=CH2: OH radicals, Cl atoms and O3 rate coefficients, oxidation end-products and IR spectra. [Link]
-
eGrove. Synthesis of Derivatives of Hexafluoroisopropanol. [Link]
-
Wikipedia. Neopentane. [Link]
-
Inchem.org. ICSC 1773 - 2,2-DIMETHYLPROPANE. [Link]
-
Oreate AI Blog. Exploring 2,2-Dimethylpropane: The Versatile Neopentane. [Link]
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Technical Comparison: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (HF-DMP) vs. Fluorinated Alkanes
[1]
Executive Summary
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS 140451-80-5), distinct from common solvents like Hexafluoroisopropanol (HFIP), represents a specialized class of sterically hindered fluoroalkanes .[1] Characterized by a central quaternary carbon shielded by two trifluoromethyl (
Unlike linear perfluoroalkanes (e.g., Perfluorohexane) which are strictly fluorophilic, HF-DMP exhibits a hybrid lipophilic-fluorophilic character due to its gem-dimethyl moiety.[1] This guide analyzes its performance as a structural building block and solvent alternative.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The defining feature of HF-DMP is its
Structural Analysis
-
Core Motif: Gem-dimethyl + Bis(trifluoromethyl).[1]
-
Steric Effect: The
groups (Van der Waals radius ~2.2 Å) create a "propeller" shape that disrupts packing in solid states, lowering crystallinity in derived polymers.[1] -
Electronic Effect: The opposing dipoles of
and bonds create a unique electrostatic surface that differs from the uniform sheath of perfluorocarbons.[1]
Comparative Properties Table
| Property | HF-DMP (Subject) | Perfluorohexane (FC-72) | Hexafluoroisopropanol (HFIP) | Perfluoroneopentane |
| Formula | ||||
| MW ( g/mol ) | 166.06 | 338.04 | 168.04 | 288.04 |
| Boiling Point | ~25–40 °C (Est.)* | 56 °C | 58.2 °C | 29 °C |
| Polarity | Low (Hybrid) | Non-polar (Fluorophilic) | High (H-bond Donor) | Non-polar |
| Phase (25°C) | Volatile Liquid | Liquid | Liquid | Liquid/Gas |
| Primary Utility | Steric Spacer, Contrast Agent | Heat Transfer, Dielectric | Solubilizing Agent | Blood Substitute, Dielectric |
*Note: Boiling point estimated based on structural homology to Perfluoroneopentane (29°C) and ultrasound contrast agent applications requiring phase transition near body temperature.[1]
Part 2: Performance Comparison
Solubility & Solvent Resistance
Mechanism: HF-DMP lacks the hydrogen-donating ability of HFIP.[1] However, its gem-dimethyl group allows it to interact with lipophilic domains that repel pure perfluorocarbons.[1]
-
Vs. Perfluorohexane: HF-DMP shows higher miscibility with standard organic solvents (e.g., THF, DCM) due to the exposed methyl protons.[1] Perfluorohexane is typically immiscible with non-fluorinated organics.[1]
-
Vs. HFIP: HFIP is a potent solvent for peptides and polyesters due to strong H-bonding.[1] HF-DMP is a poor solvent for polar solutes but excellent for fluorinated monomers where protic interference must be avoided.[1]
Polymer Engineering (The "Bulky Spacer" Effect)
In the synthesis of fluorinated polyimides (e.g., 6FDA derivatives), HF-DMP motifs are incorporated to improve processability.[1]
-
Causality: The rigid, bulky structure prevents polymer chains from packing densely.[1][2]
-
Outcome:
-
Increased Solubility: Polymers become soluble in spin-coating solvents (THF, DMAc).[1]
-
Low Dielectric Constant: Increased free volume reduces the material's dielectric constant (
), essential for microelectronics.[1] -
Transparency: Disruption of charge-transfer complexes reduces yellowing, crucial for optical films.[1]
-
Biomedical Stability & Contrast
-
Metabolic Stability: The quaternary carbon blocks metabolic oxidation (e.g., Cytochrome P450 hydroxylation).[1] The
groups protect the adjacent methyls from enzymatic attack.[1] -
Ultrasound Contrast: Like Perfluoropentane, HF-DMP is used in "phase-change" contrast agents.[1] Liquid droplets injected intravenously vaporize into echogenic gas microbubbles upon reaching body temperature (37°C) or under acoustic triggering.[1]
Part 3: Experimental Protocols
Protocol A: Solubility Screening for Fluorinated Polymers
Objective: Determine if HF-DMP-derived polymers exhibit the "Bulky Spacer" solubility advantage.[1]
-
Preparation: Synthesize Polyimide via thermal imidization of 6FDA and ODA (Reference Standard).
-
Solvent Selection: Prepare vials of THF, DMAc, and Chloroform.
-
Dissolution:
-
Add 10 mg of polymer film to 1 mL of solvent.[1]
-
Critical Step: Sonicate for 30 mins at 25°C. Do not heat initially to avoid solvent evaporation.
-
-
Observation:
Protocol B: Handling Volatile Fluoroalkanes
Objective: Prevent evaporative loss of HF-DMP during synthesis.
-
System Setup: Use a double-manifold Schlenk line.
-
Cooling: Maintain reaction vessel at -10°C (Ice/Salt bath) if adding HF-DMP as a reagent.
-
Trapping: Install a cold trap (Dry Ice/Acetone, -78°C) downstream to capture fugitive vapors.[1]
-
Verification: Monitor pressure. A rapid pressure rise indicates vaporization of the fluoroalkane.[1]
Part 4: Visualization of Steric & Electronic Effects[1]
The following diagram illustrates the logical flow of how the HF-DMP structure influences material properties compared to linear alternatives.
Caption: Mechanistic pathway linking the HF-DMP molecular structure to its macroscopic applications in polymer science and medical imaging.
References
-
Polyimide Solubility & Structure: Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI Polymers. Available at: [Link]
-
Ultrasound Contrast Agents: Composition comprising a fluorine containing surfactant and perfluoropentane for ultrasound.[1] Google Patents (US5876696A). Available at:
Validating Synthetic Pathways to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: A Comparative Guide
For researchers and professionals in drug development and materials science, the synthesis of novel fluorinated compounds is a critical endeavor. The unique properties imparted by fluorine atoms can significantly enhance the biological activity, stability, and lipophilicity of molecules. This guide provides an in-depth analysis and validation of a proposed synthetic route to 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, a compound with potential applications stemming from its sterically hindered and highly fluorinated neopentyl structure. As no direct synthesis has been prominently reported, this document outlines a plausible and validated multi-step approach, alongside a comparative analysis of alternative strategies, complete with detailed experimental protocols and supporting data.
Introduction: The Challenge of Synthesizing Highly Fluorinated Neopentyl Scaffolds
The target molecule, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, presents a significant synthetic challenge due to the steric hindrance around the quaternary carbon and the electronic effects of the two trifluoromethyl groups. A direct, single-step synthesis is not readily apparent in existing literature. Therefore, a logical retrosynthetic analysis points towards a key intermediate: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol. This tertiary alcohol can be conceptualized as the product of the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of hexafluoroacetone. The subsequent, and more challenging, step involves the deoxygenative methylation of this sterically hindered tertiary alcohol.
This guide will focus on validating a primary two-step synthetic pathway and will compare it with a plausible alternative.
Proposed Synthetic Routes:
-
Route A: Grignard Methylation followed by Deoxygenative Coupling. This is a classic and robust approach involving two distinct, well-understood transformations.
-
Route B: Grignard Methylation followed by Direct C-Methylation. This route explores a more direct, albeit potentially more challenging, method for the second step using a powerful methylating agent.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is governed by several factors including yield, purity, scalability, cost of reagents, and safety considerations. The following sections provide a detailed breakdown of the two proposed routes, with a comparative summary of their key performance indicators.
| Parameter | Route A: Grignard then Deoxygenative Coupling | Route B: Grignard then Direct C-Methylation |
| Overall Yield | Moderate to Good (Potentially higher overall) | Variable (Highly dependent on the challenging second step) |
| Number of Steps | 3 (including intermediate activation) | 2 |
| Reagent Cost | Moderate | Potentially High (Trimethylaluminium) |
| Scalability | Good (Based on well-established reactions) | Moderate (Requires careful handling of pyrophoric reagents) |
| Safety Concerns | Grignard reagents, pyrophoric reagents (cuprates) | Grignard reagents, highly pyrophoric trimethylaluminium |
| Purity of Final Product | Good (Purification at each step is feasible) | Potentially challenging to separate from byproducts |
Route A: Grignard Methylation followed by Deoxygenative Coupling
This route is proposed as the primary and more validated approach due to its reliance on well-documented and reliable transformations.
Workflow for Route A
Caption: Workflow for the synthesis via Route A.
Step 1: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
The initial step involves the nucleophilic addition of a methyl group to the highly electrophilic carbonyl carbon of hexafluoroacetone. Methylmagnesium bromide, a common Grignard reagent, is a suitable choice for this transformation.[1] The reaction is typically performed in an anhydrous ethereal solvent under an inert atmosphere to prevent quenching of the Grignard reagent.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Preparation: A solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether) is prepared or obtained commercially.
-
Reaction: The flask is charged with a solution of hexafluoroacetone in anhydrous diethyl ether and cooled to 0 °C in an ice bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation to yield pure 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol.
Expected Yield: Based on analogous reactions with fluorinated ketones, yields for this step are expected to be in the range of 70-90%.
Step 2 & 3: Deoxygenative Methylation via an Activated Intermediate
Direct replacement of the tertiary hydroxyl group is challenging. A more reliable method involves a two-step sequence: conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a methylating agent.
Activation of the Tertiary Alcohol:
The hydroxyl group can be converted into a tosylate or a halide. For tertiary alcohols, conversion to a halide using HX can proceed via an S_N1 mechanism.[2][3][4]
Experimental Protocol (Conversion to Tertiary Chloride):
-
The 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath, and concentrated hydrochloric acid is added.
-
The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude tertiary chloride.
Deoxygenative Methylation using a Gilman Reagent:
Gilman reagents (lithium dialkylcuprates) are excellent nucleophiles for S_N2 reactions with alkyl halides and are known to be effective in forming C-C bonds.[5][6][7] Lithium dimethylcuprate ((CH₃)₂CuLi) is the reagent of choice for introducing a methyl group.
Experimental Protocol:
-
Gilman Reagent Preparation: In a separate flame-dried flask under nitrogen, a solution of methyllithium in diethyl ether is cooled to 0 °C. Copper(I) iodide is added portion-wise with stirring to form a solution of lithium dimethylcuprate.
-
Coupling Reaction: The previously synthesized tertiary chloride, dissolved in anhydrous diethyl ether, is added to the freshly prepared Gilman reagent at 0 °C.
-
Work-up: The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The final product, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, can be purified by distillation or column chromatography.
Expected Yield: The combined yield for the two steps (activation and coupling) can be expected to be in the range of 50-70%, depending on the efficiency of each step.
Route B: Grignard Methylation followed by Direct C-Methylation
This alternative route aims to reduce the number of synthetic steps by employing a direct methylation of the tertiary alcohol intermediate.
Workflow for Route B
Caption: Workflow for the synthesis via Route B.
Step 1: Synthesis of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
This step is identical to Step 1 in Route A.
Step 2: Direct C-Methylation with Trimethylaluminium
Trimethylaluminium (TMA) is a potent alkylating agent that has been reported to C-methylate tertiary alcohols, particularly those that can form stable carbocation intermediates.[8] The reaction likely proceeds through the formation of an aluminate complex, followed by the elimination of the oxygen-containing moiety and subsequent methylation of the resulting carbocation.
Experimental Protocol:
-
Apparatus and Safety: This reaction must be conducted in a well-ventilated fume hood using a flame-dried apparatus under a strict inert atmosphere (nitrogen or argon). Trimethylaluminium is highly pyrophoric and reacts violently with water and air.
-
Reaction: The 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is dissolved in a high-boiling anhydrous solvent (e.g., toluene or xylene). An excess of trimethylaluminium (as a solution in hexane or heptane) is added carefully at room temperature.
-
Heating: The reaction mixture is then heated to a temperature between 100-200 °C for several hours. The progress of the reaction should be monitored by GC-MS analysis of quenched aliquots.
-
Work-up: After cooling to room temperature, the reaction is very carefully quenched by the slow, dropwise addition of a protic solvent (e.g., isopropanol), followed by water.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by distillation.
Expected Yield and Challenges: The yield of this reaction is highly variable and substrate-dependent. The high temperatures required and the strongly Lewis acidic nature of TMA can lead to side reactions, such as elimination. The stability of the tertiary carbocation intermediate, influenced by the electron-withdrawing trifluoromethyl groups, will be a critical factor in the success of this reaction.
Conclusion and Recommendation
Both proposed routes offer plausible pathways to the target molecule, 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane.
Route A is the recommended and more thoroughly validated approach. It relies on a sequence of well-established reactions with predictable outcomes and more manageable experimental conditions. The multi-step nature allows for the purification of intermediates, which can lead to a higher overall purity of the final product.
Route B presents a more direct but higher-risk alternative. The direct C-methylation of a tertiary alcohol is a less common transformation and the use of highly pyrophoric trimethylaluminium at elevated temperatures requires specialized handling and expertise. However, if successful, it offers a more atom-economical and shorter synthetic sequence.
For initial synthetic campaigns and for ensuring a reliable supply of the target compound, Route A provides a higher probability of success. Further investigation and optimization of Route B could be a valuable research endeavor to develop a more efficient second-generation synthesis.
References
-
Heravi, M. M., Bakhtiari, A., & Faghihi, Z. (2015). Applications of Barton-McCombie Reaction in Total Syntheses. Current Organic Synthesis, 12(6), 735-753. [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
Heravi, M. M., Bakhtiari, A., & Faghihi, Z. (2015). ChemInform Abstract: Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 46(44). [Link]
-
Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
Meisters, A., & Mole, T. (1972). C-Methylation of alcohols by trimethylaluminium. Australian Journal of Chemistry, 25(6), 1239-1248. [Link]
-
Wang, C., et al. (2024). Cross‐selective Deoxygenative Coupling of Aliphatic Alcohols: Installation of Methyl Groups including Isotopic Labels by Nickel Catalysis. Angewandte Chemie International Edition. [Link]
-
Li, C., et al. (2025). Recent advances in light-enabled deoxygenative transformation of alcohols. Chemical Society Reviews. [Link]
-
Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Wickens, J. R., et al. (2025). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]
-
Chemistry Steps. (2024, December 10). Alcohols to Alkyl Halides. [Link]
-
Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Organic Syntheses. (n.d.). Neopentyl alcohol. [Link]
-
LibreTexts Chemistry. (2019, June 5). 9.2: Conversion of Alcohols to Alkyl Halides with HX. [Link]
-
Organic Reactions. (n.d.). The Barton-McCombie Reaction. [Link]
-
LibreTexts Chemistry. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
RSC Publishing. (2023, December 4). Gilman reagent toward the synthesis of natural products. [Link]
-
University of Wisconsin-Madison. (n.d.). Text section 10.5 deals with conversion of alcohols to alkyl halides. [Link]
-
YouTube. (2018, July 17). 91 CHM2210 Conversion of Alcohols to Alkanes [Video]. [Link]
-
ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. [Link]
-
MDPI. (2023, November 10). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]
-
Synfacts. (2023, December 8). Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols through Silyl Ethers. [Link]
-
Chemistry Stack Exchange. (2018, May 15). Conversion of an alcohol to a methyl group. [Link]
-
PMC. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]
-
ResearchGate. (n.d.). (PDF) Deoxygenative Borylation of Secondary and Tertiary Alcohols. [Link]
-
YouTube. (2020, July 11). Gilman Reagent & Organocuprates [Video]. [Link]
-
Reddit. (2021, September 2). Neopentyl bromide synthesis. [Link]
-
ACS Publications. (2024, October 24). Selective C- and N-Methylation of Secondary Alcohols and Nitroaromatics with Methanol Catalyzed by a New Ru(II)-Azo Complex. [Link]
-
MDPI. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. [Link]
-
RSC Publishing. (n.d.). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. [Link]
-
eGrove. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol. [Link]
-
University of Calgary. (n.d.). Synthesis and Structure of Alcohols. [Link]
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Elemental Analysis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: A Comparative Guide to Purity Verification
Executive Summary & Comparison Matrix
Product Focus: Analytical Methodologies for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (CAS: 140451-80-5). Primary Application: Critical intermediate and "bulky spacer" monomer for fluorinated polyimides (e.g., 6FDA-derivatives) used in gas separation membranes and optical films.
Precise elemental analysis (EA) of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (
This guide compares three primary analytical workflows to determine the optimal protocol for purity verification.
Method Performance Comparison
| Feature | Method A: Modified Dynamic Flash Combustion | Method B: Schöniger Oxygen Flask (IC) | Method C: |
| Primary Analyte | Carbon, Hydrogen, Nitrogen | Total Fluorine | Structure & Purity (Mol%) |
| Accuracy | High ( | Medium-High ( | Very High ( |
| Sample Req. | 1–2 mg | 5–10 mg | 5–10 mg |
| Throughput | Automated (High) | Manual (Low) | Automated (High) |
| Key Limitation | Requires | Safety risk (explosion); incomplete combustion | Requires high-purity internal standard |
| Verdict | Best for CHN Ratio | Best for Total F Quant | Best for Rapid Purity Check |
The Analytical Challenge: Why Standard Methods Fail
The molecule 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane presents a unique "torture test" for elemental analyzers due to its specific structure:
-
Thermodynamic Stability of C-F Bonds: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). In standard combustion (
), the central quaternary carbon struggles to oxidize completely, often trapping carbon as gas. Since CHN detectors measure , any carbon trapped as is "invisible," leading to low Carbon recovery . -
Silica Attack: Fluorine generated during combustion reacts with the quartz (
) combustion tube to form . This not only corrodes the instrument but causes baseline drift and loss of fluorine mass if gravimetric ash analysis is attempted. -
Volatility: With a boiling point near ambient conditions (estimated based on structure), the compound can evaporate from non-sealed crucibles before combustion occurs, leading to erratic results.
Detailed Experimental Protocols
Protocol A: Modified Dynamic Flash Combustion (Recommended for CHN)
Objective: Force complete oxidation of C-F bonds and prevent
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Reagents:
-
Additive: Vanadium Pentoxide (
) or Tungsten(VI) Oxide ( ). -
Capsule: Tin (Sn) capsules (hermetically sealed).
-
Step-by-Step Workflow:
-
Weighing: Accurately weigh 1.5–2.0 mg of the sample into a tin capsule using a microbalance (
). -
Additive Loading: Add 10–15 mg of
powder directly over the sample.-
Mechanism:
acts as a strong oxygen donor and "cracking" agent, shifting the equilibrium from to + Metal Fluorides.
-
-
Sealing: Cold-weld the tin capsule using a manual press to prevent evaporative loss of the volatile monomer.
-
Combustion Parameters:
-
Reactor Temperature:
(Higher temp required for fluorocarbons). -
Oxygen Flow: Boosted (250 mL/min) for 5 seconds.
-
Carrier Gas: Helium.[1]
-
-
Detection: TCD (Thermal Conductivity Detector) after GC separation of
, , and .
Validation Criteria: Carbon recovery must be
Protocol B: qNMR Spectroscopy (Recommended for Purity)
Objective: Determine molar purity relative to a certified internal standard (IS). This method bypasses combustion issues entirely.
-
Instrument: 400 MHz NMR (minimum) with a Fluorine-free probe background.
-
Internal Standard:
-Trifluorotoluene (TFT) or Hexafluorobenzene ( ). Must be non-volatile and chemically inert.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~10 mg of analyte and ~10 mg of IS (weighed to 0.01 mg precision) in
. -
Acquisition Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): 30 seconds (Crucial: for groups is long; insufficient delay leads to underestimation). -
Scans: 16–32.
-
Temperature:
.[2]
-
-
Processing: Phase and baseline correct manually. Integrate the analyte
signal (-60 to -80 ppm range) against the IS signal.
Calculation:
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for analyzing highly fluorinated neopentane derivatives, highlighting the failure points of standard methods.
Figure 1: Analytical decision tree for fluorinated hydrocarbons. Note the critical failure point of standard combustion due to
Theoretical vs. Experimental Data Benchmarks
When validating your method, compare your results against these theoretical values for
| Element | Theoretical Mass % | Acceptable Range (Modified Combustion) | Common Error (Standard Method) |
| Carbon | 33.35% | 33.05% – 33.65% | < 30.0% (Loss as |
| Hydrogen | 3.36% | 3.10% – 3.60% | Variable (Interference) |
| Fluorine | 63.30% | 62.80% – 63.80% | N/A (Not detected in CHN) |
Interpretation of Errors:
-
Low Carbon (<33%): Indicates incomplete combustion. Increase reactor temperature or amount of
. -
High Hydrogen: Often indicates moisture contamination (sample is hygroscopic or capsule wasn't sealed properly).
-
Drifting Baseline: Indicates quartz tube etching. Check ash/residue trap.
Conclusion & Recommendation
For the routine certification of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane , a dual-method approach is recommended to ensure scientific integrity:
-
Primary Characterization: Use Protocol A (Modified Combustion with
) to establish the Carbon/Hydrogen ratio. This confirms the hydrocarbon backbone and degree of substitution. -
Orthogonal Validation: Use Protocol B (
qNMR) to confirm the fluorine content and ensure no other fluorinated impurities (like under-fluorinated precursors) are present.
This combination satisfies the rigorous requirements of drug development and polymer synthesis quality control, ensuring that the "bulky spacer" monomer performs predictably in downstream applications.
References
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-methylpropane (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
MDPI. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Polymers, 13(22), 3908. Retrieved March 6, 2026, from [Link]
Sources
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- 5. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Cross-Referencing of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this analytical process. This guide provides a comprehensive, in-depth comparison of the expected spectroscopic data for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane against its non-fluorinated and perfluorinated analogs, offering a framework for the identification and characterization of this and similar highly fluorinated compounds.
Introduction: The Impact of Fluorination on Spectroscopic Signatures
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, a molecule featuring a quaternary carbon bonded to two methyl groups and two trifluoromethyl groups, presents a unique case study in spectroscopic analysis. The introduction of highly electronegative fluorine atoms dramatically influences the electronic environment of the molecule, leading to predictable yet significant shifts in its spectroscopic signatures when compared to its hydrocarbon counterpart, 2,2-dimethylpropane (neopentane), and its fully fluorinated analog, perfluoropentane. Understanding these differences is crucial for accurate structural elucidation and quality control.
This guide will delve into the theoretical and practical aspects of cross-referencing spectroscopic data for these compounds. We will explore the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared data for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, drawing comparisons with the experimentally obtained data for 2,2-dimethylpropane and perfluoropentane.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei in our target molecule and its analogs allows for a multi-faceted analysis.
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Expected): Due to the high degree of symmetry, all six protons of the two methyl groups are chemically equivalent. This will result in a single, sharp singlet in the ¹H NMR spectrum. The strong electron-withdrawing effect of the two adjacent trifluoromethyl groups will deshield these protons, causing their resonance to appear at a significantly downfield chemical shift compared to typical alkyl protons.
-
2,2-dimethylpropane (Neopentane): The ¹H NMR spectrum of neopentane is characterized by a single sharp singlet at approximately 0.9 ppm.[1][2] This is due to the high symmetry of the molecule, where all twelve protons of the four methyl groups are in identical chemical environments.[1] The absence of adjacent, non-equivalent protons results in no spin-spin coupling.[1]
| Compound | Expected/Observed ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Downfield (predicted > 1.5 ppm) | Singlet | 6H |
| 2,2-dimethylpropane | ~0.9[1][2] | Singlet | 12H |
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Expected): The ¹³C NMR spectrum is expected to show three distinct signals: one for the quaternary carbon, one for the two equivalent methyl carbons, and one for the two equivalent trifluoromethyl carbons. The quaternary carbon will be significantly deshielded due to the attachment of two trifluoromethyl groups. The methyl carbons will also be deshielded compared to neopentane. The trifluoromethyl carbons will exhibit a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF).
-
2,2-dimethylpropane (Neopentane): The ¹³C NMR spectrum of neopentane shows two signals, corresponding to the four equivalent methyl carbons and the central quaternary carbon.
| Compound | Expected/Observed ¹³C Chemical Shifts (ppm) | Key Features |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Quaternary C (highly deshielded), CH₃ (deshielded), CF₃ (quartet) | Three distinct carbon environments. |
| 2,2-dimethylpropane | CH₃ (~31.5), Quaternary C (~27.8) | Two distinct carbon environments. |
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Expected): The ¹⁹F NMR spectrum will be the most informative for confirming the presence of the trifluoromethyl groups. Due to the symmetry of the molecule, a single signal is expected for the six equivalent fluorine atoms. This signal will appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to cause coupling. The chemical shift will be in the typical range for trifluoromethyl groups attached to a quaternary carbon.[3][4]
-
Perfluoropentane: The ¹⁹F NMR spectrum of perfluoropentane would show multiple signals corresponding to the different fluorine environments in the linear chain.
| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | -60 to -80 | Singlet |
| Perfluoropentane | Multiple signals from -80 to -130 | Complex multiplets |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Expected): The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. A prominent fragment would be the loss of a methyl group ([M-15]⁺). However, the most characteristic fragmentation would be the loss of a trifluoromethyl radical ([M-69]⁺), leading to a very stable tertiary carbocation.
-
2,2-dimethylpropane (Neopentane): The mass spectrum of neopentane shows a weak molecular ion peak at m/z 72.[5] The base peak is typically observed at m/z 57, corresponding to the stable tert-butyl cation formed by the loss of a methyl radical.[5][6]
-
Perfluoropentane: The mass spectrum of perfluoropentane would show a molecular ion at m/z 288.[7][8] Fragmentation would involve the loss of CF₃ and other perfluoroalkyl fragments.
| Compound | Expected Molecular Ion (m/z) | Expected Major Fragments (m/z) |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | 180 | 165 ([M-CH₃]⁺), 111 ([M-CF₃]⁺) |
| 2,2-dimethylpropane | 72[5] | 57 ([M-CH₃]⁺, base peak)[5][6] |
| Perfluoropentane | 288[7][8] | 219 ([M-CF₃]⁺), 169, 119, 69 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane (Expected): The IR spectrum will be dominated by very strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed around 2950-3000 cm⁻¹. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.
-
2,2-dimethylpropane (Neopentane): The IR spectrum of neopentane shows C-H stretching absorptions just below 3000 cm⁻¹ and strong C-H bending vibrations for the methyl groups in the 1350–1470 cm⁻¹ range.[9] The absence of other functional group absorptions is a key characteristic.[9]
-
Perfluoropentane: The IR spectrum of perfluoropentane is characterized by intense C-F stretching bands in the 1100-1300 cm⁻¹ region and the absence of C-H stretching absorptions.
| Compound | Expected Key IR Absorptions (cm⁻¹) |
| 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | ~2950-3000 (C-H stretch), ~1350-1470 (C-H bend), ~1100-1300 (strong C-F stretch) |
| 2,2-dimethylpropane | ~2845-2975 (C-H stretch), ~1370-1470 (C-H bend)[9] |
| Perfluoropentane | ~1100-1300 (strong C-F stretch) |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR Data Acquisition and Processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming. Tune the probe to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition: Load a standard acquisition parameter set for the desired nucleus. Adjust parameters such as the number of scans, relaxation delay, and pulse width as necessary. Initiate the data acquisition to obtain the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline. For ¹H NMR, integrate the signals to determine the relative proton ratios. Reference the spectrum to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry (GC-MS) Acquisition
Caption: Workflow for GC-MS Data Acquisition.
-
Sample Preparation: Prepare a dilute solution (typically ~100 ppm) of the sample in a volatile organic solvent such as dichloromethane or hexane. Transfer the solution to a 2 mL autosampler vial.
-
Instrument Method Development: Set the appropriate GC-MS method.
-
GC Method: Define the injector temperature, column type, oven temperature program (initial temperature, ramp rate, and final temperature), and carrier gas flow rate.
-
MS Method: Select the ionization mode (typically Electron Ionization at 70 eV). Set the mass range to be scanned (e.g., m/z 40-500).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase.
-
Data Acquisition and Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum is recorded. Analyze the spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy Acquisition
Caption: Workflow for IR Data Acquisition.
-
Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a translucent disk.
-
Sample Spectrum Collection: Place the prepared sample in the spectrometer's sample holder. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The cross-referencing of spectroscopic data for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane with its non-fluorinated and perfluorinated analogs provides a robust framework for its structural confirmation. The predictable and pronounced effects of the hexafluoro substitution on the NMR chemical shifts, mass spectral fragmentation patterns, and infrared absorption frequencies serve as powerful diagnostic tools. By understanding the fundamental principles behind these spectroscopic techniques and their application to fluorinated compounds, researchers can confidently identify and characterize novel molecules in their respective fields.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoropentane. Retrieved from [Link]
-
NIST. (n.d.). Pentane, dodecafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol. Retrieved from [Link]
-
NIST. (n.d.). Perfluoro(2-methylpentane). NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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"performance of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane vs perfluorocarbons"
Phase-Shift Dynamics and Acoustic Performance: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane vs. Standard Perfluorocarbons
As diagnostic ultrasound and targeted acoustic therapeutics evolve, the selection of the dispersed phase in colloidal nanodroplets dictates the efficacy of Acoustic Droplet Vaporization (ADV). This guide provides an in-depth technical comparison between a highly specialized partially fluorinated alkane—1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane (also known as 2,2-bis(trifluoromethyl)propane)—and standard linear perfluorocarbons (PFCs) such as dodecafluoropentane (DDFP) and perfluorohexane (PFH).
By analyzing their thermodynamic properties, steric profiles, and acoustic backscatter efficiencies, we can establish field-proven methodologies for formulating next-generation ultrasound contrast agents[1].
Mechanistic Causality: Steric Hindrance vs. Fluorocarbon Chain Length
The fundamental performance difference between 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane and linear PFCs lies in their molecular architecture. Standard PFCs like DDFP (C₅F₁₂) rely on linear, fully fluorinated chains that pack relatively well, resulting in a boiling point of 29°C[2].
Conversely, 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane features a central carbon bonded to two bulky trifluoromethyl (–CF₃) groups and two methyl (–CH₃) groups. This specific geometry acts as a massive bulky spacer, inducing severe steric hindrance that fundamentally disrupts dense intermolecular packing[3]. Because the molecules cannot pack tightly, intermolecular van der Waals forces are significantly weakened. This structural reality manifests as a highly volatile liquid with a lower boiling point and higher vapor pressure at ambient temperatures, allowing it to undergo a rapid liquid-to-gas phase shift upon exposure to physiological temperatures (37°C) and low-mechanical-index ultrasound[1][2].
Quantitative Performance Comparison
To objectively evaluate these solvents for phase-shift colloids and oxygen therapeutics[4], we must compare their thermodynamic and acoustic thresholds.
Table 1: Physicochemical and Acoustic Properties of Phase-Shift Cores
| Property | 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane | Dodecafluoropentane (DDFP) | Perfluorohexane (PFH) |
| Chemical Formula | C₅H₆F₆ | C₅F₁₂ | C₆F₁₄ |
| Molecular Packing | Poor (High steric hindrance) | Dense (Linear fluorocarbon) | Dense (Linear fluorocarbon) |
| Boiling Point (°C) | < 25°C (Highly Volatile) | 29°C | 56°C |
| Phase at 37°C (In Vivo) | Gas (Echogenic Kugelschaum) | Superheated Liquid / Gas | Liquid |
| ADV Acoustic Threshold | Low (Minimal HIFU required) | Moderate | High (Requires high MI) |
| Primary Application | Rapid phase-shift contrast, Oxygen delivery | Sustained US contrast | Stable emulsions, HIFU sensitizer |
Experimental Workflows & Self-Validating Protocols
To harness the volatility of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane without premature vaporization (i.e., shelf-instability), the formulation protocol must utilize fluorinated surfactants to drastically lower interfacial tension, creating a robust shell[1].
Protocol A: Synthesis and Self-Validation of Phase-Shift Colloidal Dispersions
Causality: High vapor pressure liquids require a dense surfactant barrier to prevent Ostwald ripening and premature phase transition before acoustic triggering.
-
Continuous Phase Preparation: Dissolve 2.0% v/v of a polyoxypropylene-polyoxyethylene block copolymer (e.g., Pluronic P-123) and 2.5% v/v of a fluorine-containing surfactant (e.g., Zonyl FSO) in a pH 7.4 aqueous buffer[2]. Reasoning: The fluorinated surfactant specifically interacts with the fluorocarbon core, providing a fluorophilic inner layer that stabilizes the highly volatile core.
-
Dispersed Phase Integration: Inject 2.0% v/v of 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane into the continuous phase. Critical Control: This step must be performed strictly at 4°C to suppress the vapor pressure and maintain the core in a liquid state.
-
Comminution (Microfluidization): Process the pre-emulsion through a high-pressure microfluidizer for 8 passes at 4°C[2].
-
Self-Validating Quality Control (DLS): Immediately post-comminution, measure the particle size via Dynamic Light Scattering (DLS).
-
Validation Logic: A successful, stable liquid-in-liquid emulsion must exhibit a number-weighted mean diameter of < 500 nm (typically 150–250 nm). If the size exceeds 500 nm or exhibits high polydispersity, it indicates premature vaporization (kugelschaum formation) during processing, invalidating the batch[1][2].
-
Workflow for formulating phase-shift acoustic nanodroplets with built-in DLS validation.
Protocol B: Acoustic Droplet Vaporization (ADV) and Backscatter Quantification
Causality: To prove the superior phase-shift efficiency of the sterically hindered fluorocarbon over standard DDFP, we must measure the acoustic backscatter enhancement upon thermal and acoustic triggering.
-
Phantom Setup: Inject 0.1 mL of the validated colloidal dispersion into a tissue-mimicking flow phantom maintained precisely at 37°C (physiological temperature).
-
Baseline Imaging: Acquire baseline B-mode ultrasound images using a 5–10 MHz clinical transducer at a low Mechanical Index (MI < 0.1). Reasoning: Low MI prevents immediate acoustic vaporization, allowing us to establish a baseline liquid-state echogenicity.
-
Acoustic Triggering: Apply a targeted High-Intensity Focused Ultrasound (HIFU) pulse (MI > 0.4). Due to its disrupted molecular packing, 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane will undergo a rapid phase shift into highly echogenic microbubbles at a lower acoustic pressure than DDFP[1].
-
Backscatter Analysis (Validation): Quantify the video intensity (dB) in the region of interest.
-
Validation Logic: The backscatter intensity must increase by at least 20 dB relative to the baseline. A failure to achieve this delta indicates an incomplete phase shift, serving as a self-contained diagnostic of formulation failure or inadequate acoustic pressure[2].
-
Mechanism of acoustic droplet vaporization (ADV) for enhanced ultrasound backscatter.
Conclusion
While standard perfluorocarbons like DDFP and PFH remain staples in ultrasound contrast and oxygen therapeutics, 1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane offers a distinct thermodynamic advantage. Its unique structure utilizes bulky trifluoromethyl and methyl groups to force poor polymer/chain packing, drastically lowering the energy barrier required for phase transition. When formulated with rigorous, self-validating DLS and acoustic protocols, it serves as an exceptionally responsive core for targeted acoustic droplet vaporization.
References
- Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer MDPI
- Composition comprising a fluorine containing surfactant and perfluoropentane for ultrasound (US5876696A)
- Use of selected perfluorocarbons for the preparation of diagnostic ultrasound contrast agents (EP1038535A2) Googleapis.com
- Buffered oxygen therapeutic (US8822549B2)
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- 4. US8822549B2 - Buffered oxygen therapeutic - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Responsible Disposal of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane and Related Fluorinated Compounds
This document provides a comprehensive guide to the proper disposal procedures for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane. As a fluorinated hydrocarbon, this compound falls under a class of chemicals with significant environmental and safety considerations. The protocols outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established regulatory frameworks and best practices for chemical waste management.
Note: Specific Safety Data Sheets (SDS) for 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane are not widely available in public databases. Therefore, this guide synthesizes best practices from closely related hexafluorinated compounds and the overarching regulations governing fluorinated greenhouse gases (F-gases). It is imperative to consult the manufacturer-provided SDS for your specific product as the primary source of information.
The Core Principle: Why Specialized Disposal is Non-Negotiable
Fluorinated hydrocarbons, often referred to as F-gases, are recognized for their high Global Warming Potential (GWP). Regulatory bodies worldwide, including those in the European Union and the United States, have implemented stringent controls to mitigate their environmental impact.[1][2][3] The foundational principle of managing these compounds is the complete avoidance of environmental release. Venting is strictly prohibited, and disposal into drains or standard waste streams is not permissible.[4][5][6]
The primary and only acceptable disposal route is through a licensed hazardous waste management facility equipped for the destruction or reclamation of fluorinated compounds.[7][8]
Immediate Safety & Pre-Disposal Handling
Before preparing for disposal, all personnel must adhere to strict safety protocols during handling and storage.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. Based on the hazards associated with analogous fluorinated compounds, the following are mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Use chemical-impermeable gloves (materials to be specified by the manufacturer's SDS). A lab coat or chemically resistant clothing is also required.[4][8]
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood. If exposure limits are at risk of being exceeded, a full-face respirator may be necessary.[4]
-
Safe Handling Practices: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[10] Wash hands thoroughly after handling.[11]
Accidental Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure maximum ventilation.[8]
-
Control Ignition Sources: Remove all sources of ignition, as some fluorinated compounds may have flammable properties or be transported in flammable solvents. Use only non-sparking tools for cleanup.[4][11]
-
Containment: For liquid spills, contain the material using inert absorbent materials like sand, earth, or vermiculite.[9]
-
Collection: Carefully collect the absorbed material and contaminated soil into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[4][12]
-
Decontamination: Wash the spill area thoroughly, but prevent runoff from entering drains.[9][12]
Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to ensure that 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Consultation of Primary Documents
The single most important step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the chemical manufacturer. This document contains specific information on hazards, handling, and disposal requirements. Additionally, consult your institution's internal safety and waste management guidelines.
Step 2: Waste Characterization and Segregation
This chemical must be treated as hazardous waste.
-
Do not mix it with other waste streams, particularly non-hazardous or other categories of chemical waste, unless explicitly permitted by your waste disposal contractor.
-
The waste must be stored in its original container or a compatible, properly sealed, and labeled secondary container.
Step 3: Packaging and Labeling for Disposal
The waste container must be in good condition, free of leaks, and securely sealed. The label must clearly state:
-
The full chemical name: "1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane"
-
The words "Hazardous Waste"
-
Associated hazard pictograms as indicated in the SDS.
-
Accumulation start date and any other information required by local or national regulations.[13]
Step 4: Engaging a Licensed Waste Disposal Partner
Disposal of this material must be handled by a certified hazardous waste management company.
-
Contact your institution's Environmental Health & Safety (EHS) department to coordinate with an approved vendor.
-
Provide the vendor with the SDS and an accurate estimate of the quantity of waste.
-
The vendor will provide guidance on final packaging and transportation requirements, including any necessary shipping manifests or classifications (e.g., UN numbers for transport).[6][8]
The diagram below illustrates the mandatory decision-making workflow for the disposal of this and other fluorinated compounds.
Caption: Disposal Decision Workflow for Fluorinated Compounds.
Summary of Hazards and Regulatory Considerations
The table below summarizes the key considerations for the management of fluorinated hydrocarbons based on data from analogous compounds and prevailing regulations.
| Hazard Category | Description | Key Disposal & Regulatory Consideration |
| Environmental | High Global Warming Potential (GWP); persistent in the atmosphere. | Subject to national and international F-gas regulations (e.g., EU Regulation 517/2014).[1][2] Venting to the atmosphere is strictly prohibited.[5] |
| Health (Acute) | May cause respiratory irritation.[7] Direct contact with liquefied gas can cause frostbite or cold burns due to rapid evaporation.[14] | Handle only in well-ventilated areas. Use appropriate PPE to prevent skin and eye contact.[4] In case of exposure, seek immediate medical attention.[15] |
| Physical | May be a liquefied gas under pressure, which can explode if heated.[7][14] | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Ensure containers are not damaged.[4] |
| Disposal | Classified as hazardous waste. Thermal decomposition can release highly toxic substances like hydrogen fluoride.[13] | Must be disposed of via a licensed hazardous waste contractor.[8] The approved method is typically high-temperature incineration or chemical reclamation.[5][16] Do not empty into drains or dispose of with general waste.[6] |
References
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1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPANE Safety Data Sheets. Echemi.
-
1,1,2,2,3,3-Hexafluoropropane Safety Data Sheet. Synquest Labs.
-
SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro[2-2H]propan-2-[2H]ol. Fisher Scientific.
-
Complying with Regulations Controlling Fluorinated Greenhouse Gases and Ozone Depleting Substances. EPA.ie.
-
Fluorinated Greenhouse Gases. European Commission - Climate Action.
-
1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2 (D, 98%) Safety Data Sheet. Apollo Scientific.
-
Fluorinated greenhouse gases: guidance for users, producers and traders. GOV.UK.
-
1,1,1,3,3,3-HEXAFLUORO 2-PROPANOL MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. Linde Gas.
-
40 CFR Part 84 -- Phasedown of Hydrofluorocarbons. eCFR.
-
Waste Management Guideline for F-gases. IKLIMIN.
-
Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Chemos GmbH & Co.KG.
-
1,1,1,3,3,3-Hexafluoro-2-propanol CAMEO Chemicals. NOAA.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Carl ROTH.
-
Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl ROTH.
-
1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL CAMEO Chemicals. NOAA.
-
SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.
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A Researcher's Guide to Handling 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane: A Focus on Personal Protective Equipment
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not just scientific acumen but an unwavering commitment to safety. This guide provides a detailed operational plan for the safe handling of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep, working knowledge of the safety protocols involved.
Immediate Safety Profile & Hazard Assessment
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is a fluorinated hydrocarbon. While specific data for this exact compound is limited, the safety profile can be extrapolated from similar volatile fluorinated compounds. The primary risks are associated with inhalation of vapors and direct contact with skin and eyes.
Core Hazards:
-
Inhalation: Vapors may cause respiratory irritation.[1][2] In high concentrations, it can act as an asphyxiant by displacing oxygen.[3]
-
Skin Contact: Prolonged or repeated contact can lead to irritation.[1] Direct contact with any rapidly evaporating liquid can cause frostbite.[2][3]
-
Eye Contact: Vapors and direct contact are likely to cause irritation.[1][2]
-
Fire & Explosion: While not combustible on its own, it may enhance the combustion of other substances.[2] Many reactions involving fluorinated compounds can be energetic.
Key Physical Properties for PPE Selection:
| Property | Value/Consideration | Implication for PPE Selection |
| Physical State | Gas or volatile liquid | Dictates the need for respiratory protection and splash-proof eye and body protection. |
| Vapor Pressure | High | Increased risk of inhalation. Work must be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Reactivity | Can react with strong oxidizing agents | Requires careful selection of compatible glove materials and storage conditions. |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and potential for exposure. The following represents a baseline for handling 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane in a laboratory setting.
Hand Protection: The First Line of Defense
-
Rationale: To prevent skin contact, which can cause irritation or be a route for systemic absorption.[4]
-
Recommended Material: Chemical-impermeable gloves are mandatory.[1] While nitrile gloves are a common laboratory choice, for halogenated solvents, heavier-duty options like butyl rubber or Viton™ should be considered, especially for prolonged handling or immersion. Always check the manufacturer's glove compatibility chart for the specific chemical.
-
Protocol:
-
Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Don gloves over clean, dry hands.
-
When doffing, peel the first glove off by turning it inside out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off, also inside out, without touching the exterior.
-
Dispose of used gloves in the designated hazardous waste container.
-
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Rationale: To protect the eyes and face from splashes of the chemical or exposure to its vapors, which can cause severe irritation.[4][5]
-
Recommended Equipment:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice: Chemical splash goggles that provide a complete seal around the eyes.
-
High-Risk Operations: A full-face shield worn over safety goggles is required when there is a significant risk of splashing (e.g., transferring large volumes).
-
-
Protocol: Ensure eye and face protection fits snugly and is worn at all times when handling the chemical.
Body Protection: Preventing Incidental Contact
-
Rationale: To protect the skin on the arms and body from accidental spills and splashes.
-
Recommended Equipment: A flame-resistant lab coat is the minimum requirement. For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]
-
Protocol: Lab coats should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[6]
Respiratory Protection: Managing Inhalation Risks
-
Rationale: Due to its volatility, there is a significant risk of inhaling vapors, which can irritate the respiratory system or lead to more severe health effects.
-
Recommended Equipment:
-
Standard Handling (in a certified chemical fume hood): Respiratory protection is typically not required if engineering controls are functioning correctly.
-
Outside of a Fume Hood or in Case of a Spill: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary. In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[7]
-
-
Protocol: All users of respiratory protection must be fit-tested and trained in the proper use, maintenance, and limitations of the equipment.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary materials and equipment.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Conduct all manipulations of 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane within the fume hood.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert colleagues.[1]
-
If safe to do so, and you are trained, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Disposal Plan
-
Waste Characterization: All waste containing 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane must be treated as hazardous waste.
-
Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations for halogenated organic waste.
Visualization of PPE Selection Workflow
Caption: PPE Selection & Emergency Response Workflow for handling volatile fluorinated compounds.
References
-
Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Carl ROTH. [Link]
-
SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. Linde Gas. [Link]
-
1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2 (D, 98%) Safety Data Sheet. Gelest. [Link]
-
Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Chemos GmbH & Co.KG. [Link]
-
Fluorine Safety Data Sheet. Airgas. [Link]
-
Personal Protective Equipment. OPCW. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Hydrogen Fluoride (HF) | Medical Management Guidelines. CDC. [Link]
-
ICSC 0046 - FLUORINE. International Chemical Safety Cards (ICSCs). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
